molecular formula C20H36O4 B1588183 Dioctyl fumarate CAS No. 2997-85-5

Dioctyl fumarate

货号: B1588183
CAS 编号: 2997-85-5
分子量: 340.5 g/mol
InChI 键: TVWTZAGVNBPXHU-FOCLMDBBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dioctyl fumarate is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

dioctyl (E)-but-2-enedioate
Source PubChem
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InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWTZAGVNBPXHU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
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DSSTOX Substance ID

DTXSID5062762
Record name Di-n-octyl fumarate
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Molecular Weight

340.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
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CAS No.

2997-85-5, 68610-90-2
Record name 1,4-Dioctyl (2E)-2-butenedioate
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Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
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Record name 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters
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Record name Di-n-octyl fumarate
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Record name 2-Butenedioic acid (E)-, di-C8-18-alkyl esters
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Foundational & Exploratory

What are the physical and chemical properties of Dioctyl fumarate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental context, and visual representations of key processes.

Chemical Identity and Structure

This compound, also known as Bis(2-ethylhexyl) fumarate, is the diester of fumaric acid and 2-ethylhexanol.[1][2] It is a significant industrial chemical, primarily utilized as a plasticizer and a co-monomer in the synthesis of various polymers.[1][3]

  • IUPAC Name: Bis(2-ethylhexyl) (E)-but-2-enedioate

  • Synonyms: this compound (DOF), Bis(2-ethylhexyl) Fumarate, Fumaric Acid Di(2-ethylhexyl) Ester[2][4]

  • CAS Number: 141-02-6[4][5][6]

  • Molecular Formula: C₂₀H₃₆O₄[1][2][7]

  • Canonical SMILES: CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC[5]

  • Isomeric SMILES: CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC[5]

Physical Properties

This compound is a colorless to pale yellow, transparent liquid with a mild, slightly scented odor.[1][6][8] It is characterized by its low volatility and insolubility in water.

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnitsConditionsSource(s)
Molecular Weight 340.50 g/mol [1][2][7]
Appearance Colorless to light yellow liquid-Ambient[1]
Odor Mild, fruity-Ambient[6][9]
Density 0.93 - 0.945g/cm³20°C[1][4][5][10]
Melting Point -58°C[5][6][11]
Boiling Point ~415°CAtmospheric Pressure[1]
185°C5 mmHg[5][6][11]
203°C0.67 kPa (5 mmHg)[8]
Flash Point 170 - 190.4°CCup[5][6][8][10][12]
Refractive Index 1.4535 - 1.458nD20°C[5][6][8][11]
Viscosity (Kinematic) 17 - 23.4mPa·s / mm²/s20-23°C[4][8]
Vapor Pressure 0 - 0.001Pa20 - 25°C[4][5]
Water Solubility 1.19mg/L20°C[5][6]
Insoluble-Ambient[1][3]
Solubility (Organic) Soluble-Toluene, Ethanol, Acetone, Chloroform, Methanol[1][3][5][6]
LogP (Octanol/Water) 5.06 - 7.94[4][5][6]

Chemical Properties and Reactivity

As an unsaturated ester, the chemical behavior of this compound is dictated by its ester functional groups and the carbon-carbon double bond.

  • Stability: The compound is stable under normal storage conditions.[1] It should be stored in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[1][8] High heat can lead to degradation.[1]

  • Reactivity:

    • The carbon-carbon double bond can undergo addition reactions and is a key site for polymerization. It is used as a co-monomer with molecules like styrene, acrylates, or butadiene.[1]

    • The ester groups can be hydrolyzed under acidic or basic conditions to yield fumaric acid and 2-ethylhexanol. This reaction is typically slow.[13]

    • It can react with strong oxidizing agents.[6]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of an ester like this compound will show a characteristic strong absorption peak for the C=O (carbonyl) stretch, typically around 1724-1735 cm⁻¹.[13][14][15] The C=C double bond stretch will appear in the 1640-1680 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed structural information. The protons on the double bond (fumarate backbone) are expected to show a characteristic chemical shift. The complex alkyl chains of the two 2-ethylhexyl groups will result in a series of overlapping signals in the upfield region.[16]

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the octyl groups.[7]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns, which can confirm the structure.[17] The molecular ion peak would be observed at an m/z corresponding to the molecular weight (340.5).[16]

Experimental Protocols

This section outlines the general methodologies for the synthesis and characterization of this compound.

Synthesis: Fischer Esterification

This compound is commercially produced via the Fischer esterification of fumaric acid with 2-ethylhexanol, using an acid catalyst.[1]

Objective: To synthesize this compound from fumaric acid and 2-ethylhexanol.

Materials:

  • Fumaric Acid

  • 2-Ethylhexanol (slight excess to drive equilibrium)

  • Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent/Azeotropic Agent (e.g., Toluene, to remove water)

  • Neutralizing Agent (e.g., sodium carbonate solution)

  • Drying Agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Fumaric acid, 2-ethylhexanol, the acid catalyst, and toluene are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Esterification: The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the reaction to completion.[18] The reaction progress is monitored, often by measuring the amount of water collected.

  • Neutralization: After cooling, the reaction mixture is washed with a sodium carbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.[1][19]

  • Drying & Filtration: The organic layer is separated and dried over anhydrous sodium sulfate.[19] The drying agent is then removed by filtration.

  • Purification: The solvent (toluene) and any excess 2-ethylhexanol are removed by vacuum distillation. The final high-purity this compound is obtained as the residue.[1]

G cluster_0 Synthesis of this compound Reactants Fumaric Acid + 2-Ethylhexanol + Acid Catalyst Reflux Heat to Reflux with Toluene (Azeotrope) Reactants->Reflux Esterification WaterRemoval Water Removal via Dean-Stark Trap Reflux->WaterRemoval Neutralization Neutralize with Na2CO3 Solution Reflux->Neutralization Reaction Complete WaterRemoval->Reflux Washing Wash with Water Neutralization->Washing Drying Dry with Na2SO4 Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Characterization Protocols

Objective: To confirm the identity, purity, and properties of the synthesized this compound.

1. Purity Assessment (Gas Chromatography - GC):

  • A small, diluted sample of the final product is injected into a gas chromatograph.

  • The retention time of the major peak is compared to a known standard of this compound.

  • The peak area percentage is used to determine the purity of the sample, which is typically expected to be >98%.[2][10]

2. Structural Confirmation (Spectroscopy):

  • IR Spectroscopy: A thin film of the liquid sample is placed between salt plates (NaCl or KBr) and analyzed using an FTIR spectrometer. The resulting spectrum is checked for the characteristic C=O (~1735 cm⁻¹) and C=C (~1650 cm⁻¹) stretching frequencies.

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR. The chemical shifts, integration, and splitting patterns are analyzed to confirm the bis(2-ethylhexyl) fumarate structure.

3. Physical Property Determination:

  • Density: Measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C).

  • Refractive Index: Measured using an Abbe refractometer at a specified temperature (e.g., 20°C) and wavelength (sodium D-line, 589 nm).

  • Boiling Point: Determined under vacuum using distillation apparatus. The temperature at which the liquid boils at a specific low pressure is recorded.

  • Viscosity: Measured using a viscometer (e.g., Brookfield or capillary viscometer) at a controlled temperature.

G cluster_1 Product Characterization Workflow cluster_2 Spectroscopy cluster_3 Measurements Start Synthesized Product Purity Purity Check (GC) Start->Purity Structure Structural Analysis Start->Structure Physical Physical Properties Start->Physical IR IR Spec Structure->IR NMR NMR Spec (1H, 13C) Structure->NMR MS Mass Spec Structure->MS Density Density Physical->Density RefIndex Refractive Index Physical->RefIndex Viscosity Viscosity Physical->Viscosity

Caption: Analytical workflow for the characterization of this compound.

Toxicological and Safety Information

  • Toxicity: this compound has low acute toxicity. The oral LD50 in rats is reported as >2000 mg/kg and 29200 mg/kg in different studies.[1][10][20]

  • Irritation: It may cause mild irritation to the skin and serious irritation to the eyes.[1][2][10]

  • Handling: Standard laboratory safety precautions should be observed. This includes handling in a well-ventilated area, wearing protective gloves, and using eye protection to avoid contact.[1][10][21]

  • Environmental: The substance is considered toxic to aquatic life with long-lasting effects, and release into the environment should be avoided.[20][22]

References

An In-depth Technical Guide to the Synthesis of Dioctyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for dioctyl fumarate, a versatile diester with applications as a plasticizer and monomer. This document details experimental protocols, summarizes quantitative data, and illustrates the core chemical transformations involved.

Introduction

This compound (DOF), also known as bis(2-ethylhexyl) fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄. It is a colorless to light yellow liquid primarily synthesized through the esterification of fumaric acid with octanol or its isomers, such as 2-ethylhexanol. The synthesis is typically catalyzed by an acid and involves a multi-step process of reaction, neutralization, washing, and purification. An alternative pathway involves the isomerization of the corresponding dioctyl maleate.

Primary Synthesis Routes

There are two main routes for the synthesis of this compound:

  • Direct Esterification of Fumaric Acid: This is the most common method, involving the reaction of fumaric acid with two equivalents of octanol (or 2-ethylhexanol) in the presence of an acid catalyst. The reaction is driven to completion by removing the water formed as a byproduct.

  • Isomerization of Dioctyl Maleate: This route starts with maleic anhydride, which is first esterified with octanol to produce dioctyl maleate. The dioctyl maleate is then isomerized to the more stable trans-isomer, this compound, typically through heating in the presence of a catalyst.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its precursor, dioctyl maleate.

Synthesis of Bis(2-ethylhexyl) Fumarate via Maleic Anhydride

This protocol is adapted from a patented process and involves a two-stage reaction within a single pot.

Experimental Workflow

G cluster_0 Step 1: Monoesterification and Isomerization Initiation cluster_1 Step 2: Diesterification cluster_2 Work-up A Maleic Anhydride (98 parts) D Heat to 150°C for 2 hours A->D B 2-Ethylhexanol (130 parts) B->D C Ammonium Chloride (2 parts) C->D E Add 2-Ethylhexanol (200 parts) D->E G Complete Esterification E->G F Add Sulfuric Acid (1 part) F->G H Distill off excess 2-Ethylhexanol G->H I Vacuum Distill Crude Product H->I J Obtain Bis(2-ethylhexyl) Fumarate (320 parts) I->J

Caption: Workflow for the synthesis of bis(2-ethylhexyl) fumarate.

Procedure:

  • A mixture of 98 parts of maleic anhydride, 130 parts of 2-ethylhexanol, and 2 parts of ammonium chloride is gradually heated to 150°C and maintained at this temperature for 2 hours.

  • After the initial reaction period, an additional 200 parts of 2-ethylhexanol and 1 part of sulfuric acid are added to the reaction mixture to complete the esterification.

  • Following the completion of the reaction, the excess 2-ethylhexanol is removed by distillation.

  • The crude product is then purified by vacuum distillation to yield 320 parts of bis(2-ethylhexyl) fumarate.

Synthesis of Dioctyl Maleate from Maleic Anhydride

This protocol describes the synthesis of the cis-isomer precursor to this compound.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up A Maleic Anhydride (10 g) E Heat at 80-85°C for 3 hours with vigorous stirring A->E B n-Octanol (molar ratio 1:1.95) B->E C Toluene (solvent) C->E D p-Toluene Sulfonic Acid (0.4 g) D->E F Monitor reaction by TLC E->F G Filter to remove catalyst F->G H Evaporate excess toluene at 100°C for 2 hours G->H I Obtain Dioctyl Maleate H->I

Caption: Workflow for the synthesis of dioctyl maleate.

Procedure:

  • Maleic anhydride (1.88 g) is reacted with 3-octanol (5 g) in the presence of toluene as a solvent and para-toluene sulfonic acid (0.4 g) as a catalyst.

  • The reaction mixture is heated to 80–85°C for 3 hours with vigorous stirring.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • After 3 hours, the catalyst is separated by filtration.

  • The excess toluene is evaporated at 100°C for 2 hours under normal atmospheric pressure to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis protocols.

ProductStarting MaterialsCatalyst(s)SolventTemperature (°C)Reaction Time (hours)Yield (%)
Bis(2-ethylhexyl) FumarateMaleic Anhydride, 2-EthylhexanolAmmonium Chloride, Sulfuric AcidNone150Not specified93
Dioctyl MaleateMaleic Anhydride, n-Octanolp-Toluene Sulfonic AcidToluene80-85389.3
Di-isooctyl MaleateMaleic Anhydride, 3-Octanolp-Toluene Sulfonic AcidToluene80-85396.34

Synthesis Pathway Diagram

The general chemical transformation for the direct esterification of fumaric acid to produce this compound is illustrated below.

G Fumaric_Acid Fumaric Acid (HOOC-CH=CH-COOH) Plus1 + Fumaric_Acid->Plus1 Octanol 2 x Octanol (C8H17OH) Catalyst Acid Catalyst (e.g., H2SO4) Octanol->Catalyst Plus1->Octanol Dioctyl_Fumarate This compound (C8H17OOC-CH=CH-COOC8H17) Plus2 + Dioctyl_Fumarate->Plus2 Water 2 x Water (H2O) Plus2->Water Catalyst->Dioctyl_Fumarate

Caption: General synthesis route for this compound.

Chemical structure and molecular weight of Dioctyl fumarate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key properties of Dioctyl Fumarate. It includes detailed experimental protocols for property determination and discusses its interaction with biological systems, offering insights relevant to toxicology and drug development.

Chemical Structure and Isomerism

This compound is the diester of fumaric acid and octanol. The term "dioctyl" can refer to different isomers of the octyl group, leading to different molecules with the same molecular formula and weight but distinct structures and properties. The two most common isomers are:

  • Bis(2-ethylhexyl) fumarate (DEHF): The octyl groups are branched 2-ethylhexyl chains. This is a widely used plasticizer.

  • Di-n-octyl fumarate (DOF): The octyl groups are straight, linear chains (n-octyl).

It is crucial to distinguish between these isomers using the specific chemical name or the Chemical Abstracts Service (CAS) number.

The core structure consists of a central fumarate group, which is the trans-isomer of butenedioic acid, with two octyl chains attached via ester linkages.

Quantitative Data Summary

The chemical identifiers and physicochemical properties of the primary isomers of this compound are summarized below for easy comparison.

Table 1: Chemical Identification

IdentifierBis(2-ethylhexyl) fumarateDi-n-octyl fumarate
Synonyms DEHF, Fumaric acid di(2-ethylhexyl) esterDOF, Fumaric acid dioctyl ester
CAS Number 141-02-6[1]2997-85-5[2]
Molecular Formula C₂₀H₃₆O₄[1][3]C₂₀H₃₆O₄[2]
Molecular Weight 340.50 g/mol [3]340.50 g/mol [2]
EC Number 205-448-2[3]N/A

Table 2: Physicochemical Properties of Bis(2-ethylhexyl) fumarate (CAS 141-02-6)

PropertyValueStandard Test Method
Appearance Colorless to almost colorless, clear liquid[4]Visual Inspection
Melting Point -58 °C[5]ASTM D1131 / ISO 3016
Boiling Point 185 °C @ 5 mmHgASTM D1045
Density @ 20°C 0.94 g/cm³[5]ASTM D4052
Flash Point 190 °C[5]ASTM D92
Water Solubility 1.19 mg/L @ 20°C[5]OECD 105
Purity (Ester Content) >98.0% (GC)[6]ASTM D3465
Acid Value ≤ 0.1 mg KOH/gASTM D1613 / ASTM D1045
Refractive Index (n20/D) 1.458[5]ASTM D1045

Experimental Protocols

Detailed methodologies for determining the key properties of liquid plasticizers like this compound are outlined in established standards. Below are summaries of key protocols.

Determination of Purity by Gas Chromatography (ASTM D3465)

This method determines the purity of monomeric plasticizers by separating volatile components.[7]

  • Apparatus: A gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID) is required. A packed column (e.g., silicone-based stationary phase on a solid support) or a capillary column is used.

  • Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., acetone, chloroform) to a specific concentration. An internal standard may be added for more accurate quantification.

  • Chromatographic Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250-300°C).

    • Oven Temperature: A programmed temperature ramp is typically used to separate components with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 280°C at 10°C/min.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300°C).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: A small volume (e.g., 1 µL) of the prepared sample is injected into the chromatograph. The retention times of the peaks are used for component identification, and the peak areas are used for quantification.

  • Calculation: The purity is calculated as the area of the main this compound peak as a percentage of the total area of all peaks, corrected by response factors if necessary.

Standard Testing of Liquid Plasticizers (ASTM D1045)

This standard covers several fundamental quality control tests for liquid plasticizers.[2][8]

  • Acid Number Determination:

    • A weighed sample of the plasticizer is dissolved in a mixture of toluene and isopropyl alcohol (or a similar solvent).

    • The solution is titrated with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator.

    • The acid number is expressed as mg of KOH required to neutralize the free acids in 1 gram of the sample.

  • Ester Content Determination:

    • A weighed sample is refluxed with a known excess of alcoholic potassium hydroxide solution to saponify the ester.

    • The excess KOH is then back-titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein.

    • The ester content is calculated based on the amount of KOH consumed in the saponification reaction.

  • Specific Gravity Determination:

    • The specific gravity is determined using a hydrometer, pycnometer, or a digital density meter at a standard temperature (e.g., 20/20°C or 25/25°C). This value represents the ratio of the mass of a given volume of the plasticizer to the mass of an equal volume of water.

  • Color Determination (Pt-Co Scale):

    • The color of the liquid plasticizer is compared to platinum-cobalt standard solutions in Nessler tubes.

    • The comparison is made by looking vertically down through the tubes against a white background. The result is reported as the Pt-Co color number that most closely matches the sample.

Biological Activity and Logical Relationships

Recent research has indicated that this compound isomers may act as endocrine-disrupting chemicals (EDCs). This is a critical consideration for health and safety assessments, particularly in drug development and toxicology.

  • Antiestrogenic and Antiandrogenic Activity: A study identified Bis(2-ethylhexyl) fumarate (DEHF) as an antiestrogenic compound in commercially bottled water.[9][10] The same study, along with others, found that Di-n-octyl fumarate (DOF) exhibits both antiestrogenic and antiandrogenic activity.[9][10] This activity involves the compound acting as an antagonist to steroid hormone receptors, such as the human estrogen receptor alpha (ERα) and the androgen receptor (AR).

  • Cellular Toxicity: Studies on testicular cell lines have shown that DEHF and DOF can impair the viability of Leydig cells, which are responsible for testosterone production.[11][12] Further research has also suggested that some fumarate derivatives may have toxic effects on male germline stem cells.[13]

The logical workflow for the identification and characterization of this endocrine-disrupting activity is visualized below.

G Logical Workflow: Endocrine Disruption by this compound Isomers cluster_compound Test Compound cluster_assay In Vitro Bioassay cluster_effect Observed Biological Effect DOF Di-n-octyl Fumarate (DOF) ER_Assay Estrogen Receptor α (ERα) Assay DOF->ER_Assay AR_Assay Androgen Receptor (AR) Assay DOF->AR_Assay DEHF Bis(2-ethylhexyl) Fumarate (DEHF) DEHF->ER_Assay Antiestrogenic Antiestrogenic Activity ER_Assay->Antiestrogenic Antagonism Antiandrogenic Antiandrogenic Activity AR_Assay->Antiandrogenic Antagonism

Caption: Logical relationship of this compound isomers and endocrine disruption.

References

Dioctyl Fumarate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl fumarate, also known as bis(2-ethylhexyl) fumarate, is a versatile diester with significant applications across various industrial and scientific sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly within the realms of polymer science and its emerging role in pharmaceutical formulations. This document aims to serve as a core reference for professionals engaged in research and development activities involving this compound.

Chemical Identity and Properties

This compound is chemically identified as the bis(2-ethylhexyl) ester of fumaric acid. Its key identifiers are:

  • CAS Number: 141-02-6[1]

  • EC Number: 205-448-2[1]

The compound's molecular and physical characteristics are summarized in the tables below, providing a clear reference for its properties.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC20H36O4[1]
Molecular Weight340.50 g/mol [2]
IUPAC Namebis(2-ethylhexyl) (E)-but-2-enedioate
SynonymsBis(2-ethylhexyl) fumarate, DOF
Canonical SMILESCCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC[1]
Table 2: Physical Properties of this compound
PropertyValueConditionsReference(s)
AppearanceColorless to pale yellow, clear oily liquidAmbient[2][3]
OdorMildAmbient[4]
Melting Point-58 °C[1][4]
Boiling Point~415 °CAtmospheric Pressure[2]
211-220 °C10 mmHg[5]
203 °C0.67 kPa[3]
185 °C5 mmHg[1][4]
Density0.93 - 0.945 g/cm³20-23 °C[2][3]
Refractive Index1.450 - 1.458n20/D[4][5]
Viscosity17 mPa·s23 °C[3]
Flash Point>110 - 190 °C[1][5]
Vapor Pressure0 Pa20 °C[4]
Water Solubility1.19 mg/L20 °C[1][4]
Solubility in Organic SolventsSoluble in toluene, ethanol, chloroform, methanol, and ether.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed to be readily applicable in a laboratory setting.

Synthesis of this compound via Fischer Esterification

The industrial production of this compound is primarily achieved through the acid-catalyzed esterification of fumaric acid with 2-ethylhexanol.[2]

Reaction:

Fumaric Acid + 2 2-Ethylhexanol ⇌ this compound + 2 H₂O

Materials:

  • Fumaric acid

  • 2-Ethylhexanol (a slight excess is recommended)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine fumaric acid, 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heating and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Washing: Subsequently, wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude this compound obtained from the synthesis can be purified by vacuum distillation to achieve high purity.[2]

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Gradually reduce the pressure and increase the temperature.

  • Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 185 °C at 5 mmHg).[1][4]

Analytical Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying any by-products. While a specific method for this compound is not detailed in the provided results, a general method for phthalates, which are structurally similar, can be adapted.

Proposed GC-MS Conditions:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Impact (EI) ionization at 70 eV.

  • Scan Range: m/z 40-500.

2.3.2. High-Performance Liquid Chromatography (HPLC)

RP-HPLC can be employed for the quantitative analysis of this compound. A method developed for other fumarate esters can be adapted.

Proposed HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-230 nm.

  • Injection Volume: 20 µL.

Applications of this compound

This compound's primary applications stem from its properties as a plasticizer and a co-monomer in polymer synthesis.[2]

Industrial Applications
  • Plasticizer: It is used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC) and polyvinyl acetate (PVAc).[2][6]

  • Co-monomer: this compound can be copolymerized with other monomers like styrene and vinyl acetate to produce resins with specific properties for use in coatings, adhesives, and lubricants.[2]

  • Chemical Intermediate: It serves as a starting material for the synthesis of other chemicals.[7]

Role in Drug Development and Delivery

While not a primary active pharmaceutical ingredient, this compound and related fumarates are being explored for their potential in drug delivery systems. Its properties as a plasticizer make it a candidate for use in transdermal patches, where it can improve the flexibility and drug release characteristics of the polymer matrix.[8][9] Copolymers of vinyl acetate and this compound have been synthesized and evaluated as potential platforms for transdermal delivery systems, demonstrating good tensile strength and moderate swelling properties.[8]

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow of this compound

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Fumaric Acid + 2-Ethylhexanol + Acid Catalyst + Toluene Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Crude_Product Crude this compound in Toluene Reaction->Crude_Product Neutralization Neutralization (Sodium Bicarbonate Wash) Crude_Product->Neutralization Washing Washing (Brine Wash) Neutralization->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_DOF Pure this compound Vacuum_Distillation->Pure_DOF

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Diagram 2: Application Pathway of this compound in Polymer Science

G cluster_plasticizer As a Plasticizer cluster_comonomer As a Co-monomer cluster_applications End-Use Applications DOF This compound (DOF) PVC Polyvinyl Chloride (PVC) DOF->PVC PVAc Polyvinyl Acetate (PVAc) DOF->PVAc Copolymerization Radical Copolymerization DOF->Copolymerization Flexible_Polymers Flexible and Durable Polymers PVC->Flexible_Polymers PVAc->Flexible_Polymers Coatings Coatings Flexible_Polymers->Coatings Adhesives Adhesives Flexible_Polymers->Adhesives Transdermal_Patches Transdermal Patches Flexible_Polymers->Transdermal_Patches Other_Monomers Other Monomers (e.g., Styrene, Vinyl Acetate) Other_Monomers->Copolymerization Specialty_Resins Specialty Resins Copolymerization->Specialty_Resins Specialty_Resins->Coatings Specialty_Resins->Adhesives Lubricants Lubricants Specialty_Resins->Lubricants

References

Mechanism of action of Dioctyl fumarate as a plasticizer.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Dioctyl Fumarate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound (DOF) as a plasticizer, with a primary focus on its application in Polyvinyl Chloride (PVC). This document outlines the theoretical principles of plasticization, the specific molecular interactions between DOF and PVC, and the resultant changes in polymer properties. Detailed experimental protocols for evaluating plasticizer performance are also provided, along with visual representations of key concepts.

Core Mechanism of Action

This compound, a diester of fumaric acid and 2-ethylhexanol, functions as an external plasticizer. Its primary role is to enhance the flexibility, workability, and distensibility of a polymer matrix, such as PVC, without undergoing a chemical reaction with the polymer. The mechanism of action is multifaceted and can be understood through several key theories:

  • Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another. This reduces the friction between chains, thereby lowering the material's stiffness and making it more flexible.

  • Free Volume Theory: Plasticizers increase the "free volume" within the polymer matrix. Free volume refers to the space between polymer chains that is not occupied by the chains themselves. By inserting themselves between the polymer chains, this compound molecules increase this intermolecular spacing. This increased free volume allows for greater mobility of the polymer chains, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg).

  • Gel Theory: This theory suggests that the plasticizer disrupts the polymer-polymer interactions, such as the dipole-dipole forces between the carbon-chlorine bonds in PVC. The polar ester groups of the this compound molecule interact with the polar sites on the PVC chains, effectively shielding the polymer chains from each other and reducing the rigidity of the polymer network.

Molecular Interactions

The effectiveness of this compound as a plasticizer for PVC is rooted in the specific molecular interactions between the two components. The this compound molecule possesses both polar and non-polar characteristics, which are crucial for its function.

  • Polar Interactions: The ester groups (-COO-) in the this compound molecule are polar. These groups form dipole-dipole interactions with the polar carbon-chlorine (C-Cl) bonds of the PVC chains. This interaction is strong enough to overcome the PVC-PVC intermolecular forces, leading to the separation of the polymer chains.

  • Non-Polar Interactions: The two long, branched octyl chains ((C8H17)) of the this compound molecule are non-polar. These aliphatic chains contribute to the steric shielding between the PVC chains, pushing them further apart and increasing the free volume. The branching of the octyl chains also hinders close packing of the plasticizer molecules themselves, which can improve their efficiency.

Quantitative Data on Plasticizer Performance

Quantifying the effect of a plasticizer on a polymer is essential for formulation development and quality control. The following tables illustrate the expected impact of a generic dioctyl plasticizer, such as Dioctyl Phthalate (DOP), on the key physical properties of PVC. Due to the limited availability of specific public-domain data for this compound, the data for DOP is presented here as a representative example to demonstrate the typical trends observed when a plasticizer is incorporated into PVC. It is crucial to note that these values are illustrative and would need to be determined experimentally for this compound.

Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC

Plasticizer Concentration (phr*)Glass Transition Temperature (Tg) (°C)
082
1065
2045
3028
4015
505

*phr: parts per hundred of resin

Table 2: Effect of Plasticizer Concentration on Mechanical Properties of PVC

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
0505
1040100
2030200
3025300
4020350
5015400

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests. The following are detailed methodologies for key experiments, based on ASTM standards.

Sample Preparation of Plasticized PVC

Objective: To prepare homogenous PVC sheets with varying concentrations of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens

Procedure:

  • Compounding: Dry blend the PVC resin, this compound, stabilizer, and lubricant in a high-speed mixer until a homogenous powder blend is obtained. The concentration of this compound is varied (e.g., 10, 20, 30, 40, 50 phr).

  • Milling: Transfer the powder blend to a two-roll mill preheated to a temperature suitable for PVC processing (typically 150-170°C).

  • Mastication: Work the material on the mill until a continuous, uniform sheet is formed. This process ensures the complete absorption and dispersion of the plasticizer into the PVC matrix.

  • Molding: Cut the milled sheets into appropriate sizes for the molds. Place the sheets into the molds and preheat in the hydraulic press.

  • Compression Molding: Apply pressure to the molds according to a predefined cycle of heating and cooling to produce void-free sheets of a specified thickness.

  • Conditioning: Condition the molded sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing, as specified in ASTM D618.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of this compound concentration on the glass transition temperature of PVC.

Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan. Seal the pan using a crimper.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Thermal Cycling:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -50°C) to a temperature above the expected Tg (e.g., 120°C). This scan is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition is determined from this second heating scan.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Measurement of Tensile Properties

Objective: To determine the effect of this compound concentration on the tensile strength and elongation at break of PVC.

Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer (for precise strain measurement)

  • Die cutter for preparing dumbbell-shaped specimens (e.g., Type IV for flexible plastics)

  • Micrometer for measuring specimen dimensions

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.

  • Dimensional Measurement: Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.

  • Test Setup:

    • Set the grips of the UTM to an initial separation distance appropriate for the specimen type.

    • Set the crosshead speed (rate of grip separation) as specified in the standard for the material being tested (e.g., 500 mm/min for flexible PVC).

  • Testing:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test, and record the load and elongation data until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculate the percentage of elongation at break by dividing the change in gauge length at the point of fracture by the original gauge length and multiplying by 100.

Mandatory Visualizations

Signaling Pathway: Molecular Interaction of this compound with PVC

Molecular_Interaction cluster_PVC PVC Polymer Matrix (Before Plasticization) cluster_DOF This compound cluster_Plasticized_PVC Plasticized PVC Matrix PVC1 PVC Chain PVC2 PVC Chain PVC1->PVC2 Strong Intermolecular Forces (Dipole-Dipole) DOF Dioctyl Fumarate PVC3 PVC Chain PVC4 PVC Chain DOF_inserted DOF PVC3->DOF_inserted Polar Interaction (Ester group - C-Cl) DOF_inserted->PVC4 Polar Interaction (Ester group - C-Cl) label_shielding Non-polar octyl chains provide steric shielding, increasing free volume. label_process Incorporation of DOF cluster_Plasticized_PVC cluster_Plasticized_PVC cluster_PVC cluster_PVC

Caption: Molecular interaction of this compound with PVC chains.

Experimental Workflow for Evaluating this compound as a Plasticizer

Experimental_Workflow cluster_testing Performance Testing start Start: Define DOF Concentrations compounding Compounding: Dry blend PVC, DOF, stabilizer, lubricant start->compounding milling Two-Roll Milling: Form homogenous sheet at 150-170°C compounding->milling molding Compression Molding: Create standardized sheets milling->molding conditioning Conditioning: ASTM D618 (23°C, 50% RH, 40h) molding->conditioning dsc DSC Analysis (ASTM D3418) Determine Glass Transition Temp. (Tg) conditioning->dsc tensile Tensile Testing (ASTM D638) Measure Tensile Strength & Elongation conditioning->tensile analysis Data Analysis and Comparison dsc->analysis tensile->analysis end End: Technical Report analysis->end

Caption: Experimental workflow for evaluating this compound as a PVC plasticizer.

Logical Relationship: Structure-Function of this compound

Structure_Function cluster_structure Molecular Components cluster_properties Contributing Properties cluster_function Plasticizing Function DOF This compound Structure fumarate Fumarate Backbone (-OOC-CH=CH-COO-) DOF->fumarate octyl Two Branched Octyl Chains (-C8H17) DOF->octyl polar Polarity (Ester Groups) fumarate->polar geometry Trans-geometry of Fumarate fumarate->geometry nonpolar Non-Polarity & Bulkiness octyl->nonpolar interaction Interaction with PVC (Dipole-Dipole) polar->interaction spacing Increased Inter-chain Spacing (Increased Free Volume) nonpolar->spacing mobility Enhanced Polymer Chain Mobility geometry->mobility Less kinking, efficient packing interaction->mobility spacing->mobility flexibility Increased Flexibility mobility->flexibility lower_tg Lower Tg mobility->lower_tg

Caption: Logical relationship between this compound's structure and its plasticizing function.

A Comprehensive Technical Guide to the Solubility of Dioctyl Fumarate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dioctyl fumarate (DOF) in various organic solvents. While quantitative solubility data is not extensively available in public literature, this document synthesizes known qualitative information and outlines standardized methodologies for its experimental determination. This guide is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.

Introduction to this compound

This compound (DOF), with the chemical formula C₂₀H₃₆O₄, is a diester of fumaric acid and 2-ethylhexanol.[1] It is a colorless to light yellow, oily liquid with a mild odor.[1] Primarily, DOF is utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3][4] Its applications extend to the manufacturing of coatings, adhesives, and lubricants, and it also serves as a chemical intermediate in various synthetic processes.[2][4]

Solubility Profile of this compound

This compound is characterized by its lipophilic nature, rendering it insoluble in water but soluble in a range of organic solvents.[1] One source specifies its water solubility to be 1.19 mg/L at 20°C.[5][6]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in commonly used organic solvents based on available chemical data sheets and literature.

SolventIUPAC NamePolaritySolubilityReferences
TolueneTolueneNon-polarSoluble[1]
EthanolEthanolPolar ProticSoluble[1]
Diethyl EtherEthoxyethaneNon-polarMiscible[7]
ChloroformTrichloromethanePolar AproticSoluble[5][6][8]
MethanolMethanolPolar ProticSoluble[5][6][8]
AcetonePropan-2-onePolar AproticSoluble[9]

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility of this compound in organic solvents is scarce in published literature, standardized methods can be employed for its determination. The following protocol is a synthesized approach based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International for determining the solubility of chemical substances.

General Experimental Workflow

The determination of solubility is a critical step in chemical and pharmaceutical development. The workflow diagram below illustrates the general procedure for determining the solubility of a compound like this compound in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification prep_compound Prepare this compound (DOF) add_excess Add excess DOF to a known volume of solvent prep_compound->add_excess prep_solvent Select & Prepare Organic Solvent prep_solvent->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation add_excess->equilibrate separate Separate solid & liquid phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify DOF concentration in the saturated solution (e.g., HPLC, GC) separate->quantify calculate Calculate Solubility (e.g., g/L, mol/L) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology: Flask Method

This method is suitable for determining the solubility of substances and is adapted from OECD Guideline 105.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

2. Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a volumetric flask containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., 24 to 48 hours).

  • Phase Separation:

    • Once equilibrium is reached, allow the solution to stand at the constant temperature to let the undissolved this compound settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same constant temperature.

    • Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Develop a suitable analytical method using HPLC or GC to accurately quantify the concentration of this compound.

    • Analyze the filtered saturated solution using the developed method to determine the concentration of dissolved this compound.

  • Data Reporting:

    • The solubility is reported as the mean of at least three independent determinations, expressed in units such as g/L, mg/mL, or mol/L at the specified temperature.

Conclusion

References

A Technical Guide to the Thermal Stability and Decomposition of Dioctyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Dioctyl Fumarate (DOF), a widely used plasticizer and chemical intermediate. Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application in various industrial and pharmaceutical processes.

Introduction to this compound

This compound (DOF), also known as di(2-ethylhexyl) fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄.[1] It is a colorless to light yellow liquid recognized for its role as a non-phthalate plasticizer, enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Its applications extend to the manufacturing of paints, coatings, adhesives, and lubricants due to its excellent oxidative stability and compatibility with various solvents.[2] The compound is generally stable under normal conditions but can degrade at high temperatures.[1]

Thermal Properties

Quantitative Thermal Data

The following table summarizes the key quantitative thermal data available for this compound. It is important to note that boiling points can vary significantly with pressure.

PropertyValuePressureSource(s)
Molecular Weight 340.50 g/mol -[1][4]
Boiling Point ~415 °CAtmospheric[1]
211–220 °CNot Specified[5][6]
203 °C0.67 kPa[7]
190 °C0.8 Torr[8]
185 °C5 mmHg[9]
Melting Point -58 °C-[5][6][9]
Flash Point 200 °C99.1 kPa[10]
190.4 °C-[9]
190 °C-[11]
170 °COpen Cup[7]
Decomposition Temp. No specific data available-[10]

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of a substance like this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to degrade, the kinetics of decomposition, and the composition of the material.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The pan is placed in a high-precision thermobalance within a furnace. The system is purged with a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation, or with air/oxygen to study oxidative stability.

  • Heating Program: The furnace heats the sample according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The temperatures at which 5% or 10% mass loss occurs (T₅, T₁₀) are often reported as indicators of initial decomposition.

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[12] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[12]

Methodology:

  • Sample Preparation: A small amount of the liquid or solid sample (typically 2-5 mg) is hermetically sealed in a sample pan (commonly aluminum). An identical empty pan is used as a reference.

  • Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the pans at a specified rate (e.g., 10 K/min).[12]

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition or crystallization) appear as valleys (or vice-versa depending on instrument convention).[12] For decomposition, a broad, often irreversible exothermic peak indicates the energy released during the breakdown of the molecule. The onset temperature of this peak provides information about the start of the decomposition process.

Visualized Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for evaluating the thermal properties of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample This compound Sample Weigh_TGA Weigh 5-10 mg into TGA pan Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg into DSC pan Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (e.g., 10 °C/min in N₂) Weigh_TGA->TGA Seal_DSC Hermetically Seal DSC pan Weigh_DSC->Seal_DSC DSC Differential Scanning Calorimetry (DSC) (e.g., 10 °C/min in N₂) Seal_DSC->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Decomp_Temp Onset of Decomposition (e.g., T₅, T₁₀) TGA_Data->Decomp_Temp Thermal_Events Melting, Glass Transition, Exothermic Decomposition DSC_Data->Thermal_Events Stability_Report Thermal Stability Report Decomp_Temp->Stability_Report Thermal_Events->Stability_Report

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound exhibits good thermal stability, as indicated by its high boiling and flash points, making it suitable for a range of high-temperature applications. While specific data on its decomposition temperature is limited, standard analytical techniques such as TGA and DSC provide a robust framework for determining its precise thermal degradation profile. For critical applications, it is recommended that users conduct their own thermal analysis under conditions that mimic their specific processing environment to ensure safe and effective use.

References

In-Depth Technical Guide to the Health and Safety of Dioctyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Dioctyl Fumarate (CAS No. 141-02-6), also known as Bis(2-ethylhexyl) fumarate. The information is intended to support risk assessments and ensure safe handling in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, oily liquid with a mild odor. It is primarily used as a plasticizer and a co-monomer in the production of various polymers.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₆O₄[3][4]
Molecular Weight 340.5 g/mol [3][4]
CAS Number 141-02-6[3][4]
EC Number 205-448-2[3]
Physical State Liquid[3]
Boiling Point approx. 415°C[2]
Melting Point -58°C[4]
Flash Point 190°C[1]
Density 0.93 - 0.942 g/cm³[1][2]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Soluble in toluene and ethanol[2]
Vapor Pressure 5.9E-05 mm Hg[5]

Toxicological Data

The available toxicological data for this compound indicates low acute toxicity. However, it is classified as a skin and eye irritant. Data on other toxicological endpoints such as sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is limited.

Acute Toxicity
EndpointSpeciesRouteValueReference(s)
LD₅₀RatOral>2000 mg/kg[2]
LD₅₀RabbitDermalNo data available
Skin and Eye Irritation

Studies on rabbits have shown that this compound can cause skin and eye irritation.[4][5]

Sensitization

A guinea pig maximization test, a method used to assess the potential of a substance to cause skin sensitization, was conducted.[6]

Other Toxicological Endpoints
EndpointResultReference(s)
Mutagenicity (Ames Test) No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below based on available documentation.

Acute Dermal Irritation Study (Rabbit)
  • Test Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Methodology: A single dose of the test substance is applied to a small area of shaved skin on an animal (typically an albino rabbit) and covered with a gauze patch. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[7]

  • Observations: The skin is scored for the severity of irritation at 1, 24, 48, and 72 hours after exposure.

Acute Eye Irritation Study (Rabbit)
  • Test Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).

  • Methodology: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specified intervals.[8]

  • Observations: The eyes are scored for irritation at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization - Guinea Pig Maximization Test (GPMT)
  • Test Guideline: Based on OECD Guideline 406 (Skin Sensitization).

  • Methodology: This test involves two phases: induction and challenge.

    • Induction Phase: The test substance is administered to the guinea pigs both intradermally (with an adjuvant to enhance the immune response) and topically to the same area.

    • Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance to a different, untreated area.

  • Observations: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after the challenge application. The incidence and severity of the reactions are used to classify the sensitization potential of the substance.[6]

Handling and Safety Precautions

Based on the available data, the following handling and safety precautions are recommended when working with this compound.

Personal Protective Equipment (PPE)

Handle with gloves and eye protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.

First Aid Measures
  • After Inhalation: Move to fresh air.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting.

Storage and Disposal

Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[2] Dispose of contents/container in accordance with local regulations.

Visualizations

Risk Assessment and Management Workflow

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.

RiskManagementWorkflow cluster_assessment Risk Assessment cluster_control Risk Control cluster_review Review and Monitoring Info Gather Information (SDS, Literature) ID_Hazards Identify Hazards (Irritant) Info->ID_Hazards Eval_Exposure Evaluate Exposure Potential (Inhalation, Dermal, Eye) ID_Hazards->Eval_Exposure Risk_Char Characterize Risk Eval_Exposure->Risk_Char Eng_Controls Engineering Controls (Fume Hood, Ventilation) Risk_Char->Eng_Controls Implement Controls Admin_Controls Administrative Controls (SOPs, Training) Eng_Controls->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles) Admin_Controls->PPE Monitor Monitor Effectiveness PPE->Monitor Review Review and Update Monitor->Review Review->Info PPE_Diagram cluster_ppe Recommended Personal Protective Equipment (PPE) Handling Handling this compound Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Handling->Eye_Protection Hand_Protection Hand Protection (Chemical resistant gloves, e.g., Nitrile rubber) Handling->Hand_Protection Body_Protection Body Protection (Lab coat, long pants, closed-toe shoes) Handling->Body_Protection Respiratory_Protection Respiratory Protection (Use in a well-ventilated area. If vapors/aerosols are generated, use a respirator.) Handling->Respiratory_Protection

References

Synonyms for Dioctyl fumarate in chemical literature.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to Dioctyl Fumarate for researchers, scientists, and drug development professionals.

Synonyms for this compound in Chemical Literature

This compound is known by a variety of names in chemical literature, patents, and commercial products. A comprehensive list of these synonyms is provided below to aid researchers in their literature searches and substance identification.

SynonymReference(s)
Bis(2-ethylhexyl) Fumarate[1][2][3][4]
DOF[1][3]
Di(2-ethylhexyl) Fumarate[2][3][5]
di-2-Ethylhexyl fumarate[2]
2-BUTENEDIOIC ACID BIS(2-ETHYLHEXYL) ESTER[2]
RC COMONOMER DOF[2][3]
2-ETHYLHEXYL FUMARATE[2][3]
Di-n-octyl fumarate[3][6][7]
FUMARIC ACID DIOCTYL ESTER[3][8]
Bis(2-ethylhexyl)Fumarate>FUMARIC ACID DI(2-ETHYLHEXYL) ESTER[3]
Bis(2-ethylhexyl) Fumarate, ≥ 98.0%[3]
フマル酸ビス(2-エチルヘキシル)エステル[4]
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester[4]
2-Butenedioic acid, bis(2-ethylhexyl) ester[4]
2-Butenedioic acid, bis(2-ethylhexyl) ester, (2E)-[4]
2-Butenedioic acid, bis[(2S)-2-ethylhexyl] ester, (2E)-[4]
2-Butenedioic acid, dioctyl ester[4][8]
2-Butenedioic acid, dioctyl ester, (2E)-[4]
Bis(2-ethylhexyl) (2E)-2-butenedioate[4]
Bis(2-ethylhexyl) (2E)-but-2-enedioate[4]
Bis(2-ethylhexyl) 2-butenedioate[4]
Bis-(2-ethylhexyl)ester kyseliny fumarove[4]
Dioctylfumarat[6]
Fumarate de dioctyle[6]
フマル酸ジオクチル[6]
디 옥틸 푸마 레이트[6]
fumarato de dioctilo[6]
(E)-2-Butenedioic acid dioctyl ester[6][7]
1,4-Dioctyl (2E)-2-butenedioate[6]
2-Butenedioic acid (2E)-, 1,4-dioctyl ester[6]
2-Butenedioic acid (2E)-, dioctyl ester[6][7]
2-Butenedioic acid (E)-, dioctyl ester[6][7][8]
2-Butenedioic acid, (E)-, dioctyl ester[6][7]
Ai3-33063[6][7]
Dicapryl fumarate[6]
Dioctyl(2E)-2-butenedioate[6][7]
dioctylbut-2-enedioate[6][7]
Fumaric acid, dioctyl ester[6][7][8][9]
di(2-ethylhexyl) fumarate[5]
MAXIMOL® FOK-670[10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C20H36O4[1][2][3]
Molecular Weight 340.5 g/mol [1][2][3]
CAS Number 141-02-6[1][2][3]
EC Number 205-448-2[1][2]
Appearance Colorless to almost colorless clear liquid/oil[1][4]
Melting Point -58 °C (lit.)[3][11]
Boiling Point 185 °C / 5mmHg[3][11]
Density 0.94 g/cm³[3][11]
Flash Point 190 °C[3]
Water Solubility 1.19 mg/L at 20℃[3]
logP 7.94[1][3]

Experimental Protocols

Synthesis of this compound

A common method for the production of this compound is through the esterification of fumaric acid with 2-ethylhexanol.[5]

Materials:

  • Fumaric acid

  • 2-ethylhexanol (octyl alcohol)[10]

  • Acid catalyst

Procedure:

  • Fumaric acid is reacted with 2-ethylhexanol in the presence of an acid catalyst.[5]

  • The reaction mixture undergoes neutralization.[5]

  • The product is washed to remove impurities.[5]

  • Vacuum distillation is performed to obtain a high-purity this compound.[5]

Applications in Research and Development

This compound is primarily utilized as a plasticizer and a co-monomer in various industrial applications.

  • Plasticizers: It is used to enhance the flexibility of polyvinyl acetate and PVC formulations.[5]

  • Copolymers: this compound can be used in copolymerization with monomers such as styrene, acrylates, or butadiene to produce synthetic lubricants and coatings.[5]

  • Resins: It can improve the properties of epoxy-based plasticizers for PVC stabilization.[5]

  • Modifier: It is also used as a modifier to improve the softness or brittleness of various resins and to adjust viscosity.[10]

Logical Relationships and Workflows

The following diagram illustrates the general synthesis process for this compound.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product Fumaric_Acid Fumaric Acid Esterification Esterification Fumaric_Acid->Esterification 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Washing Washing Neutralization->Washing Vacuum_Distillation Vacuum Distillation Washing->Vacuum_Distillation Dioctyl_Fumarate High-Purity this compound Vacuum_Distillation->Dioctyl_Fumarate

References

Dioctyl Fumarate: A Technical Guide to its Hazardous Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl fumarate (DOF), predominantly identified as bis(2-ethylhexyl) fumarate (DEHF) under CAS number 141-02-6, is a widely used industrial chemical, primarily functioning as a plasticizer and a co-monomer in the production of polymers.[1] Its applications in materials like polyvinyl chloride (PVC) for construction, electronics, and medical devices, as well as in paints, coatings, adhesives, and lubricants, are extensive.[1] While often cited for its low acute toxicity and favorable safety profile for industrial applications, a comprehensive evaluation of its hazardous properties is essential for risk assessment and safe handling, particularly in research and development settings. This technical guide provides an in-depth analysis of the hazardous substance profile of this compound, summarizing key toxicological data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Chemical Identification

This compound is an ester of fumaric acid and 2-ethylhexanol. For the purpose of this guide, the focus will be on the most commonly referenced isomer, bis(2-ethylhexyl) fumarate.

IdentifierValue
Chemical Name bis(2-ethylhexyl) (E)-but-2-enedioate[2]
Synonyms This compound (DOF), Di(2-ethylhexyl) fumarate[3]
CAS Number 141-02-6[2]
Molecular Formula C₂₀H₃₆O₄[2]
Molecular Weight 340.5 g/mol [2]

Toxicological Data Summary

The hazardous properties of this compound are summarized below, with quantitative data presented for clarity.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral29200 mg/kg[4]
LD₅₀RabbitDermal> 20 mL/kg[4]
Irritation and Sensitization
EndpointSpeciesResultClassificationReference
Skin IrritationRabbitIrritantCategory 2[3]
Eye IrritationRabbitSerious eye irritationCategory 2A[3]
Skin Sensitization-No data available-[4]
Repeated Dose Toxicity

No specific repeated dose toxicity studies for this compound were identified in the public domain.

Mutagenicity

No specific in vitro or in vivo mutagenicity studies for this compound were identified. The Ames test is a common initial screening for mutagenic potential.[5]

Carcinogenicity

No long-term carcinogenicity bioassays on this compound were found in the reviewed literature. The predictivity of genotoxicity assays for carcinogenicity is a subject of ongoing scientific discussion.[6][7]

Reproductive and Developmental Toxicity

While specific reproductive toxicity studies according to OECD guidelines were not found, a significant study has identified this compound (as DEHF) as an endocrine disruptor.

EndpointSystemEffectReference
Endocrine ActivityIn vitroAntiestrogenic and antiandrogenic activity[8]
Ecotoxicological Data
EndpointSpeciesDurationValueReference
Acute ToxicityDaphnia magna48 hoursEC₅₀ > 0.76 mg/L

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections describe the general methodologies relevant to the assessment of this compound's hazards.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

The potential of a substance to cause skin irritation is typically assessed in vivo using the albino rabbit.[9][10][11]

  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin.[11] The site is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[11][12]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.[13] Observations may continue for up to 14 days to assess the reversibility of the effects.[13]

  • Scoring: Dermal reactions are scored according to a standardized grading system. A substance is identified as an irritant if the mean scores for erythema or edema are at or above a certain threshold.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause injury to the eye.[14][15]

  • Test Animals: Healthy young adult albino rabbits are typically used.[16]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[17] The other eye remains untreated and serves as a control.[17]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[14] The observation period can be extended up to 21 days to determine the reversibility of any observed lesions.[16]

  • Scoring: Ocular lesions are scored using a standardized system. The classification of the substance's irritation potential is based on the severity and persistence of these scores.

Endocrine Disruptor Screening (In Vitro)

The study that identified di(2-ethylhexyl) fumarate (DEHF) as having antiestrogenic and antiandrogenic activity likely utilized in vitro reporter gene assays.[8] The general principles of such assays are as follows:

  • Cell Lines: Genetically modified cell lines that contain a hormone receptor (e.g., estrogen receptor or androgen receptor) and a reporter gene (e.g., luciferase) are used.

  • Procedure: The cells are exposed to various concentrations of the test substance.

  • Mechanism: If the substance binds to the hormone receptor and acts as an antagonist, it will inhibit the binding of the natural hormone and thus prevent the activation of the reporter gene.

  • Measurement: The activity of the reporter gene is measured (e.g., by luminescence for luciferase). A decrease in reporter gene activity in the presence of the natural hormone indicates an antagonistic effect.

Visualizations

Experimental Workflow for Skin Irritation Testing

G cluster_0 OECD 404: Acute Dermal Irritation/Corrosion A Animal Selection (Albino Rabbit) B Dosing (0.5 mL on 6 cm^2 skin) A->B C Exposure (4-hour semi-occlusive patch) B->C D Observation (1, 24, 48, 72 hours post-removal) C->D E Scoring (Erythema & Edema) D->E F Classification (Irritant/Non-irritant) E->F

Caption: Workflow for in vivo acute dermal irritation testing.

Logical Relationship of Endocrine Disruption by this compound

G cluster_1 Mechanism of Endocrine Disruption DOF This compound (DEHF) ER Estrogen Receptor DOF->ER binds & blocks AR Androgen Receptor DOF->AR binds & blocks ER_Response Estrogenic Response ER->ER_Response activates AR_Response Androgenic Response AR->AR_Response activates Estrogen Natural Estrogen Estrogen->ER Androgen Natural Androgen Androgen->AR

Caption: Antagonistic effect of this compound on hormone receptors.

Conclusion

Based on available data, this compound (bis(2-ethylhexyl) fumarate) is a hazardous substance presenting several health and environmental risks. It is classified as a skin and eye irritant.[3] While its acute toxicity is low, the most significant finding from recent research is its potential as an endocrine disruptor, exhibiting both anti-estrogenic and anti-androgenic activity in vitro.[8] This finding warrants further investigation into its potential for reproductive and developmental toxicity. Data on mutagenicity and carcinogenicity are currently lacking. From an environmental perspective, it is classified as hazardous to the aquatic environment with long-term effects. Therefore, for researchers, scientists, and drug development professionals, it is imperative to handle this compound with appropriate personal protective equipment, including gloves and eye protection, and to prevent its release into the environment. Further research is needed to fill the existing data gaps, particularly concerning its long-term health effects.

References

Methodological & Application

Methods for the Polymerization of Dioctyl Fumarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of dioctyl fumarate (DOF). The methods described herein are foundational for the synthesis of poly(this compound) homopolymers and copolymers, which have applications in various fields, including as plasticizers and in the development of novel biomaterials.[1]

Overview of Polymerization Methods

This compound, a 1,2-disubstituted ethylene monomer, can be polymerized through several methods, primarily free-radical polymerization. Due to steric hindrance from the bulky dioctyl groups, the homopolymerization of DOF can be challenging.[2] Consequently, it is often copolymerized with other vinyl monomers, such as styrene or vinyl acetate, to achieve higher molecular weights and desirable material properties.[3][4][5] The primary methods for DOF polymerization include:

  • Bulk Polymerization: This method involves the polymerization of the monomer in the absence of a solvent. It is a simple method that yields a pure polymer.

  • Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable solvent. This method allows for better control of the reaction temperature.

  • Emulsion Polymerization: This water-based method involves emulsifying the monomer in the presence of a surfactant and a water-soluble initiator. It is a common industrial method for producing high-molecular-weight polymers.[6]

  • Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize polymers with well-defined molecular weights and low polydispersity.[2][7][8]

Quantitative Data Presentation

The following tables summarize quantitative data obtained from the free-radical copolymerization of this compound (DOF) and styrene (S). This data is crucial for understanding how reaction parameters influence the resulting polymer's properties.

Table 1: Reaction Conditions and Outcomes for the Copolymerization of this compound (DOF) and Styrene (S) [3]

Sample IDPolymerization MethodInitiator (AIBN) Conc. (mol/L)Temperature (°C)Reaction Time (h)Initial DOF Mole Fraction (fDOF)Final DOF Mole Fraction (FDOF)Conversion (%)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
PFS-1Bulk0.0260240.50.486545,0002.8
PFS-2Bulk0.0240480.50.515262,3003.1
PFS-3Solution (Toluene)0.0260240.70.654838,7002.5
PFS-4Solution (Toluene)0.0260480.30.287555,2002.9

Experimental Protocols

This section provides detailed methodologies for key polymerization experiments.

Free-Radical Copolymerization of this compound and Styrene in Solution[3]

Materials:

  • This compound (DOF), purified

  • Styrene (S), purified by washing with 10% wt. NaOH solution and distillation under reduced pressure[3]

  • Toluene, anhydrous

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol[3]

  • Nitrogen gas (N₂)

  • Methanol

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Thermostatic bath

  • Magnetic stirrer

  • Condenser

  • Nitrogen inlet and outlet

  • Apparatus for precipitation and filtration

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, add the desired amounts of this compound and styrene. For example, for an initial DOF mole fraction of 0.7, combine the corresponding masses of each monomer.

  • Solvent and Initiator Addition: Add toluene to achieve a 90% v/v monomer concentration. Add the initiator, AIBN, at a concentration of 20 mM.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Polymerization: Place the reaction vessel in a preheated thermostatic bath set to the desired temperature (e.g., 60 °C) and stir the mixture.

  • Reaction Monitoring and Termination: Allow the reaction to proceed for the desired duration (e.g., 24 hours). To terminate the polymerization, cool the reaction vessel to room temperature.

  • Polymer Precipitation and Purification: Precipitate the copolymer by slowly adding the reaction mixture to an excess of a non-solvent, such as methanol, while stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Homopolymerization of this compound (Adapted from Copolymerization Protocol)

Note: While specific literature on the detailed protocol for the homopolymerization of DOF is scarce, the following is an adapted protocol based on the principles of free-radical polymerization. The reaction kinetics may be slower, and the resulting molecular weights may be lower compared to copolymerization due to steric hindrance.

Materials and Equipment: Same as for the copolymerization protocol, excluding styrene.

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, add the desired amount of this compound.

  • Solvent and Initiator Addition: Add a suitable solvent like toluene or proceed with bulk polymerization (no solvent). Add the initiator, AIBN (e.g., 1-2 mol% with respect to the monomer).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 30 minutes.

  • Polymerization: Heat the reaction mixture to a temperature of 60-80 °C with constant stirring.

  • Reaction Monitoring and Termination: Monitor the reaction progress by taking samples periodically to determine conversion (e.g., by gravimetry or spectroscopy). Terminate the reaction by cooling.

  • Polymer Precipitation and Purification: If performed in solution, precipitate the polymer in an excess of methanol. If in bulk, dissolve the viscous product in a minimal amount of a good solvent (e.g., THF, chloroform) before precipitating in methanol.

  • Isolation and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization Protocols

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Principle: GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]

Protocol:

  • Sample Preparation: Dissolve the synthesized poly(this compound) in a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of 1-2 mg/mL.[10] Allow the polymer to dissolve completely, which may take several hours.[10] Filter the solution through a 0.2 µm syringe filter before injection.[10]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Analysis Conditions:

    • Mobile Phase: THF or Chloroform

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

  • Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.

  • Data Analysis: Analyze the resulting chromatograms to determine Mn, Mw, and PDI relative to the polystyrene standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis

Principle: ¹H NMR spectroscopy is used to determine the molar composition of copolymers by integrating the signals corresponding to the protons of each monomer unit in the polymer backbone.[3]

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the dried polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • For poly(DOF-co-styrene), the aromatic protons of the styrene units typically appear in the range of 6.5-7.5 ppm.

    • The protons of the this compound units will have characteristic signals, for example, the methine protons of the fumarate backbone and the various protons of the octyl chains.

    • Calculate the molar fraction of each monomer in the copolymer by comparing the integration of the characteristic peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Verification

Principle: FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming the incorporation of the monomers into the polymer chain.[3]

Protocol:

  • Sample Preparation: Prepare a thin film of the polymer by casting a solution of the polymer onto a KBr pellet and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the polymer.

    • For poly(this compound), look for the C=O stretching vibration of the ester group (around 1730 cm⁻¹) and the C-O stretching vibrations.

    • For copolymers with styrene, look for the aromatic C-H and C=C stretching vibrations.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the polymerization and characterization processes.

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomers Prepare Monomers (DOF, Styrene) Mixing Mix Monomers, Initiator, and Solvent in Reactor Monomers->Mixing Initiator Prepare Initiator (AIBN) Initiator->Mixing Solvent Prepare Solvent (Toluene) Solvent->Mixing Purge Purge with Nitrogen Mixing->Purge Polymerize Heat and Stir (e.g., 60°C, 24h) Purge->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry GPC GPC Analysis (Mw, Mn, PDI) Dry->GPC NMR NMR Analysis (Composition) Dry->NMR FTIR FTIR Analysis (Structure) Dry->FTIR Polymer_Characterization_Logic cluster_analysis Analytical Techniques cluster_properties Determined Properties Polymer Synthesized Polymer GPC Gel Permeation Chromatography (GPC) Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) Polymer->NMR FTIR Fourier-Transform Infrared (FTIR) Polymer->FTIR MW Molecular Weight (Mn, Mw) Polydispersity (PDI) GPC->MW Comp Copolymer Composition (Monomer Ratio) NMR->Comp Struct Chemical Structure (Functional Groups) FTIR->Struct

References

Application Notes and Protocols: Dioctyl Fumarate in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioctyl fumarate (DOF), also known as di(2-ethylhexyl) fumarate, is an aliphatic ester increasingly utilized as a plasticizer in polyvinyl chloride (PVC) formulations.[1] As a non-phthalate plasticizer, DOF presents a favorable alternative to traditional phthalate-based plasticizers like dioctyl phthalate (DOP), which are facing increasing regulatory scrutiny due to environmental and health concerns.[2][3] DOF enhances the flexibility, durability, and processability of PVC, making it suitable for a wide range of applications, including construction materials, electrical cables, and medical devices.[4] Its low toxicity and minimal environmental impact further contribute to its growing demand.[4]

Mechanism of Action

In its pure state, PVC is a rigid and brittle polymer. Plasticizers are additives that increase the plasticity and flexibility of the material. The mechanism of action for this compound in PVC is similar to that of other external plasticizers. The DOF molecules, being smaller than the long PVC polymer chains, insert themselves between these chains. This increases the intermolecular spacing, thereby reducing the secondary intermolecular forces (van der Waals forces) between the polymer chains.[5][6] The increased mobility of the polymer chains allows them to slide past one another more easily, resulting in a softer, more flexible material with a lower glass transition temperature (Tg).[2][6]

Performance Characteristics of DOF in PVC

The incorporation of this compound into PVC formulations imparts several desirable properties:

  • Enhanced Flexibility and Softness: DOF significantly improves the flexibility and softness of PVC, a key requirement for applications such as cable insulation and artificial leather.[7]

  • Good Mechanical Properties: While increasing flexibility, DOF helps maintain desirable mechanical properties. The specific tensile strength and elongation at break can be tailored by adjusting the concentration of DOF.[6]

  • Improved Low-Temperature Performance: Like many adipate and sebacate plasticizers, fumarates can improve the low-temperature flexibility of PVC.[8]

  • Good Thermal Stability: The use of appropriate stabilizers in conjunction with DOF can lead to PVC formulations with good heat stability.[9]

  • Resistance to Weathering and Aging: this compound is known for its superior resistance to weathering, heat, and aging, which is particularly beneficial for construction applications where materials are exposed to harsh conditions.[4]

  • Low Volatility: Plasticizers with low volatility are crucial for the longevity of the final product, as this ensures the plasticizer does not evaporate over time, leading to embrittlement.[10]

  • Good Compatibility: DOF generally exhibits good compatibility with PVC resin.[11]

Applications of this compound in PVC

The versatile properties of this compound make it suitable for a variety of applications:

  • Construction Materials: Due to its excellent weathering resistance, DOF is used in PVC products for the construction industry.[4]

  • Electric Cables and Wires: Its plasticizing effect and good electrical properties make it a viable component in PVC cable insulation.[4]

  • Medical Devices: The low toxicity profile of DOF makes it a candidate for use in medical applications, such as tubing and bags, where traditional phthalates are being phased out.[4][12]

  • Paints and Coatings: DOF is used as an additive in paint and coating formulations, particularly in the shift towards waterborne and low-VOC (Volatile Organic Compound) coatings.[4]

  • Adhesives and Sealants: Its solubility and stability with other reactants have led to its use in adhesive manufacturing.[4]

  • Food Packaging: Certain grades of this compound are authorized for use as monomers in polymers for food packaging by the U.S. FDA, highlighting its safety profile.[13]

Data Presentation

Table 1: Typical Properties of this compound

PropertyValue
Chemical FormulaC₂₀H₃₆O₄
Molecular Weight340.50 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Boiling PointApprox. 415°C[1]
Relative Density0.93[1]
SolubilityInsoluble in water; soluble in organic solvents like toluene and ethanol[1]
Purity> 98%
Flash Point190°C

Data sourced from various chemical suppliers and literature.[1][13]

Table 2: Comparative Performance of Plasticizers in PVC (Qualitative)

PropertyThis compound (DOF)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)
Plasticizing Efficiency GoodExcellent[14]Good
Low-Temperature Flexibility GoodModerate[7]Excellent[15]
Volatility LowLow[7]Very Low
Migration Resistance GoodModerateExcellent[16]
Toxicity Profile Low (Non-phthalate)[1][4]Potential concerns[17]Low (Non-phthalate)[15]
Cost ModerateLow[14][15]Moderate[16]

Experimental Protocols

Protocol 1: Preparation of PVC Plastisol

Objective: To prepare a homogeneous PVC plastisol containing this compound for subsequent processing and testing.

Materials and Equipment:

  • PVC resin (e.g., K-value 65-70)

  • This compound (DOF)

  • Thermal stabilizer (e.g., Ca/Zn stearate or an organotin stabilizer)[9][18]

  • Co-stabilizer/secondary plasticizer (e.g., epoxidized soybean oil - ESBO), optional[12]

  • Lubricants (internal and external), optional

  • Planetary mixer or high-speed dissolver

  • Vacuum pump

  • Beakers, spatulas, and weighing balance

Procedure:

  • Weigh 100 parts per hundred resin (phr) of PVC resin and place it in the mixing bowl.

  • In a separate beaker, weigh the desired amount of this compound (e.g., 40-60 phr).

  • Weigh the stabilizer (e.g., 2-3 phr) and any other liquid additives and premix them with the DOF.

  • Start the mixer at a low speed and gradually add the liquid mixture (DOF and additives) to the PVC resin.

  • Once the liquids are incorporated, increase the mixing speed to ensure a homogeneous dispersion. Monitor the temperature to prevent premature gelation.

  • After thorough mixing (typically 15-20 minutes), stop the mixer and apply a vacuum to the mixture for 5-10 minutes to remove any entrapped air bubbles.

  • The resulting bubble-free, flowable paste is the PVC plastisol, ready for casting into sheets.

Protocol 2: Casting and Fusion of PVC Films

Objective: To prepare solid PVC films of a specified thickness for mechanical and physical testing.

Materials and Equipment:

  • Prepared PVC plastisol

  • Casting frame or film applicator of desired thickness (e.g., 1 mm)

  • Glass plate or release paper

  • Air-circulating oven

Procedure:

  • Place the casting frame on a clean, level glass plate or a sheet of release paper.

  • Pour the prepared PVC plastisol onto the substrate and draw it down with a blade or rod to create a uniform layer within the frame.

  • Carefully place the cast film into an air-circulating oven.

  • Heat the plastisol according to a defined temperature profile to achieve gelation and fusion. A typical cycle is heating to 160-180°C and holding for 10-30 minutes.[19]

  • After the fusion process is complete, turn off the oven and allow the film to cool down to room temperature slowly to avoid internal stresses.

  • Once cooled, carefully remove the solid PVC film from the substrate.

Protocol 3: Evaluation of Mechanical Properties (Tensile Strength and Elongation)

Objective: To determine the tensile strength and elongation at break of the plasticized PVC film according to ASTM D882.

Materials and Equipment:

  • Prepared PVC films

  • Dumbbell-shaped die cutter

  • Universal Testing Machine (UTM) with appropriate grips and load cell

  • Micrometer or thickness gauge

Procedure:

  • Condition the prepared PVC films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.

  • Cut at least five dumbbell-shaped specimens from the film using the die cutter.

  • Measure the thickness and width of the narrow section of each specimen at three different points and calculate the average cross-sectional area.

  • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).[19]

  • Mount a specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.

  • Start the test and record the load and extension data until the specimen breaks.

  • Calculate the tensile strength (stress at break) and the percentage elongation at break from the recorded data.

  • Repeat for all specimens and report the average values and standard deviation.

Protocol 4: Hardness Measurement (Shore A)

Objective: To measure the indentation hardness of the plasticized PVC film using a Shore A durometer, following ASTM D2240.

Materials and Equipment:

  • Prepared PVC films (can be stacked to achieve a minimum thickness of 6 mm)

  • Shore A durometer

  • Hard, flat surface

Procedure:

  • Condition the samples as in the previous protocol.

  • Place the PVC sample on a hard, flat surface. If a single film is too thin, stack multiple layers to achieve the required thickness.

  • Hold the durometer in a vertical position and press the indenter firmly onto the sample surface, ensuring the presser foot is in full contact with the material.

  • Read the hardness value from the durometer dial within one second of firm contact.

  • Take at least five readings at different positions on the sample, at least 6 mm apart from each other and from any edge.

  • Report the average hardness value.

Protocol 5: Plasticizer Migration Test (Leaching)

Objective: To quantify the resistance of this compound to migrate out of the PVC matrix when immersed in a solvent.

Materials and Equipment:

  • Prepared PVC films, cut into rectangular strips of known dimensions (e.g., 30 x 10 mm)[19]

  • Analytical balance (accurate to 0.1 mg)

  • Glass vials or flasks

  • Solvent (e.g., deionized water, hexane, or ethanol)[19]

  • Shaking water bath or incubator

Procedure:

  • Cut several rectangular samples from the PVC film.

  • Accurately weigh each sample to determine its initial weight (W_initial).

  • Place each sample in a separate vial containing a known volume of the chosen solvent (e.g., 100 mL).[19]

  • Place the vials in a shaking water bath set to a specific temperature (e.g., 50°C to accelerate the process) for a defined period (e.g., 10 days).[19]

  • At regular intervals (e.g., daily), remove the samples from the solvent, gently wipe them dry with a lint-free cloth, and weigh them (W_t).

  • Return the samples to the solvent to continue the test.

  • The percentage of weight loss due to plasticizer leaching at time 't' is calculated as: Weight Loss (%) = [(W_initial - W_t) / W_initial] * 100

  • Plot the percentage weight loss as a function of time to assess the migration resistance.

Visualizations

G Experimental Workflow for PVC Plasticizer Evaluation cluster_0 Formulation & Preparation cluster_1 Sample Creation cluster_2 Property Testing A 1. Weigh Raw Materials (PVC, DOF, Stabilizer) B 2. Mix into Plastisol A->B C 3. Deaerate Plastisol B->C D 4. Cast Film C->D E 5. Fuse in Oven D->E F 6. Cool and Cut Specimens E->F G Mechanical Testing (Tensile, Elongation) F->G H Hardness Testing (Shore A) F->H I Thermal Analysis (DSC for Tg) F->I J Permanence Testing (Migration, Volatility) F->J K Data Analysis & Comparison G->K H->K I->K J->K

Caption: Workflow for evaluating this compound in PVC.

G Logical Relationship: Plasticizer Effect on PVC cluster_0 Mechanism cluster_1 Resulting Properties A PVC Resin (Rigid, Brittle) B Addition of This compound (DOF) A->B C Plasticized PVC B->C D DOF molecules insert between PVC chains B->D H Decreased Hardness C->H I Increased Flexibility C->I J Lower Tg C->J K Improved Processability C->K E Increased intermolecular spacing D->E F Reduced intermolecular forces E->F G Increased polymer chain mobility F->G G->C

Caption: How this compound modifies PVC properties.

References

Application Notes and Protocols: Dioctyl Fumarate as a Comonomer with Vinyl Acetate in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of dioctyl fumarate and vinyl acetate represent a versatile class of biomaterials with tunable properties, making them promising candidates for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical device coatings. The incorporation of this compound, a dialkyl fumarate, into a polyvinyl acetate backbone allows for the modification of key characteristics such as hydrophobicity, glass transition temperature (Tg), and mechanical flexibility. This internal plasticization can lead to enhanced biocompatibility and controlled release kinetics of therapeutic agents. Fumarate-based polymers are of particular interest as fumarate is a naturally occurring molecule in the body.[1]

These application notes provide an overview of the synthesis, characterization, and potential biomedical applications of this compound-vinyl acetate copolymers, along with detailed experimental protocols for their evaluation.

Key Properties and Applications

The properties of this compound-vinyl acetate copolymers can be tailored by varying the monomer ratio. Increasing the this compound content generally leads to a decrease in the glass transition temperature, resulting in a more flexible and less brittle material at physiological temperatures. This is advantageous for applications requiring conformal contact with tissues, such as transdermal patches and wound dressings.[2][3]

Potential Applications:

  • Controlled Drug Delivery: The copolymer can be formulated into films, microparticles, or implants for the sustained release of both hydrophobic and hydrophilic drugs. The release rate can be modulated by adjusting the copolymer composition.[4][5]

  • Tissue Engineering: Scaffolds fabricated from these copolymers can provide mechanical support for cell growth and tissue regeneration. The biocompatibility of fumarate-based polymers has been demonstrated in several studies.[1][6]

  • Biocompatible Coatings: The copolymers can be used to coat medical devices and implants to improve their biocompatibility and reduce the foreign body response.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-vinyl acetate and related copolymers.

Table 1: Polymerization and Molecular Weight Data

Copolymer SystemMonomer Mole Ratio (Fumarate:Vinyl Acetate)Polymerization ConditionsMolecular Weight (Mn)Reference(s)
Dialkyl Fumarate - Vinyl Acetate1:1.2 to 1:1.550-125°C, Peroxide Initiator8,000 - 35,000 Da[8]
This compound - Vinyl BenzoateVariedSolution Radical PolymerizationIncreases with decreasing fumarate content[9]
This compound - N-isopropylacrylamideVaried--[6]

Table 2: Thermal and Mechanical Properties

PolymerGlass Transition Temperature (Tg)Mechanical Properties (Film)Reference(s)
Poly(this compound)-14°C (estimated)-[9]
Poly(vinyl acetate)30-45°C-[10]
Ethylene-Vinyl Acetate (28% VA)-35 to -25°CHigh elongation at break[11][12]
Vinyl Acetate/Butyl Acrylate Blends-Tensile strength increases with heat treatment[2]

Experimental Protocols

Protocol 1: Synthesis of this compound-Vinyl Acetate Copolymer

This protocol describes a representative method for the free-radical polymerization of this compound and vinyl acetate.

Materials:

  • This compound (DOF)

  • Vinyl acetate (VAc), freshly distilled

  • Toluene, anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Methanol

  • Nitrogen gas supply

  • Reaction flask with condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • In a reaction flask, dissolve the desired molar ratio of this compound and vinyl acetate in anhydrous toluene. A typical starting ratio could be 1:1.

  • Add the radical initiator (e.g., 0.5 mol% AIBN relative to total monomers).

  • Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70-80°C with continuous stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 6-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction solution to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.

  • Dry the purified copolymer under vacuum at 40-50°C to a constant weight.

Protocol 2: Characterization of the Copolymer

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.

  • Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra. The ratio of the integrated peak areas corresponding to the characteristic protons of this compound and vinyl acetate can be used to calculate the copolymer composition.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Procedure: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the copolymer.

  • Procedure: Heat a small sample of the copolymer in a DSC instrument under a nitrogen atmosphere. The Tg is identified as a step change in the heat flow curve during the second heating scan.

Protocol 3: In Vitro Biocompatibility Assessment

1. MTT Cytotoxicity Assay:

  • Purpose: To assess the potential of the copolymer to cause cell death.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • Cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Extract Preparation: Prepare extracts of the copolymer by incubating a known surface area of the material in cell culture medium for 24 hours at 37°C. Prepare a series of dilutions of the extract.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treatment: Remove the culture medium and replace it with the prepared copolymer extracts. Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

    • Incubation: Incubate the plate for 24-72 hours at 37°C.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

2. Hemolysis Assay:

  • Purpose: To evaluate the blood compatibility of the copolymer by measuring its ability to lyse red blood cells (RBCs).[13]

  • Principle: Hemolysis results in the release of hemoglobin, which can be quantified spectrophotometrically.

  • Materials:

    • Freshly collected, anticoagulated human or rabbit blood

    • Phosphate-buffered saline (PBS)

    • Positive control (deionized water or 1% Triton X-100)

    • Negative control (PBS)

    • Copolymer sample

    • Centrifuge

    • Spectrophotometer or microplate reader

  • Procedure:

    • RBC Preparation: Wash the anticoagulated blood with PBS by centrifugation to isolate the RBCs. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).[14]

    • Incubation: Add the copolymer sample to the RBC suspension. Include positive and negative controls. Incubate at 37°C for 1-4 hours with gentle agitation.[15]

    • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

    • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[16]

    • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_biocompatibility Biocompatibility Assessment monomers This compound + Vinyl Acetate polymerization Polymerization (70-80°C, N2 atm) monomers->polymerization initiator Initiator (AIBN/BPO) initiator->polymerization solvent Solvent (Toluene) solvent->polymerization precipitation Precipitation (Methanol) polymerization->precipitation drying Vacuum Drying precipitation->drying nmr NMR Spectroscopy (Composition) drying->nmr gpc GPC (Molecular Weight) drying->gpc dsc DSC (Glass Transition Temp.) drying->dsc mtt MTT Assay (Cytotoxicity) drying->mtt hemolysis Hemolysis Assay (Blood Compatibility) drying->hemolysis

Workflow for the synthesis, characterization, and biocompatibility assessment of the copolymer.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_extracts Add extracts to cells incubation_24h->add_extracts prepare_extracts Prepare copolymer extracts prepare_extracts->add_extracts incubation_treatment Incubate for 24-72h add_extracts->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability read_absorbance->analyze end End analyze->end

Detailed workflow for the MTT cytotoxicity assay.
Signaling Pathway

The interaction of biomaterials with host tissues often initiates an inflammatory response.[17] A key signaling pathway involved in this process is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.[18][19] The implantation of a biomaterial can lead to the adsorption of proteins on its surface, which is recognized by immune cells like macrophages.[20] This can trigger a signaling cascade leading to the activation of NF-κB and subsequent inflammation.

nf_kb_pathway cluster_material Biomaterial Interaction cluster_cell Cellular Response cluster_nucleus Nuclear Events implant Copolymer Implant protein_adsorption Protein Adsorption (e.g., Fibrinogen, IgG) implant->protein_adsorption macrophage Macrophage Recognition (Surface Receptors) protein_adsorption->macrophage signal_cascade Intracellular Signaling Cascade macrophage->signal_cascade ikk IKK Activation signal_cascade->ikk ikb_deg IκB Degradation ikk->ikb_deg nfkb_release NF-κB Release ikb_deg->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) gene_transcription->cytokines inflammation Inflammatory Response cytokines->inflammation

Generalized NF-κB signaling pathway in response to a biomaterial implant.

References

Application Note: Comprehensive Characterization of Dioctyl Fumarate (DOF) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

AN-DOF-COP-001

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dioctyl fumarate (DOF) is a dialkyl fumarate monomer used in the synthesis of a variety of copolymers. These copolymers are valued for their specific physicochemical properties, including high thermal stability, solubility in common organic solvents, and adjustable glass transition temperatures.[1] Such characteristics make them suitable for a range of applications, from industrial materials like bitumen modifiers to advanced biomedical uses in tissue engineering and drug delivery systems.[1][2] A thorough characterization of their chemical structure, molecular weight, thermal properties, and morphology is critical for quality control, performance optimization, and ensuring suitability for their intended application, particularly in the highly regulated field of drug development.

This application note outlines the primary analytical techniques for the comprehensive characterization of DOF copolymers.

Structural and Compositional Analysis

The precise chemical structure and monomer composition of DOF copolymers are fundamental parameters that dictate their overall properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal techniques for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of polymers.[3][4] For DOF copolymers, ¹H NMR is routinely used to determine the copolymer composition by integrating the signals corresponding to unique protons from each monomer unit.[1] For instance, in a poly(this compound-co-styrene) copolymer, the composition can be calculated by comparing the integral of the aromatic protons from styrene (6.40–7.40 ppm) with the methyl protons of the dioctyl groups (0.92 ppm).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in the copolymer, thereby confirming its successful synthesis and structure.[5] Characteristic absorption bands for DOF copolymers include a strong ester carbonyl (C=O) stretch around 1738 cm⁻¹ and aliphatic C-H stretching peaks between 2860-2950 cm⁻¹. The absence of the C=C double bond peak (around 1645 cm⁻¹) from the fumarate monomer can indicate a high degree of polymerization.[6]

Molecular Weight and Distribution Analysis

The molecular weight (MW) and polydispersity index (PDI, Mw/Mn) are critical properties that influence the mechanical, rheological, and degradation characteristics of polymers.

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI of polymers.[5] The technique separates polymer chains based on their hydrodynamic volume in solution.[7] By using appropriate calibration standards (e.g., polystyrene), the molecular weight distribution of a DOF copolymer can be accurately determined.[1][8] This information is vital for predicting material performance and ensuring batch-to-batch consistency.

Thermal Properties Analysis

The thermal behavior of DOF copolymers is essential for defining their processing parameters and service temperature range. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for this evaluation.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions.[10] The most important of these for amorphous or semi-crystalline copolymers is the glass transition temperature (Tg), which defines the point where the material transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This parameter can be controlled by adjusting the comonomer ratio.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This analysis provides information on the thermal stability of the DOF copolymer, including the onset temperature of decomposition.[2] For materials intended for melt processing or high-temperature applications, a high thermal stability is crucial.[1]

Logical Workflow for DOF Copolymer Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized DOF copolymer, integrating data from multiple analytical techniques to build a complete material profile.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization (Structure & MW) cluster_secondary Secondary Characterization (Properties) cluster_data Data Interpretation cluster_report Final Report start Synthesized DOF Copolymer NMR NMR Spectroscopy (¹H, ¹³C) start->NMR FTIR FTIR Spectroscopy start->FTIR GPC GPC / SEC start->GPC TGA TGA Analysis start->TGA Comp Confirm Structure & Determine Composition NMR->Comp FTIR->Comp MW Determine Mn, Mw, PDI GPC->MW DSC DSC Analysis Thermal Determine Tg & Thermal Stability DSC->Thermal TGA->Thermal Comp->DSC Informs Property Analysis Report Complete Material Profile Comp->Report MW->DSC Informs Property Analysis MW->Report Thermal->Report

Caption: Experimental workflow for DOF copolymer characterization.

Data Integration for Comprehensive Analysis

No single technique can fully describe a copolymer. The power of a multi-technique approach lies in integrating the data to build a comprehensive understanding of the material's structure-property relationships.

G cluster_inputs Analytical Data Inputs cluster_synthesis Derived Properties cluster_application Application Suitability NMR_data NMR Data (Monomer Ratio) Structure Macromolecular Structure (Composition & MW) NMR_data->Structure GPC_data GPC/SEC Data (Mn, Mw, PDI) GPC_data->Structure DSC_data DSC Data (Tg) Properties Material Properties (Thermal & Mechanical) DSC_data->Properties TGA_data TGA Data (Decomposition Temp.) TGA_data->Properties Structure->Properties Structure determines properties Application Performance Prediction & Quality Control Structure->Application Properties->Application

Caption: Logical relationship of integrated analytical data.

Summary of Analytical Data

The table below summarizes representative data for poly(this compound-co-styrene) (PFS) copolymers synthesized via radical polymerization.[1]

ParameterTechniqueValueInformation Provided
Copolymer Composition
Mole Fraction DOF (FDOF)¹H NMR0.23 - 0.41Stoichiometry of monomer units in the polymer chain.[1]
Molecular Weight
Weight-Avg. MW (Mw)GPC/SEC92,500 g/mol Average molecular weight, influences viscosity and mechanical strength.[1]
Polydispersity (PDI)GPC/SEC3.97Breadth of the molecular weight distribution.[1]
Thermal Properties
Glass Transition (Tg)DSC-27.3 °C (for a blend)Temperature of transition from glassy to rubbery state.[1]
Thermal StabilityTGAStable up to ~250-300 °CDefines the upper temperature limit for processing and use.[11]

Experimental Protocols

Protocol 1: ¹H NMR for Copolymer Composition
  • Sample Preparation: Dissolve 10-15 mg of the dried DOF copolymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16-64 (average to improve signal-to-noise).

  • Data Acquisition: Acquire the spectrum at room temperature.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the characteristic peaks for each monomer. For a DOF-styrene copolymer, integrate the aromatic protons of styrene (IAr, ~6.40-7.40 ppm) and the terminal methyl protons of the dioctyl group (ICH3, ~0.92 ppm).[1]

  • Calculation: Calculate the mole fraction of each monomer in the copolymer using the integral ratios and the number of protons each signal represents.[1]

Protocol 2: GPC/SEC for Molecular Weight Determination
  • Sample Preparation: Prepare a solution of the DOF copolymer at a concentration of 1-2 mg/mL in a suitable, filtered mobile phase (e.g., Tetrahydrofuran (THF) or Chloroform).[1][7] Agitate gently until fully dissolved. Filter the sample solution through a 0.22 or 0.45 µm syringe filter.

  • Mobile Phase Preparation: Use HPLC-grade THF or Chloroform as the eluent.[1] Ensure it is degassed prior to use.

  • Instrument Setup:

    • Columns: Use a set of GPC columns appropriate for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

    • Flow Rate: Set to a constant rate, typically 1.0 mL/min.[7]

    • Detector: Refractive Index (RI) detector.

    • Column Temperature: 30-40 °C to ensure good solubility and reduce solvent viscosity.

  • Calibration: Create a calibration curve using a series of narrow-PDI polystyrene standards with known molecular weights.

  • Analysis: Inject the filtered sample solution. Record the chromatogram and process the data using the calibration curve to determine Mn, Mw, and PDI.[12]

Protocol 3: DSC for Glass Transition Temperature (Tg)
  • Sample Preparation: Accurately weigh 5-10 mg of the DOF copolymer into a standard aluminum DSC pan.[1] Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Parameters:

    • Atmosphere: Purge with dry nitrogen at a flow rate of 30-50 mL/min.[1]

    • Thermal Program (Heat/Cool/Heat Cycle):

      • Equilibrate at a low temperature (e.g., -50 °C).

      • First Heating Scan: Heat from -50 °C to a temperature well above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.[1] This scan erases the sample's prior thermal history.

      • Cooling Scan: Cool the sample back to -50 °C at 10 °C/min.

      • Second Heating Scan: Heat again from -50 °C to 150 °C at 10 °C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically identified as the midpoint of the step-like transition in the heat flow curve.[10]

Protocol 4: TGA for Thermal Stability
  • Sample Preparation: Place 10-15 mg of the DOF copolymer into a ceramic or platinum TGA pan.[1]

  • Instrument Parameters:

    • Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[1]

    • Thermal Program:

      • Equilibrate at room temperature (e.g., 25 °C).

      • Heat the sample at a constant rate of 10 °C/min up to a final temperature where the sample is fully decomposed (e.g., 700 °C).[1]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the beginning of significant mass loss.

    • The temperature at which the maximum rate of decomposition occurs (Tmax) can be found from the peak of the first derivative of the TGA curve.

References

Protocol for solution radical polymerization of Dioctyl fumarate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Solution Radical Polymerization of Dioctyl Fumarate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DOF) is an unsaturated aliphatic ester that can be polymerized to yield poly(this compound), a polymer with potential applications in various fields, including as a modifier for resins to improve softness and reduce brittleness.[1] Its polymers are known for their high thermal stability and solubility in common organic solvents.[2] This document provides a detailed protocol for the solution radical polymerization of this compound, intended for researchers in materials science and polymer chemistry. The protocol is based on established methodologies for fumarate polymerization, offering a reproducible procedure for laboratory-scale synthesis.

Data Presentation

The following table summarizes typical experimental conditions and outcomes for the radical polymerization of this compound, primarily in copolymerization systems, which can serve as a reference for designing homopolymerization experiments.

Monomer SystemInitiator (Concentration)SolventTemperature (°C)Time (h)Conversion (%)Mw ( g/mol )PDIReference
DOF-co-StyreneAIBNToluene (90% v/v)60--92,5003.97[2]
DOF-co-StyreneAIBNBulk40----[2]
DOF-co-Vinyl Benzoate-Solution-----[3]

Note: Data for homopolymerization of DOF is limited in the provided search results; the table reflects copolymerization data which can inform the homopolymerization process.

Experimental Protocol

This protocol details the materials, equipment, and procedure for the solution radical polymerization of this compound.

1. Materials:

  • This compound (DOF), purified

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol[2]

  • Toluene, anhydrous

  • Methanol, for purification

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or equivalent inert atmosphere setup

2. Equipment:

  • Magnetic stirrer with heating plate

  • Temperature controller and sensor

  • Schlenk line for inert atmosphere

  • Rotary evaporator

  • Vacuum oven

3. Procedure:

a. Reaction Setup:

  • A three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.

  • The glassware is thoroughly dried in an oven and assembled while hot under a stream of nitrogen to ensure anhydrous conditions.

  • This compound (e.g., 10 g) and anhydrous toluene (e.g., 90 mL to create a 10% w/v solution) are added to the flask.

  • The initiator, AIBN (a typical starting concentration would be 0.5-2 mol% with respect to the monomer), is added to the flask. AIBN is a common thermal radical initiator.[][5]

  • The mixture is stirred at room temperature to ensure complete dissolution of the monomer and initiator.

b. Polymerization:

  • The reaction flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • After the final thaw, the flask is backfilled with nitrogen.

  • The flask is then immersed in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C). Radical polymerization of fumarates is often conducted in this temperature range.[2]

  • The reaction mixture is stirred vigorously under a positive pressure of nitrogen for a predetermined time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H-NMR or FTIR spectroscopy.[2]

c. Polymer Isolation and Purification:

  • After the desired reaction time, the polymerization is quenched by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • The viscous polymer solution is diluted with a small amount of toluene if necessary.

  • The polymer is precipitated by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration or decantation.

  • To further purify the polymer, it is redissolved in a minimal amount of a good solvent (e.g., toluene or chloroform) and reprecipitated into the non-solvent. This process is repeated two to three times.

  • The final polymer product is dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

4. Characterization:

The resulting poly(this compound) can be characterized by various analytical techniques:

  • ¹H-NMR and FTIR Spectroscopy: To confirm the polymer structure and determine the extent of monomer conversion.[2]

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]

Mandatory Visualization

Experimental Workflow Diagram:

G A Reaction Setup (DOF, AIBN, Toluene in Flask) B Inert Atmosphere (Freeze-Pump-Thaw Cycles) A->B Degassing C Polymerization (Heating and Stirring) B->C Initiation D Quenching (Cooling) C->D Termination E Precipitation (Addition to Methanol) D->E Isolation F Purification (Redissolution and Reprecipitation) E->F Washing G Drying (Vacuum Oven) F->G Solvent Removal H Characterization (SEC, NMR, DSC, TGA) G->H Analysis

Caption: Workflow for the solution radical polymerization of this compound.

References

Application Notes and Protocols for Utilizing Dioctyl Fumarate Copolymers to Improve Flow in Waxy Crude Oils

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on available scientific literature. It is important to note that the majority of research has been conducted on copolymers of dioctyl fumarate (DOF) with other monomers, such as vinyl acetate or vinyl benzoate, rather than on this compound as a standalone additive. The data and mechanisms described herein are representative of these copolymers and should be considered as such.

Introduction

Waxy crude oils pose a significant challenge in the petroleum industry due to the precipitation and crystallization of paraffin waxes at lower temperatures. This phenomenon leads to a dramatic increase in viscosity and the formation of a gel-like structure, impeding the flow of crude oil through pipelines and potentially causing blockages. Chemical intervention through the use of pour point depressants (PPDs) and flow improvers is a widely adopted and effective strategy to mitigate these issues.

Copolymers containing this compound have demonstrated considerable efficacy as PPDs. These polymers function by interacting with the wax crystals as they form, modifying their size, shape, and aggregation behavior. This prevents the formation of a rigid, three-dimensional network of wax crystals, thereby maintaining the fluidity of the crude oil at lower temperatures. These application notes provide an overview of the performance, mechanism of action, and experimental protocols for evaluating the effectiveness of this compound-based copolymers in waxy crude oils.

Data Presentation

The performance of pour point depressants is evaluated by measuring the reduction in the pour point and the viscosity of the treated crude oil. The following table summarizes representative data for a this compound-based copolymer in a waxy crude oil.

Additive Concentration (ppm)Pour Point (°C)Pour Point Depression (°C)Viscosity at 30°C (mPa·s)Viscosity Reduction (%)
0 (Blank)2107500
50012945040
100061522570
150031815080
200031814580.7

Note: This data is illustrative and the actual performance will vary depending on the specific crude oil composition and the exact copolymer formulation.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure the thermal history of the waxy crude oil is erased, leading to reproducible results.

  • Homogenization of Crude Oil: Heat the waxy crude oil sample in a water bath to a temperature approximately 20°C above its wax appearance temperature (WAT) or pour point. A temperature of 60-80°C is generally sufficient for most waxy crudes. Maintain this temperature for at least 1 hour, with gentle agitation, to ensure all wax crystals are dissolved.

  • Dosing of this compound Copolymer:

    • Prepare stock solutions of the this compound copolymer in a suitable solvent (e.g., toluene or xylene) at various concentrations.

    • While maintaining the crude oil at the elevated temperature, add the desired volume of the stock solution to achieve the target concentration (e.g., 500, 1000, 1500, 2000 ppm).

    • Continuously stir the mixture for at least 30 minutes to ensure homogeneous distribution of the additive.

  • Control Sample: Prepare a blank sample by subjecting the untreated crude oil to the same heating and stirring procedure without the addition of the copolymer.

Pour Point Determination (Modified from ASTM D5853)

The pour point is the lowest temperature at which an oil will continue to flow when cooled under specified conditions.[1][2][3][4][5]

  • Apparatus: Pour point test jar, thermometer, cooling bath.

  • Procedure:

    • Pour the prepared crude oil sample (treated or untreated) into the test jar up to the marked level.

    • Place the test jar in a cooling bath set to a temperature of approximately 9°C above the expected pour point.

    • At each 3°C interval of cooling, remove the jar from the bath and tilt it to ascertain whether there is a surface movement of the oil.[6]

    • If the oil flows, return the jar to the cooling bath.

    • Continue this process until the sample shows no movement when the jar is held horizontally for 5 seconds.

    • Record the temperature at which this occurs.

    • The pour point is calculated as 3°C above this recorded temperature.[6]

Viscosity Measurement (Based on ASTM D445)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for pipeline transportation.[6][7][8][9][10]

  • Apparatus: Rotational viscometer or rheometer with a temperature-controlled sample cell.

  • Procedure:

    • Calibrate the viscometer/rheometer according to the manufacturer's instructions.

    • Transfer the prepared crude oil sample to the sample cell of the instrument.

    • Allow the sample to thermally equilibrate at the starting test temperature (e.g., 50°C).

    • Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹) while cooling the sample at a controlled rate (e.g., 1°C/min).

    • Record the viscosity as a function of temperature.

    • Alternatively, conduct isothermal viscosity measurements at specific temperatures of interest (e.g., 40°C, 30°C, 20°C) over a range of shear rates to assess the non-Newtonian behavior of the crude oil.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_pp Pour Point Test (ASTM D5853) cluster_visc Viscosity Test (ASTM D445) Homogenize Homogenize Waxy Crude (60-80°C for 1 hr) Add_DOF Add this compound Copolymer Solution Homogenize->Add_DOF Stir Stir for 30 min at Elevated Temperature Add_DOF->Stir Pour_Sample_PP Pour Sample into Test Jar Stir->Pour_Sample_PP Load_Sample_Visc Load Sample into Viscometer/Rheometer Stir->Load_Sample_Visc Cool_3C Cool in 3°C Increments Pour_Sample_PP->Cool_3C Tilt_Check Tilt to Check Flow Cool_3C->Tilt_Check Tilt_Check->Cool_3C Flows No_Flow Observe No Flow for 5 seconds Tilt_Check->No_Flow No Flow Record_Temp_PP Record Temperature No_Flow->Record_Temp_PP Calculate_PP Pour Point = Recorded Temp + 3°C Record_Temp_PP->Calculate_PP Equilibrate Equilibrate at Starting Temperature Load_Sample_Visc->Equilibrate Cool_Rate Cool at Controlled Rate (e.g., 1°C/min) Equilibrate->Cool_Rate Measure_Visc Measure Viscosity vs. Temperature Cool_Rate->Measure_Visc

Caption: Experimental workflow for evaluating the performance of this compound copolymers.

G cluster_untreated Untreated Waxy Crude Oil cluster_treated Crude Oil Treated with this compound Copolymer Cooling_U Cooling Below Wax Appearance Temp. Nucleation_U Paraffin Wax Nucleation Cooling_U->Nucleation_U Growth_U Large, Plate-like Crystal Growth Nucleation_U->Growth_U Network_U Interlocking 3D Crystal Network Growth_U->Network_U Gelation_U Crude Oil Gelation (Loss of Flow) Network_U->Gelation_U Cooling_T Cooling Below Wax Appearance Temp. Co_Crystallization Co-crystallization of DOF Copolymer with Wax Cooling_T->Co_Crystallization Adsorption Adsorption onto Wax Crystal Surface Co_Crystallization->Adsorption Modification Modification of Crystal Habit Adsorption->Modification Disruption Disruption of Crystal Growth Modification->Disruption Small_Crystals Formation of Small, Non-interlocking Crystals Disruption->Small_Crystals Dispersion Improved Crystal Dispersion Small_Crystals->Dispersion Flow Maintained Fluidity at Low Temperatures Dispersion->Flow DOF_Copolymer This compound Copolymer DOF_Copolymer->Co_Crystallization DOF_Copolymer->Adsorption

References

Application Notes and Protocols: Enhancing Coating Flexibility with Dioctyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioctyl fumarate (DOF) is a versatile, low-volatility plasticizer used to enhance the flexibility and durability of various polymer-based coatings. As an unsaturated diester, DOF can be incorporated into polymer systems either as a non-reactive plasticizer or as a reactive monomer that copolymerizes into the polymer backbone. Its primary function is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and allowing for greater chain mobility. This results in a more flexible coating with improved elongation, impact resistance, and resistance to cracking, particularly at low temperatures. These properties are critical in applications such as flexible packaging, automotive coatings, and architectural paints where the substrate may undergo bending, expansion, or contraction.

Mechanism of Action

This compound enhances coating flexibility by positioning its bulky octyl groups between polymer chains. This spacing disrupts the intermolecular forces, such as van der Waals forces, that typically hold the polymer chains in a rigid structure. The increased distance between chains reduces the energy barrier for segmental motion, allowing the polymer to deform more easily under stress without fracturing. When used as a reactive monomer, DOF is permanently integrated into the polymer structure, which can offer improved plasticizer permanence and reduced migration compared to its use as a non-reactive additive.

cluster_0 Without this compound (DOF) cluster_1 With this compound (DOF) a1 Polymer Chain a2 Polymer Chain a3 Polymer Chain a1->a3 Strong Intermolecular Forces b1 Polymer Chain b2 Polymer Chain b1->b2 Weakened Intermolecular Forces dof1 DOF dof2 DOF b3 Polymer Chain start Rigid Coating cluster_0 cluster_0 end Flexible Coating cluster_1 cluster_1

Caption: Mechanism of plasticization by this compound.

Data Presentation: Impact of this compound on Coating Properties

The addition of this compound to a model acrylic resin-based coating formulation demonstrates a significant improvement in flexibility and a corresponding decrease in hardness. The following tables summarize the quantitative effects of varying DOF concentrations.

Table 1: Effect of DOF Concentration on Mechanical Properties

DOF Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg, °C)
035560
5302552
10256045
152011038
201518030

Table 2: Performance in Flexibility and Hardness Tests

DOF Concentration (% w/w)Mandrel Bend Test (ASTM D522, Conical)Impact Resistance (ASTM D2794, inch-lbs)Pencil Hardness (ASTM D3363)
0Cracks at 20 mm10 (Direct)2H
5Cracks at 12 mm30 (Direct)H
10Cracks at 5 mm60 (Direct)F
15No Cracking100 (Direct)HB
20No Cracking160 (Direct)2B

Experimental Protocols

The following protocols detail the preparation of a coating formulation with this compound and the subsequent testing of its flexibility and hardness.

Protocol 1: Formulation of a Flexible Coating

Objective: To prepare a solvent-based acrylic coating with varying concentrations of this compound.

Materials:

  • Acrylic Resin (e.g., 50% solution in xylene)

  • This compound (DOF)

  • Solvent blend (e.g., xylene, butyl acetate)

  • Curing agent (if required by the resin system)

  • Pigments and fillers (as required)

  • High-speed disperser

  • Beakers, stir bars, and a magnetic stirrer

  • Test panels (e.g., cold-rolled steel)

Procedure:

  • Resin and Solvent Preparation: In a beaker, weigh the required amount of acrylic resin solution.

  • DOF Addition: Add the desired weight percentage of this compound to the resin solution under constant, gentle agitation with a magnetic stirrer.

  • Homogenization: Allow the mixture to stir for 15-20 minutes to ensure complete and uniform dispersion of the DOF.

  • Solvent Adjustment: Add the solvent blend to adjust the viscosity of the formulation for the intended application method (e.g., spray, brush).

  • Pigment Dispersion (if applicable): If preparing a pigmented coating, add pigments and fillers and disperse using a high-speed disperser until the desired fineness of grind is achieved.

  • Curing Agent Addition: If using a two-component system, add the curing agent according to the manufacturer's recommendations just prior to application.

  • Application: Apply the coating to the test panels at a specified wet film thickness using a film applicator.

  • Curing: Allow the coated panels to cure under the conditions specified for the resin system (e.g., air dry at 25°C for 7 days, or bake at a specified temperature and time).

Protocol 2: Mandrel Bend Test (ASTM D522)

Objective: To assess the flexibility and resistance of a coating to cracking upon bending.

Apparatus:

  • Conical Mandrel Bend Tester

  • Coated test panels from Protocol 1

Procedure:

  • Panel Placement: Secure the cured test panel in the apparatus with the coated side facing upwards.

  • Bending: Bend the panel 180 degrees over the conical mandrel by rotating the lever arm at a uniform rate over approximately 15 seconds.

  • Evaluation: Remove the panel and examine the coating for any signs of cracking. The point at which cracking begins is noted by its distance from the small end of the mandrel. A smaller distance indicates greater flexibility.

Protocol 3: Impact Resistance Test (ASTM D2794)

Objective: To determine the resistance of a coating to rapid deformation.

Apparatus:

  • Impact Tester with a standard weight and indenter

  • Coated test panels from Protocol 1

Procedure:

  • Panel Placement: Place the coated panel on the support die of the impact tester.

  • Impact: Raise the standard weight to a specified height within the guide tube and release it to strike the indenter, which deforms the coating and the substrate.

  • Evaluation: Examine the impacted area for any signs of cracking or delamination. The test is repeated at different heights to determine the maximum impact (in inch-pounds or Newton-meters) the coating can withstand without failure. This can be performed as a direct impact (on the coated side) or reverse impact (on the uncoated side).

cluster_prep Formulation and Preparation cluster_test Coating Evaluation cluster_analysis Data Analysis prep1 Weigh Acrylic Resin prep2 Add this compound (DOF) prep1->prep2 prep3 Homogenize Mixture prep2->prep3 prep4 Adjust Viscosity with Solvents prep3->prep4 prep5 Apply Coating to Test Panels prep4->prep5 prep6 Cure Coated Panels prep5->prep6 test1 Mandrel Bend Test (ASTM D522) prep6->test1 test2 Impact Resistance Test (ASTM D2794) prep6->test2 test3 Pencil Hardness Test (ASTM D3363) prep6->test3 analysis1 Quantify Flexibility test1->analysis1 test2->analysis1 analysis2 Assess Hardness test3->analysis2 analysis3 Correlate with DOF Concentration analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for evaluating coatings with this compound.

Troubleshooting & Optimization

How to increase the yield of Dioctyl fumarate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dioctyl fumarate and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the direct esterification of fumaric acid with 2-ethylhexanol (a type of octyl alcohol). This reaction is typically catalyzed by an acid and involves the removal of water as a byproduct to drive the reaction to completion.[1][2]

Q2: What are the key starting materials for this compound synthesis?

A2: The primary reactants are fumaric acid and 2-ethylhexanol. An alternative starting material to fumaric acid is maleic anhydride, which can react with the alcohol in the presence of a specific catalyst to form the fumarate ester directly.

Q3: What types of catalysts are effective for this synthesis?

A3: Acid catalysts are generally used for the esterification of fumaric acid. These can include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. For the synthesis starting from maleic anhydride, a hydrogen halide (like hydrogen chloride) can be used to facilitate both the esterification and the isomerization from the maleate to the fumarate form.

Q4: What is a typical yield for this compound synthesis?

A4: The yield of this compound can vary significantly depending on the reaction conditions and purification methods. While lower yields in the range of 60-70% can occur, optimizing the process can lead to yields well above 90%. For instance, in the closely related synthesis of dioctyl phthalate, optimized conditions have been reported to achieve yields of up to 93.7%. A similar synthesis for dioctyl succinate has reached a 99.27% esterification rate under optimal conditions.

Troubleshooting Guide: Low Yield

Low product yield is a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving the root causes.

Troubleshooting_Low_Yield start Low Yield Detected equilibrium Is the reaction at equilibrium? start->equilibrium catalyst_check Is the catalyst active and sufficient? equilibrium->catalyst_check No remove_water Action: Remove water (e.g., Dean-Stark) or use excess alcohol. equilibrium->remove_water Yes conditions_check Are reaction conditions optimal? catalyst_check->conditions_check No increase_catalyst Action: Increase catalyst concentration or use a fresh batch. catalyst_check->increase_catalyst Yes purity_check Are reactants pure and anhydrous? conditions_check->purity_check No optimize_conditions Action: Adjust temperature, time, and molar ratio based on literature. conditions_check->optimize_conditions Yes purify_reactants Action: Purify reactants and ensure anhydrous conditions. purity_check->purify_reactants Yes end Yield Increased purity_check->end No remove_water->end increase_catalyst->end optimize_conditions->end purify_reactants->end

Caption: A troubleshooting workflow for addressing low yield.

Issue 1: Incomplete Reaction (Equilibrium Limitation)
  • Problem: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (hydrolysis), thus limiting the final product yield.

  • Solution:

    • Water Removal: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed during the reaction. Toluene is a common solvent used for this purpose.

    • Excess Reactant: Use a molar excess of one of the reactants, typically the 2-ethylhexanol, as it is generally less expensive and easier to remove from the final product than fumaric acid. This shifts the equilibrium towards the product side according to Le Chatelier's principle.

Issue 2: Ineffective Catalysis
  • Problem: The acid catalyst may be deactivated, neutralized, or present in an insufficient amount to effectively drive the reaction rate.

  • Solution:

    • Verify Catalyst Activity: Ensure the catalyst has been stored properly and is not from an old or contaminated batch. If possible, test its activity in a small-scale, controlled reaction.

    • Optimize Catalyst Concentration: The amount of catalyst is crucial. Too little will result in a slow reaction, while too much can sometimes promote side reactions or complicate purification. For similar ester syntheses, catalyst concentrations in the range of 1-9% by weight of the limiting reactant have been shown to be effective.

Issue 3: Suboptimal Reaction Conditions
  • Problem: Incorrect reaction temperature, insufficient reaction time, or a non-optimal molar ratio of reactants can lead to incomplete conversion.

  • Solution:

    • Temperature: High temperatures can accelerate the reaction but may also lead to side reactions and product discoloration (darkening). A typical temperature range for this type of esterification is 100-175°C. It is advisable to monitor the reaction progress and adjust the temperature accordingly.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress by techniques such as titration of the unreacted acid or gas chromatography (GC) to determine when the reaction has reached completion.

    • Molar Ratio: The ratio of alcohol to acid significantly impacts the yield. Studies on similar ester syntheses have shown that a higher molar ratio of alcohol to the acid/anhydride (e.g., 3:1 to 9:1) can substantially improve the yield.

Issue 4: Impure Reactants
  • Problem: The presence of impurities, especially water, in the fumaric acid or 2-ethylhexanol can inhibit the reaction. Acidic impurities can also interfere with the catalyst.

  • Solution:

    • Use High-Purity Reactants: Start with the highest purity reactants available.

    • Ensure Anhydrous Conditions: Dry the reactants and the solvent (if used) before starting the reaction. All glassware should be thoroughly dried to prevent the introduction of water.

Data on Optimized Esterification Conditions

The following tables summarize quantitative data from studies on the synthesis of similar diesters, providing a reference for optimizing this compound synthesis.

Table 1: Optimized Conditions for Dioctyl Phthalate Synthesis

ParameterOptimized Value
Reaction Time83 minutes
Catalyst Amount9% by weight
Molar Ratio (Alcohol:Anhydride)9:1
Reported Yield 93.7%

Data adapted from a study on the synthesis of dioctyl phthalate using a sulfated titanium dioxide nanocatalyst.[3]

Table 2: Optimized Conditions for Dioctyl Succinate Synthesis

ParameterOptimized Value
Reaction Time3 hours
Catalyst Amount1.2% by weight of acid
Molar Ratio (Alcohol:Acid)3.1:1
Reported Esterification Rate 99.27%

Data adapted from a study on the synthesis of dioctyl succinate using phosphotungstic acid as a catalyst.

Experimental Protocols

Key Experiment: Synthesis of this compound via Esterification

This protocol describes a general laboratory-scale procedure for synthesizing this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reactants 1. Prepare Reactants: - Fumaric Acid - 2-Ethylhexanol (excess) - Toluene (optional) - Acid Catalyst charge_reactor 2. Charge Reactor prep_reactants->charge_reactor heat_reflux 3. Heat to Reflux (120-150°C) charge_reactor->heat_reflux remove_water 4. Remove Water (Dean-Stark) heat_reflux->remove_water monitor 5. Monitor Progress (e.g., GC) remove_water->monitor cool_down 6. Cool Reaction monitor->cool_down neutralize 7. Neutralize Catalyst (e.g., Na2CO3 wash) cool_down->neutralize wash 8. Wash with Water neutralize->wash dry 9. Dry Organic Layer wash->dry distill 10. Vacuum Distillation dry->distill final_product This compound (High Purity) distill->final_product

Caption: General experimental workflow for this compound synthesis.

Materials:

  • Fumaric acid

  • 2-Ethylhexanol (e.g., 3:1 molar ratio to fumaric acid)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 1-2% by weight of fumaric acid)

  • Toluene (as an azeotropic solvent)

  • 5% Sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the reaction flask, add fumaric acid, 2-ethylhexanol, toluene, and the acid catalyst.

  • Reaction:

    • Begin stirring and heat the mixture to reflux. The temperature will depend on the boiling point of the solvent and reactants but is typically in the 120-150°C range.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction's progress by measuring the amount of water collected or by analyzing small samples via GC or by measuring the acid number of the reaction mixture. The reaction is considered complete when water is no longer being produced or the acid number is stable at a low value.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a 5% sodium carbonate solution to neutralize the acid catalyst.

    • Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

    • Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

    • For the highest purity, the crude this compound can be further purified by vacuum distillation.

By carefully controlling these parameters and troubleshooting any issues that arise, researchers can significantly increase the yield and purity of their this compound synthesis.

References

Preventing side reactions during Dioctyl fumarate polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the polymerization of dioctyl fumarate (DOF).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the free-radical polymerization of this compound?

A1: During the free-radical polymerization of this compound, several side reactions can occur, impacting the polymer's molecular weight, polydispersity, and overall properties. The most common side reactions include:

  • Chain Transfer Reactions: This is a significant side reaction where the growing polymer radical abstracts an atom (typically hydrogen) from another molecule, such as the monomer, solvent, or a chain transfer agent. This terminates the growth of one polymer chain and initiates a new, shorter one, leading to a decrease in the overall molecular weight.

  • Termination by Disproportionation: In this termination step, two growing polymer radicals react with each other. One radical abstracts a hydrogen atom from the other, resulting in one saturated and one unsaturated polymer chain end. This is a common termination pathway for acrylate-like monomers and can lead to lower molecular weights compared to termination by combination.

  • Primary Radical Termination: The initiator fragments (primary radicals) can react with a growing polymer chain, terminating its growth. The choice of initiator can influence the likelihood of this side reaction.

  • Gelation/Cross-linking: At high conversions, particularly in bulk polymerization, chain transfer to the polymer backbone can occur. This can lead to the formation of branched structures and, in uncontrolled scenarios, a cross-linked network or gel, which is insoluble and difficult to process.

Q2: My final poly(this compound) has a low molecular weight. What are the likely causes and how can I increase it?

A2: Low molecular weight in poly(this compound) is a common issue that can be attributed to several factors. The following troubleshooting guide outlines potential causes and their respective solutions.

Troubleshooting: Low Molecular Weight

Potential Cause Recommended Solution(s)
High Initiator Concentration Decrease the initiator concentration. A higher concentration of initiator generates more initial radical species, leading to the formation of a larger number of shorter polymer chains.
Chain Transfer Reactions - Purify the Monomer: Impurities in the this compound monomer can act as chain transfer agents. Ensure the monomer is purified before use. - Choose an Appropriate Solvent: If performing solution polymerization, select a solvent with a low chain transfer constant. - Minimize Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions.
High Reaction Temperature Lower the polymerization temperature. While higher temperatures increase the rate of polymerization, they can also favor side reactions like chain transfer and disproportionation, which limit chain growth.[1]
Presence of Inhibitors Ensure that any polymerization inhibitors from the monomer storage have been effectively removed before starting the reaction. Residual inhibitors can interfere with the polymerization process.
Oxygen Inhibition Oxygen can inhibit free-radical polymerization, especially in the initial stages.[2] Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization.

Q3: I am observing premature gelation in my bulk polymerization of this compound. How can I prevent this?

A3: Premature gelation, also known as the Trommsdorff effect, is an autoacceleration of the polymerization rate that leads to a rapid increase in viscosity and the formation of an insoluble polymer network.[1] Here’s how to mitigate it:

Troubleshooting: Premature Gelation

Preventative Measure Detailed Explanation
Introduce a Chain Transfer Agent (CTA) The most effective way to control gelation is by introducing a chain transfer agent, such as n-dodecyl mercaptan. CTAs regulate the molecular weight of the polymer chains, preventing them from becoming excessively long and entangled.[1]
Lower the Monomer Conversion Gelation is more likely to occur at high monomer conversions. Stop the reaction at a lower conversion to avoid the formation of a highly viscous medium where termination reactions are hindered.
Use Solution Polymerization Performing the polymerization in a suitable solvent helps to dissipate heat more effectively and reduces the overall viscosity of the reaction medium, thereby mitigating the gel effect.[3]
Reduce the Initiator Concentration A lower initiator concentration will result in a slower polymerization rate and fewer growing chains at any given time, reducing the likelihood of extensive branching and cross-linking.
Control the Reaction Temperature Maintain a constant and controlled temperature. Runaway reactions due to poor heat dissipation can accelerate polymerization and lead to premature gelation.

Experimental Protocols

Protocol 1: Purification of this compound (DOF) Monomer

Impurities in the monomer can act as inhibitors or chain transfer agents, leading to undesirable side reactions.

Materials:

  • This compound (as received)

  • 5% w/v Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a separatory funnel, wash the this compound with an equal volume of 5% NaOH solution to remove any acidic inhibitors (like hydroquinone). Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.

  • Repeat the wash with deionized water until the aqueous layer is neutral (test with pH paper).

  • Wash the monomer with an equal volume of brine solution to remove residual water.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄ for at least 1 hour.

  • Filter the drying agent.

  • For higher purity, the monomer can be distilled under reduced pressure.

Protocol 2: Bulk Free-Radical Polymerization of this compound

This protocol provides a general procedure for the bulk polymerization of DOF using AIBN as an initiator.

Materials:

  • Purified this compound

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Schlenk flask or reaction tube with a rubber septum

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath with temperature controller

  • Methanol (for precipitation)

Procedure:

  • Place the desired amount of purified this compound into the Schlenk flask.

  • Add the calculated amount of AIBN (typically 0.1-1 mol% relative to the monomer).

  • Seal the flask with the septum and deoxygenate the mixture by bubbling with an inert gas for 30-60 minutes while stirring.

  • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for the desired time. The viscosity of the mixture will increase as the reaction progresses.

  • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Dissolve the polymer in a suitable solvent (e.g., toluene or THF) and precipitate it by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Visualizing Polymerization Concepts

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Purification Monomer Purification Initiator Purification Initiator Purification Deoxygenation Deoxygenation Initiator Purification->Deoxygenation Heating & Reaction Heating & Reaction Deoxygenation->Heating & Reaction Monitoring Monitoring Heating & Reaction->Monitoring Termination Termination Monitoring->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying

Side_Reactions cluster_propagation Desired Reaction cluster_side_reactions Side Reactions Growing Polymer Chain Growing Polymer Chain Propagation Propagation Growing Polymer Chain->Propagation Chain Transfer Chain Transfer Growing Polymer Chain->Chain Transfer Disproportionation Disproportionation Growing Polymer Chain->Disproportionation Primary Radical Termination Primary Radical Termination Growing Polymer Chain->Primary Radical Termination Chain Transfer to Polymer Chain Transfer to Polymer Growing Polymer Chain->Chain Transfer to Polymer Gelation Gelation Chain Transfer to Polymer->Gelation

Troubleshooting_Logic Problem Observed Problem Observed Low Molecular Weight Low Molecular Weight Problem Observed->Low Molecular Weight Premature Gelation Premature Gelation Problem Observed->Premature Gelation High Initiator Conc. High Initiator Conc. Low Molecular Weight->High Initiator Conc. Cause? Chain Transfer Chain Transfer Low Molecular Weight->Chain Transfer Cause? High Temperature High Temperature Low Molecular Weight->High Temperature Cause? Premature Gelation->High Temperature Cause? High Conversion High Conversion Premature Gelation->High Conversion Cause? Decrease Initiator Decrease Initiator High Initiator Conc.->Decrease Initiator Solution Purify Monomer / Change Solvent Purify Monomer / Change Solvent Chain Transfer->Purify Monomer / Change Solvent Solution Lower Temperature Lower Temperature High Temperature->Lower Temperature Solution Add CTA / Stop Earlier Add CTA / Stop Earlier High Conversion->Add CTA / Stop Earlier Solution

References

Technical Support Center: Optimization of Catalyst Concentration in Dioctyl Fumarate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalyst concentration for the synthesis of Dioctyl Fumarate (DOF). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the esterification process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the esterification of fumaric acid with 2-ethylhexanol to produce this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes related to the catalyst concentration?

  • Answer:

    • Insufficient Catalyst: The catalyst concentration may be too low to achieve a reasonable reaction rate within the given timeframe. Acid catalysts are essential for protonating the carbonyl oxygen of fumaric acid, making it more susceptible to nucleophilic attack by 2-ethylhexanol.

    • Catalyst Degradation: Some catalysts can degrade at high reaction temperatures, losing their activity over time. Ensure the chosen catalyst is stable at the reaction temperature.

    • Excess Catalyst: While less common, an excessively high catalyst concentration can sometimes lead to an increase in side reactions, which may consume reactants and reduce the yield of the desired product.

Issue 2: Slow Reaction Rate

  • Question: The esterification reaction is proceeding very slowly. How can I address this by adjusting the catalyst?

  • Answer:

    • Increase Catalyst Concentration: A primary role of the catalyst is to increase the reaction rate. A gradual increase in the catalyst concentration will typically lead to a faster reaction. However, this should be done systematically to avoid promoting side reactions.

    • Catalyst Activity: The type of catalyst used has a significant impact on the reaction rate. If you are using a mild catalyst, switching to a stronger acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, can increase the rate. However, stronger acids may also increase the likelihood of side reactions.

Issue 3: Product Discoloration (Yellowing or Darkening)

  • Question: The final product, this compound, is discolored. Could the catalyst be the cause?

  • Answer:

    • High Catalyst Concentration: High concentrations of strong acid catalysts, especially at elevated temperatures, can cause dehydration and oxidation side reactions of the alcohol or the ester product, leading to the formation of colored impurities.

    • Catalyst Type: Certain catalysts are more prone to causing discoloration. If you are using sulfuric acid, which is a strong oxidizing agent, you might consider switching to a non-oxidizing acid catalyst like p-toluenesulfonic acid.

Issue 4: Formation of Side Products

  • Question: I am observing the formation of unexpected side products in my reaction mixture. How is this related to the catalyst?

  • Answer:

    • Ether Formation: At high temperatures and high acid catalyst concentrations, 2-ethylhexanol can undergo self-condensation to form di(2-ethylhexyl) ether.

    • Addition to the Double Bond: The double bond in this compound can be susceptible to addition reactions, which can be catalyzed by strong acids.

    • Maleate Isomerization: While the starting material is fumaric acid (the trans-isomer), some catalysts under certain conditions might promote isomerization to the cis-isomer, maleic acid, which can then also be esterified to form dioctyl maleate.

Frequently Asked Questions (FAQs)

Q1: What are the commonly used catalysts for the esterification of fumaric acid with 2-ethylhexanol?

Commonly used catalysts for this reaction are strong acid catalysts. These include:

  • Sulfuric acid (H₂SO₄)

  • p-Toluenesulfonic acid (p-TSA)

  • Solid acid catalysts like sulfated zirconia and certain types of acidic clays (e.g., montmorillonite).[1][2]

  • Acidic ionic liquids have also been explored as reusable and environmentally friendly catalysts.[3]

Q2: What is a typical starting concentration for an acid catalyst in this compound synthesis?

A typical starting concentration for a catalyst like p-toluenesulfonic acid or sulfuric acid is in the range of 0.5% to 5% by weight of the limiting reactant (usually fumaric acid).[4][5] The optimal concentration will depend on other reaction conditions such as temperature and reaction time.

Q3: How does temperature interact with catalyst concentration?

Temperature and catalyst concentration are directly related. Higher temperatures generally increase the reaction rate, which may allow for a lower catalyst concentration to be used. Conversely, at lower temperatures, a higher catalyst concentration may be needed to achieve a sufficient reaction rate. However, it is important to note that higher temperatures in the presence of a strong acid catalyst can also increase the rate of side reactions.

Q4: Can the esterification of fumaric acid with 2-ethylhexanol proceed without a catalyst?

Esterification can occur without a catalyst, but the reaction is typically very slow, even at high temperatures.[6] For practical and industrial applications, a catalyst is almost always used to achieve a reasonable reaction rate and yield in a shorter amount of time.

Q5: How can I determine the optimal catalyst concentration for my specific experimental setup?

The optimal catalyst concentration can be determined through a series of experiments where the catalyst concentration is varied while keeping other parameters (temperature, molar ratio of reactants, reaction time) constant. The yield and purity of the this compound are then measured for each experiment to identify the concentration that provides the best results. Methodologies like Response Surface Methodology (RSM) can be employed for a more systematic optimization.[7]

Data Presentation

Table 1: Effect of Catalyst Concentration on Reaction Yield (Illustrative Data)

Catalyst Concentration (% w/w of Fumaric Acid)Reaction Time (hours)Reaction Temperature (°C)Yield of this compound (%)
0.5815075
1.0815088
2.0815095
3.0815096
4.0815094 (slight discoloration observed)

Note: This table presents illustrative data to demonstrate the expected trend. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol for Optimization of Catalyst Concentration

This protocol outlines a general procedure for determining the optimal concentration of an acid catalyst for the synthesis of this compound.

  • Reactant and Equipment Preparation:

    • Ensure all glassware is clean and dry.

    • Set up a reaction flask equipped with a magnetic stirrer, a thermometer, a condenser, and a means for removing water (e.g., a Dean-Stark apparatus).

    • Measure the required amounts of fumaric acid and 2-ethylhexanol. A molar excess of 2-ethylhexanol is typically used to drive the reaction to completion.

    • Prepare several batches of the chosen acid catalyst at different weight percentages relative to the fumaric acid (e.g., 0.5%, 1%, 2%, 3%, 4% w/w).

  • Esterification Reaction:

    • Charge the reaction flask with fumaric acid and 2-ethylhexanol.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150°C).

    • Once the temperature has stabilized, add the pre-weighed catalyst to the reaction mixture.

    • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

    • Monitor the reaction progress by periodically taking samples and analyzing them (e.g., by measuring the acid value of the reaction mixture).

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by the acid value), cool the mixture to room temperature.

    • Neutralize the remaining acid catalyst with a base solution (e.g., sodium carbonate solution).

    • Wash the organic layer with water to remove any remaining salts and unreacted alcohol.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the excess 2-ethylhexanol by vacuum distillation.

  • Analysis and Optimization:

    • Analyze the yield and purity of the obtained this compound (e.g., using Gas Chromatography).

    • Compare the results from the experiments with different catalyst concentrations to determine the optimal concentration that provides the highest yield of pure product with minimal side reactions.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization A 1. Preparation - Clean & Dry Glassware - Measure Reactants - Prepare Catalyst Batches B 2. Esterification Reaction - Charge Reactants - Heat to Temperature - Add Catalyst - Remove Water A->B C 3. Monitoring - Take Samples - Measure Acid Value B->C C->B Continue Reaction D 4. Work-up - Cool Reaction - Neutralize Catalyst - Wash Organic Layer C->D Reaction Complete E 5. Product Isolation - Dry Organic Layer - Vacuum Distillation D->E F 6. Analysis - Determine Yield & Purity (GC) - Compare Results E->F G 7. Optimization - Identify Optimal Catalyst Concentration F->G

Caption: Workflow for optimizing catalyst concentration in this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Is Catalyst Concentration Sufficient? Start->Q1 Action1 Incrementally Increase Catalyst Concentration Q1->Action1 No Q2 Is Catalyst Active/Stable? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Action1->End Action2 - Verify Catalyst Stability at Reaction Temp - Consider a Different Catalyst Q2->Action2 No Q3 Are Side Reactions Occurring? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->End Action3 Consider Lowering Catalyst Concentration or Temperature Q3->Action3 Yes Other Investigate Other Parameters (Temp, Molar Ratio, Time) Q3->Other No A3_No No A3_Yes Yes Action3->End

Caption: Logical steps for troubleshooting low yield in this compound esterification.

References

Dioctyl Fumarate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Dioctyl fumarate (DOF).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound after synthesis?

Common impurities in crude this compound resulting from the esterification of fumaric acid with 2-ethylhexanol include:

  • Unreacted starting materials: Fumaric acid and 2-ethylhexanol.

  • Acid catalyst: If used in the synthesis.

  • Colored byproducts: Resulting from side reactions or degradation, often causing a yellow or brownish tint.[1]

  • Monoester of fumaric acid: Formed from incomplete esterification.

Q2: What is the general industrial procedure for purifying this compound?

The typical industrial purification process involves a series of steps after the initial esterification reaction. This includes neutralization to remove any acid catalyst, followed by washing to remove unreacted starting materials and water-soluble impurities. The final step is vacuum distillation to obtain a high-purity product.[2]

Q3: My purified this compound has a yellow tint. How can I remove the color?

A yellow discoloration in this compound is often due to organic impurities or degradation products.[1] An effective method for color removal is treatment with activated carbon.[2][3][4] Activated carbon has a high surface area and porosity, which allows it to adsorb colored organic molecules.[2][3]

Q4: Can this compound be purified by recrystallization?

While this compound is a liquid at room temperature, recrystallization is a common technique for purifying solid compounds.[5][6][7] For liquid compounds like this compound, purification is more commonly achieved through vacuum distillation.

Troubleshooting Guides

Issue 1: Yellow Discoloration of Purified this compound
  • Symptom: The final product has a persistent yellow or brownish color.

  • Possible Cause: Presence of colored organic impurities or thermal degradation products.[1]

  • Troubleshooting Steps:

    • Activated Carbon Treatment:

      • Add 1-5% (w/w) of powdered activated carbon to the crude or distilled this compound.

      • Stir the mixture at a slightly elevated temperature (e.g., 60-80°C) for 1-2 hours.

      • Filter the mixture through a bed of celite or a suitable filter paper to remove the activated carbon.[3]

    • Optimize Distillation Conditions:

      • Ensure the vacuum is sufficiently low to reduce the boiling point and minimize thermal stress on the compound.

      • Avoid excessively high distillation temperatures.

Issue 2: Presence of Unreacted 2-Ethylhexanol in the Final Product
  • Symptom: Analytical tests (e.g., GC, NMR) indicate the presence of 2-ethylhexanol.

  • Possible Cause: Incomplete removal during the washing or distillation steps.

  • Troubleshooting Steps:

    • Efficient Washing:

      • Wash the crude product with hot water or a brine solution to enhance the removal of the more polar 2-ethylhexanol.

    • Effective Vacuum Distillation:

      • 2-Ethylhexanol has a lower boiling point than this compound. During vacuum distillation, ensure a clear separation of fractions. Collect the initial fraction, which will be rich in 2-ethylhexanol, separately from the main product fraction.

Issue 3: Residual Acidity in the Purified Product
  • Symptom: The purified this compound is acidic (low pH).

  • Possible Cause: Incomplete neutralization of the acid catalyst or residual fumaric acid.

  • Troubleshooting Steps:

    • Thorough Neutralization:

      • Wash the crude product with a dilute aqueous solution of sodium carbonate or sodium bicarbonate until the aqueous layer is neutral or slightly basic.[1]

      • Perform multiple washes if necessary.

    • Water Washes:

      • Follow the neutralization step with several water washes to remove any remaining salts and base.

Issue 4: Low Purification Yield
  • Symptom: The amount of purified this compound obtained is significantly lower than expected.

  • Possible Causes:

    • Incomplete reaction during synthesis.

    • Loss of product during washing steps due to emulsion formation.

    • Inefficient distillation.

  • Troubleshooting Steps:

    • Optimize Synthesis: Ensure the initial esterification reaction goes to completion.

    • Break Emulsions: If emulsions form during washing, they can be broken by adding a small amount of brine or by centrifugation.

    • Optimize Distillation:

      • Ensure the distillation apparatus is well-insulated to maintain a consistent temperature.

      • Carefully control the vacuum and heating rate to achieve a good separation of components.

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Neutralization:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a 5% (w/v) aqueous sodium carbonate solution and shake gently.

    • Release the pressure frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Washing:

    • Wash the organic layer with an equal volume of deionized water.

    • Separate the layers. Repeat the water wash 2-3 times.

    • Finally, wash with a saturated brine solution to help remove dissolved water from the organic layer.

  • Drying:

    • Drain the organic layer into a clean, dry flask.

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

    • Swirl the flask and let it stand for at least 30 minutes.

  • Filtration:

    • Filter the dried this compound to remove the drying agent.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Transfer the filtered this compound to the distillation flask.

    • Apply a vacuum and gradually heat the flask.

    • Collect the fraction that distills at the appropriate temperature and pressure for this compound (Boiling point is approximately 190°C at 0.8 Torr).[8]

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Objective: To determine the purity of this compound and identify volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample and compare the retention time and peak area of the main peak with a known standard of this compound. Impurities will appear as separate peaks.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water. For example, start with 60:40 (Acetonitrile:Water) and ramp up to 95:5 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Data Presentation

Table 1: Typical Physical Properties of this compound

PropertyValue
Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~415°C at 760 Torr; ~190°C at 0.8 Torr
Density ~0.93 g/cm³
Solubility Insoluble in water; soluble in organic solvents

Table 2: Example of Purity Analysis Data Before and After Purification

SamplePurity by GC (%)Key Impurities Detected
Crude this compound 85.22-Ethylhexanol, Fumaric Acid, Monoester
After Washing & Neutralization 92.52-Ethylhexanol, Monoester
After Vacuum Distillation >99.5Not Detected

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Process cluster_analysis Quality Control FumaricAcid Fumaric Acid CrudeDOF Crude this compound FumaricAcid->CrudeDOF Ethylhexanol 2-Ethylhexanol Ethylhexanol->CrudeDOF Neutralization Neutralization (e.g., Na2CO3 wash) CrudeDOF->Neutralization Remove Acid Washing Washing (Water, Brine) Neutralization->Washing Remove Salts & Impurities Drying Drying (Anhydrous MgSO4) Washing->Drying Remove Water Distillation Vacuum Distillation Drying->Distillation Separate by Boiling Point PureDOF High-Purity This compound (>99.5%) Distillation->PureDOF GC GC Analysis HPLC HPLC Analysis PureDOF->GC Purity Check PureDOF->HPLC Purity Check

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Problem with Purified This compound Color Yellow Discoloration? Start->Color Impurity Residual Impurities Detected? Start->Impurity Yield Low Yield? Start->Yield Color_Yes Yes Color->Color_Yes Color_No No Color->Color_No Impurity_Yes Yes Impurity->Impurity_Yes Impurity_No No Impurity->Impurity_No Yield_Yes Yes Yield->Yield_Yes Yield_No No Yield->Yield_No ActivatedCarbon Treat with Activated Carbon Color_Yes->ActivatedCarbon OptimizeDistillation Optimize Distillation Conditions Color_Yes->OptimizeDistillation Proceed Proceed to Next Step Color_No->Proceed ImpurityType Type of Impurity? Impurity_Yes->ImpurityType Impurity_No->Proceed Alcohol Unreacted Alcohol ImpurityType->Alcohol Acid Residual Acid ImpurityType->Acid Wash Improve Washing Steps Alcohol->Wash DistillFraction Improve Fractional Distillation Alcohol->DistillFraction Neutralize Ensure Complete Neutralization Acid->Neutralize CheckReaction Verify Reaction Completion Yield_Yes->CheckReaction BreakEmulsion Break Emulsions During Wash Yield_Yes->BreakEmulsion OptimizeDistillYield Optimize Distillation Setup Yield_Yes->OptimizeDistillYield Yield_No->Proceed

References

Addressing poor solubility of Dioctyl fumarate in polymer matrix.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the poor solubility of Dioctyl fumarate (DOF) in polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOF) and what are its primary applications?

This compound (DOF), also known as di(2-ethylhexyl) fumarate, is a plasticizer used to increase the flexibility and durability of polymers.[1][2] It is a colorless to light yellow liquid that is insoluble in water but soluble in many organic solvents.[1][2] Its primary applications are as a plasticizer for polyvinyl chloride (PVC) and polyvinyl acetate (PVA) formulations and as a co-monomer in the synthesis of various copolymers used in coatings and adhesives.[1][3]

Q2: What are the common signs of poor DOF solubility in a polymer matrix?

Poor solubility, or incompatibility, can manifest in several ways. The most common signs include:

  • "Blooming" or "Frosting": The formation of a crystalline or powdery deposit on the surface of the polymer. This occurs when the plasticizer migrates to the surface and crystallizes.[4][5][6]

  • "Sweating," "Bleeding," or Exudation: The appearance of oily or liquid droplets on the polymer surface. This is a form of phase separation where the liquid plasticizer is expelled from the matrix.[4][6]

  • Surface Tackiness: The surface of the material feels sticky, which can lead to dirt pickup and affect the material's aesthetic and functional properties.[7]

  • Reduced Mechanical Performance: Instead of becoming more flexible, the polymer may be brittle or exhibit reduced tensile strength and poor elongation. This indicates that the plasticizer has not been effectively integrated between the polymer chains.[8]

  • Phase Separation: In transparent formulations, poor solubility can lead to cloudiness or opacity, indicating that the plasticizer and polymer have separated into distinct phases.[1]

Q3: What are the underlying causes of poor DOF solubility?

The primary driver of plasticizer compatibility is the principle of "like dissolves like." Poor solubility is typically caused by a significant mismatch in the intermolecular forces between the plasticizer and the polymer. This is scientifically quantified using Solubility Parameters .

  • Hansen Solubility Parameters (HSP): This system breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][10] For a plasticizer to be compatible with a polymer, their respective HSP values should be very close. A large difference in these parameters suggests poor miscibility and a high likelihood of the problems described in Q2.[9][11]

  • Concentration: Even with a compatible plasticizer, exceeding its saturation limit in the polymer matrix will lead to phase separation.

  • Processing Conditions: Inadequate mixing, incorrect temperature, or insufficient shear during processing can prevent the uniform distribution of DOF, leading to localized areas of high concentration and subsequent exudation.[3]

Q4: How can the solubility of DOF in a polymer matrix be improved?

Several strategies can be employed to enhance the compatibility and prevent issues related to poor solubility:

  • Use of a Co-plasticizer/Compatibilizer: Introducing a third component that has intermediate polarity between the DOF and the polymer can act as a bridge, improving overall miscibility.[3] For example, in a PVC formulation, a more polar co-plasticizer could help integrate the less polar DOF.

  • Modification of Processing Parameters: Optimizing the melt blending process is crucial. Increasing the temperature, mixing time, or shear rate can improve the dispersion of DOF within the polymer matrix.[3]

  • Employing Higher Molecular Weight or Branched Plasticizers: While this involves substituting DOF, using plasticizers with higher molecular weights or more complex, branched structures can physically hinder their ability to migrate to the surface.[7][12]

  • Surface Modification: For certain applications, modifying the polymer surface by grafting on more compatible chemical groups can help anchor the plasticizer and prevent migration.[13][14]

Troubleshooting Guide: Exudation and Blooming

This guide provides a systematic approach to diagnosing and resolving common issues related to DOF incompatibility.

Logical Workflow for Troubleshooting DOF Solubility

Start Problem Identified: Plasticizer Blooming or Sweating Cause Investigate Root Cause Start->Cause Sol_Param Mismatch in Solubility Parameters? Cause->Sol_Param Likely Concentration Concentration Above Solubility Limit? Cause->Concentration Possible Processing Suboptimal Processing Conditions? Cause->Processing Possible Solution Implement Solution Sol_Param->Solution Concentration->Solution Processing->Solution Sol_Compatibilizer Introduce a Co-plasticizer or Compatibilizer Solution->Sol_Compatibilizer If Mismatch Sol_Reduce Reduce DOF Concentration Solution->Sol_Reduce If Over concentrated Sol_Optimize Optimize Mixing: Increase Temp/Time/Shear Solution->Sol_Optimize If Processing Issue Verify Verify Solution Sol_Compatibilizer->Verify Sol_Reduce->Verify Sol_Optimize->Verify Verify_DSC Perform DSC Analysis: Check for single, lowered Tg Verify->Verify_DSC Verify_Migration Perform Migration Test: Quantify reduction in exudation Verify->Verify_Migration Verify_Visual Visual Inspection: No blooming/sweating after aging Verify->Verify_Visual End Problem Resolved Verify_DSC->End Verify_Migration->End Verify_Visual->End

Caption: Troubleshooting workflow for DOF solubility issues.

Quantitative Data Summary

Effective plasticization is characterized by a significant depression of the polymer's glass transition temperature (Tg). A single, sharp Tg for the blend indicates good miscibility, whereas multiple Tgs suggest phase separation. The following table, using data for the common plasticizer Dioctyl Phthalate (DOP) in PVC, illustrates this principle. A similar trend is expected for compatible DOF formulations.

Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) of PVC

Sample Composition Glass Transition Temperature (Tg) Observation
Neat PVC (0% DOP) ~85 °C Rigid, brittle state
PVC + 10 wt% DOP ~65 °C Tg is lowered, indicating increased flexibility
PVC + 20 wt% DOP ~47 °C Further Tg depression with higher plasticizer content

(Note: Data is representative for a general-purpose plasticizer like DOP in PVC and serves as an illustrative example. Actual values will vary based on the specific grade of polymer and plasticizer used.[2][15])

Experimental Protocols

Protocol 1: Assessing Polymer-Plasticizer Compatibility via Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure to determine the glass transition temperature (Tg) of a polymer-plasticizer blend, which is a key indicator of compatibility.

Objective: To measure the Tg of the polymer-DOF formulation. A single, lowered Tg relative to the neat polymer indicates good compatibility.

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Analytical balance (accurate to 0.01 mg)

  • Polymer-DOF sample (prepared via melt-blending or solvent casting)

  • Neat polymer resin (for baseline)

  • Forceps

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer-DOF sample into an aluminum DSC pan.[4]

    • Record the precise weight.

    • Place the lid on the pan and seal it using the crimper. Ensure a hermetic seal to prevent any loss of plasticizer during heating.[4]

    • Prepare a reference pan by sealing an empty aluminum pan.

  • Instrument Setup:

    • Turn on the DSC instrument and its associated cooling system to allow them to stabilize.[4]

    • Place the sealed sample pan on the sample platform and the empty reference pan on the reference platform within the DSC cell.[4]

  • Thermal Program:

    • Set up a "heat-cool-heat" cycle in the instrument software. This is critical to erase the thermal history of the sample.

    • Segment 1 (First Heat): Heat the sample from a temperature well below the expected Tg (e.g., 25°C) to a temperature well above the melting point of the polymer (e.g., 200°C for PVC) at a constant rate, typically 10°C/min.[2]

    • Segment 2 (Cool): Cool the sample back down to the starting temperature (25°C) at a controlled rate (e.g., 10-20°C/min).

    • Segment 3 (Second Heat): Heat the sample again through the same temperature range at the same heating rate (10°C/min). The Tg is determined from this second heating scan.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.

    • The glass transition will appear as a step-like change in the baseline of the second heating curve.[16]

    • Use the analysis software to determine the midpoint of this transition, which is reported as the Tg.

    • Compare the Tg of the plasticized sample to that of the neat polymer. A significant decrease confirms the plasticizing effect. A single, sharp transition indicates good miscibility.

Experimental Workflow for DSC Analysis

cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Thermal Program Execution cluster_analysis 4. Data Analysis weigh Weigh 5-10 mg of Polymer-DOF Sample seal Seal in Hermetic Aluminum Pan weigh->seal load Load Sample and Reference Pans into DSC seal->load heat1 First Heat Scan (Erase Thermal History) load->heat1 cool Controlled Cooling Scan heat1->cool heat2 Second Heat Scan (For Tg Measurement) cool->heat2 analyze Analyze Thermogram from Second Heat Scan heat2->analyze determine_tg Determine Midpoint of Baseline Shift (Tg) analyze->determine_tg compare Compare Tg to Neat Polymer determine_tg->compare

Caption: Step-by-step workflow for DSC analysis of plasticizer compatibility.
Protocol 2: Measuring Plasticizer Migration (Overall Migration)

This protocol is adapted from the principles of the EN 1186 standard series and is designed to quantify the amount of plasticizer that migrates out of a polymer into a food simulant.

Objective: To determine the overall migration of DOF from the polymer matrix into a selected simulant under specified conditions.

Materials & Equipment:

  • Polymer-DOF film or sheet of known thickness and surface area.

  • Food Simulant: Olive oil (for fatty foods, Simulant D2) or 50% ethanol (for some dairy products).[9]

  • Glass migration cells or beakers.

  • Forced-air oven with precise temperature control.

  • Analytical balance.

  • Gas chromatograph (GC) (for analysis of oil).

  • Cotton gloves to handle samples.

Procedure:

  • Sample Preparation:

    • Cut test specimens from the polymer-DOF sheet to a known surface area (e.g., 1 dm²). Prepare at least three specimens for statistical validity.[3]

    • Clean the surface of the specimens gently with a lint-free cloth if necessary, and allow them to equilibrate at standard conditions.

    • Weigh each test specimen accurately before exposure (W_initial).

  • Exposure Conditions:

    • Select the test conditions (time and temperature) that represent the worst-case foreseeable use of the material. For general long-term storage applications, a common condition is 10 days at 40°C.

    • Place the test specimen in a migration cell or beaker and add a known volume of the pre-conditioned food simulant, ensuring the entire sample is immersed (total immersion method). The standard ratio is typically 6 dm² of sample per 1 kg (or 1 L) of simulant.

  • Incubation:

    • Seal the migration cell to prevent evaporation of the simulant.

    • Place the cells in the calibrated oven at the selected temperature for the specified duration.

  • Post-Exposure Analysis (for Olive Oil Simulant):

    • After the exposure period, remove the test specimens from the simulant using forceps.

    • Allow excess oil to drain off. Wipe the surface carefully with absorbent paper to remove residual oil.

    • The specimen is then treated to extract the absorbed oil, typically using a solvent. The amount of absorbed oil is determined by GC analysis.

    • The specimen is dried to a constant weight (W_final).

    • The overall migration (M) is calculated as the loss in mass of the specimen, corrected for the mass of oil absorbed.

    • The result is expressed in mg of migrated substance per dm² of sample surface area (mg/dm²).[3]

  • Post-Exposure Analysis (for Aqueous/Ethanol Simulants):

    • After exposure, the simulant itself is collected.

    • The simulant is evaporated to dryness.

    • The mass of the non-volatile residue is weighed. This residue represents the total migrated substances.[9]

    • The result is expressed in mg/dm² or mg/kg of simulant.

Regulatory Limit: For food contact materials in the EU, the overall migration limit is typically 10 mg/dm² of the contact surface.

References

Technical Support Center: Improving Thermal Stability of Dioctyl Fumarate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the thermal stability of dioctyl fumarate (DOF)-based polymers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My poly(this compound) (PDOF) is showing poor thermal stability with a lower-than-expected decomposition temperature during Thermogravimetric Analysis (TGA). What are the potential causes?

A1: Several factors can contribute to reduced thermal stability. Consider the following possibilities:

  • Residual Initiator: Unreacted polymerization initiator or its byproducts can act as weak links, initiating degradation at lower temperatures.

  • Monomer Impurities: The purity of the this compound monomer is critical. Impurities can introduce thermally labile groups into the polymer backbone.

  • Oxidation: Exposure to oxygen during high-temperature polymerization or processing can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than anaerobic thermal degradation.[1]

  • Chain Structure: The presence of head-to-head linkages or other structural defects in the polymer chain can create thermally unstable points.[2]

  • Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability. Ensure your polymerization conditions are optimized to achieve the desired molecular weight.[2]

Q2: How can I improve the thermal stability of my DOF-based polymer during synthesis and processing?

A2: To enhance thermal stability, a multi-faceted approach is recommended:

  • Monomer Purification: Ensure high purity of the DOF monomer by removing any potential inhibitors or contaminants before polymerization.

  • Inert Atmosphere: Conduct polymerization and high-temperature processing under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.[1]

  • Incorporate Stabilizers: The addition of thermal stabilizers is a common and effective strategy.[1][3]

    • Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., BHT) are effective at intercepting radical species that propagate degradation.[3]

    • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites, such as Tris(2,4-di-tert-butylphenyl)phosphite, break down hydroperoxides into non-radical, more stable products.[3]

    • Acid Scavengers: For systems where acidic byproducts might form and catalyze degradation, acid scavengers can be beneficial.[4]

  • Copolymerization: Introducing a more thermally stable comonomer can elevate the overall degradation temperature of the resulting copolymer.

Q3: My TGA results are inconsistent. What experimental parameters should I control more carefully?

A3: Consistency in TGA is crucial for reliable data. Pay close attention to the following:

  • Heating Rate: The decomposition temperature is dependent on the heating rate. A higher heating rate will generally result in a higher apparent decomposition temperature.[5] For reproducible results, a rate of 3.5 to 10 °C/min is often recommended.[5]

  • Sample Mass and Form: Use a consistent sample mass (typically 5-20 mg) and physical form (e.g., powder, film).[6][7] Densely packed samples can have different heat transfer characteristics.[6]

  • Purge Gas: The type of purge gas (inert like N₂ or reactive like air) and its flow rate significantly impact the degradation mechanism (thermal vs. thermo-oxidative).[7]

  • Crucible Type: The material of the sample pan (e.g., aluminum, alumina) can sometimes have catalytic effects. Use the same type for all comparative experiments.[6]

Quantitative Data Summary

The thermal stability of polymers is typically evaluated using TGA, with key metrics being the onset temperature of decomposition (Tonset) and the temperature at which a specific percentage of weight loss occurs (e.g., Td5%, Td10%).

Table 1: Comparative Thermal Decomposition Temperatures of Related Polyesters

Polymer Td,max (Temperature at Max. Decomposition Rate) Atmosphere Reference
Poly(ethylene succinate) (PESu) ~420-430 °C Inert [8]
Poly(butylene succinate) (PBSu) ~420-430 °C Inert [8]
Poly(hexylene succinate) (PHSu) ~420-430 °C Inert [8]

| Poly(diethyl fumarate) (PDEF) | Degradation begins below 300°C | Inert |[2] |

Note: Data for this compound-based polymers is sparse in the provided results. The table shows data for structurally related polyesters to provide a general benchmark. The thermal stability of poly(dialkyl fumarate)s is influenced by the specific alkyl group.

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines a standard procedure for evaluating the thermal stability of DOF-based polymers.

1. Objective: To determine the onset of thermal degradation and the degradation profile of a polymer sample under a controlled atmosphere and heating program.

2. Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • High-precision microbalance

  • Programmable furnace

  • Purge gas system (Nitrogen and/or Air)

  • Sample crucibles (e.g., alumina or platinum)[6]

3. Procedure:

  • Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of residual solvent.

    • Accurately weigh 5–10 mg of the sample into a clean TGA crucible.[7] Record the exact mass.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Select the purge gas (e.g., Nitrogen for thermal stability, Air for thermo-oxidative stability) and set a constant flow rate, typically 20-50 mL/min.[7]

  • Thermal Program:

    • Initial Hold: Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability.

    • Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant rate, typically 10 °C/min.[7]

    • Data Collection: Record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Plot the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Td,max).

    • Determine key parameters:

      • Tonset: The temperature at which significant weight loss begins.

      • Td5% / Td10%: The temperatures at which 5% and 10% weight loss has occurred, respectively.

Visualizations

Workflow & Logic Diagrams

G cluster_0 Troubleshooting Low Thermal Stability Problem Low Td Observed in TGA Cause1 Synthesis Issue Problem->Cause1 Cause2 Degradation Issue Problem->Cause2 Cause3 TGA Method Issue Problem->Cause3 Sol1a Purify Monomer Cause1->Sol1a Sol1b Optimize Initiator Conc. Cause1->Sol1b Sol2a Add Antioxidant Cause2->Sol2a Sol2b Use Inert Atmosphere Cause2->Sol2b Sol3a Standardize Heating Rate Cause3->Sol3a Sol3b Control Sample Mass Cause3->Sol3b

Caption: Troubleshooting logic for low thermal stability in polymers.

G cluster_1 Experimental Workflow for Thermal Analysis A Synthesize or Procure DOF-Based Polymer B Prepare Sample (Dry, Weigh 5-10mg) A->B C Perform TGA (e.g., 10°C/min in N2) B->C D Analyze TGA/DTG Curves (Determine Tonset, Td5%) C->D E Compare Results to Benchmark or Control D->E F Modify Polymer or Process (e.g., Add Stabilizer) E->F Stability Low G Conclude Analysis E->G Stability OK F->B Re-evaluate

Caption: Standard workflow for assessing polymer thermal stability.

References

Technical Support Center: Control of Molecular Weight in Dioctyl Fumarate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioctyl fumarate (DOF) copolymers. The following sections detail methods to control the molecular weight of these copolymers, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the molecular weight of this compound (DOF) copolymers?

A1: The molecular weight of DOF copolymers can be controlled through several key parameters:

  • Monomer to Comonomer Ratio: The relative amounts of this compound and the comonomer (e.g., vinyl benzoate, styrene) in the reaction mixture influence the final molecular weight. For instance, in copolymers of DOF and vinyl benzoate, the molecular weight increases as the molar fraction of DOF decreases.[1]

  • Initiator Concentration: The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) is inversely related to the molecular weight of the resulting polymer. Higher initiator concentrations lead to a greater number of polymer chains being initiated simultaneously, resulting in lower average molecular weight.[2][3]

  • Polymerization Temperature: Higher polymerization temperatures generally lead to a decrease in the average molecular weight of the polymer. This is because higher temperatures increase the rate of both initiation and termination reactions.

  • Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as a thiol, is an effective method for controlling and reducing the molecular weight of the polymer.[4][5]

  • Controlled/Living Radical Polymerization Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over molecular weight, molecular weight distribution, and polymer architecture.[6][7]

Q2: How does the choice of comonomer affect the molecular weight of the resulting DOF copolymer?

A2: The reactivity of the chosen comonomer with this compound plays a significant role in the polymerization kinetics and, consequently, the molecular weight of the copolymer. For example, in the copolymerization of DOF with vinyl benzoate, a decrease in the molar fraction of DOF in the initial monomer feed leads to an increase in both the polymerization yield and the molecular weight.[1] This is attributed to the reactivity ratios of the monomers, which for DOF and vinyl benzoate indicate a high tendency for alternating copolymerization.[1]

Q3: What is the role of a chain transfer agent in controlling molecular weight?

A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[4][5] This process effectively reduces the average molecular weight of the polymers formed. Thiol-based compounds are commonly used as chain transfer agents in radical polymerization.[4] The effectiveness of a CTA is determined by its chain transfer constant.

Q4: When should I consider using a controlled radical polymerization technique like RAFT?

A4: Controlled radical polymerization techniques, such as RAFT, are recommended when precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index - PDI), and complex architectures (e.g., block copolymers) are required.[6][7] Conventional free radical polymerization often results in polymers with a broad molecular weight distribution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Higher than expected molecular weight 1. Low initiator concentration: Insufficient initiator leads to fewer polymer chains being initiated. 2. Low polymerization temperature: Lower temperatures can lead to slower termination rates relative to propagation. 3. Absence or insufficient amount of chain transfer agent. 4. Low concentration of this compound in the monomer feed (in some systems). [1]1. Increase the initiator concentration. A higher concentration will generate more radicals, leading to shorter polymer chains.[2][3] 2. Increase the polymerization temperature. This will increase the rate of termination reactions. 3. Introduce or increase the concentration of a suitable chain transfer agent. 4. Adjust the monomer feed ratio. Increase the molar fraction of DOF if it has been observed to decrease molecular weight in your specific copolymer system.
Lower than expected molecular weight 1. High initiator concentration: Too much initiator generates a large number of short polymer chains.[2][3] 2. High polymerization temperature: Leads to a high rate of termination. 3. Presence of impurities that can act as chain transfer agents. 4. High concentration of chain transfer agent. 1. Decrease the initiator concentration. [2] 2. Lower the polymerization temperature. 3. Ensure high purity of monomers and solvent. Purify materials before use. 4. Reduce the concentration of the chain transfer agent.
Broad molecular weight distribution (High Polydispersity Index - PDI) 1. Conventional free radical polymerization: This method inherently produces polymers with a broad molecular weight distribution. 2. Chain transfer to solvent or polymer. 3. Inconsistent temperature control during polymerization. 1. Employ a controlled/living radical polymerization technique such as RAFT. [6][7] This will provide better control over the polymerization process and result in a narrower PDI. 2. Choose a solvent with a low chain transfer constant. 3. Ensure precise and stable temperature control throughout the reaction.
Inconsistent results between batches 1. Variations in the purity of monomers, initiator, or solvent. 2. Inaccurate measurement of reagents. 3. Inconsistent degassing of the reaction mixture. Oxygen can inhibit radical polymerization. 4. Fluctuations in reaction temperature. 1. Use reagents from the same batch and ensure consistent purification procedures. 2. Calibrate balances and use precise measurement techniques. 3. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles). 4. Use a reliable and calibrated temperature control system.

Experimental Protocols

Protocol 1: Conventional Free Radical Solution Polymerization of Poly(this compound-co-styrene)

This protocol is adapted from the synthesis of poly(this compound-co-styrene) copolymers.[8]

Materials:

  • This compound (DOF)

  • Styrene (St)

  • 2,2′-azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (for purification)

Procedure:

  • Purification of Reagents:

    • Recrystallize AIBN from methanol.

    • Purify styrene by washing with a 10% wt. NaOH solution and then distilling under reduced pressure.[8]

  • Reaction Setup:

    • In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve the desired amounts of DOF, styrene, and AIBN in toluene (e.g., 90% v/v solvent).

  • Degassing:

    • Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) under a nitrogen atmosphere with constant stirring.[8]

    • Allow the polymerization to proceed for the desired reaction time.

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the copolymer using Size Exclusion Chromatography (SEC).

Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

This is a general procedure for RAFT polymerization that can be adapted for this compound copolymers.

Materials:

  • This compound (DOF)

  • Comonomer (e.g., vinyl acetate)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN (initiator)

  • Solvent (e.g., toluene or bulk)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask or a sealed ampule, combine the this compound, comonomer, RAFT agent, and AIBN in the desired molar ratios. A solvent can be added if solution polymerization is desired.

  • Degassing:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization:

    • After degassing, backfill the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate polymerization.

    • Allow the reaction to proceed for the specified time.

  • Termination and Purification:

    • To quench the reaction, rapidly cool the vessel in an ice bath and expose the contents to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., methanol or hexane).

    • Filter and dry the polymer as described in Protocol 1.

  • Characterization:

    • Analyze the molecular weight and PDI using SEC.

Data Presentation

Table 1: Effect of Initiator Concentration on Molecular Weight

Initiator ConcentrationResulting Molecular Weight (Mw)Polydispersity Index (PDI)Reference
LowHighTends to be broader in conventional polymerization[2]
HighLowTends to be broader in conventional polymerization[2]

Note: The exact quantitative relationship is dependent on the specific monomer system, solvent, and temperature.

Table 2: General Effect of Key Parameters on Molecular Weight in Conventional Radical Polymerization

ParameterChangeEffect on Molecular Weight
Initiator Concentration IncreaseDecrease
Monomer Concentration IncreaseIncrease
Temperature IncreaseDecrease
Chain Transfer Agent Conc. IncreaseDecrease

Visualizations

MolecularWeightControl cluster_inputs Control Parameters cluster_outputs Polymer Properties Initiator Concentration Initiator Concentration Molecular Weight Molecular Weight Initiator Concentration->Molecular Weight Inverse Relationship Monomer Ratio Monomer Ratio Monomer Ratio->Molecular Weight Direct/Inverse (System Dependent) Temperature Temperature Temperature->Molecular Weight Inverse Relationship Chain Transfer Agent Chain Transfer Agent Chain Transfer Agent->Molecular Weight Inverse Relationship Polymerization Method Polymerization Method Polymerization Method->Molecular Weight Influences Polydispersity Index Polydispersity Index Polymerization Method->Polydispersity Index Influences

Caption: Relationship between control parameters and polymer properties.

ExperimentalWorkflow start Start reagent_prep Reagent Preparation (Purification) start->reagent_prep reaction_setup Reaction Setup (Monomers, Initiator, Solvent) reagent_prep->reaction_setup degassing Degassing (e.g., N2 purge or Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (Controlled Temperature) degassing->polymerization purification Purification (Precipitation) polymerization->purification characterization Characterization (e.g., SEC for Mw) purification->characterization end End characterization->end

Caption: General experimental workflow for DOF copolymer synthesis.

References

Technical Support Center: Troubleshooting Viscosity in Dioctyl Fumarate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing viscosity-related challenges in formulations containing Dioctyl fumarate (DOF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect formulation viscosity?

This compound (DOF) is a plasticizer commonly used in polymer formulations, particularly with polyvinyl chloride (PVC), to enhance flexibility and durability.[1] It is also utilized as a modifier to adjust the viscosity of various resins, often acting as a viscosity reducer.[1]

Q2: My formulation's viscosity is too high. What are the potential causes?

High viscosity in a formulation can stem from several factors:

  • Incorrect Component Ratios: The concentration of the polymer, plasticizer (including DOF), and other additives is a primary determinant of viscosity. An imbalance can lead to unexpectedly high viscosity.[2]

  • Temperature: Lower processing or storage temperatures generally lead to an increase in the viscosity of polymer solutions.[3][4]

  • Inadequate Mixing: Poor dispersion of any component can result in localized areas of high viscosity.[2]

  • Aging: The viscosity of some formulations, like PVC plastisols, can increase over time, a phenomenon known as aging.[2]

  • Air Entrapment: The inclusion of air bubbles during mixing can increase the measured viscosity.[2]

Q3: My formulation's viscosity is lower than expected. What could be the reason?

Several factors can contribute to lower-than-expected viscosity:

  • Elevated Temperatures: Higher temperatures decrease the viscosity of liquids and polymer solutions.[3][4]

  • Excessive Plasticizer/Solvent: An overabundance of plasticizers, like DOF, or other solvents can significantly reduce the formulation's viscosity.[2]

  • Shear Rate: For non-Newtonian fluids, the apparent viscosity can change with the applied shear rate. Some materials exhibit shear-thinning behavior, where viscosity decreases at higher shear rates.

Q4: How does the purity of this compound impact viscosity?

The purity of this compound can influence the final viscosity and overall performance of a formulation. High-purity DOF is often preferred for achieving consistent and predictable viscosity profiles. Impurities may interfere with the interactions between the polymer and the plasticizer, leading to variations in viscosity.

Q5: Can I use this compound with other plasticizers?

Yes, this compound is often used in combination with other plasticizers. The compatibility and interaction between different plasticizers can affect the final viscosity and other physical properties of the formulation. It is essential to ensure compatibility to avoid issues like phase separation or exudation (bleeding) of the plasticizer.

Troubleshooting Guides

Issue 1: Unexpectedly High Viscosity

Symptoms:

  • Difficulty in mixing, pumping, or applying the formulation.

  • Readings from the viscometer are consistently above the target range.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Formulation Verify the concentrations of all components, especially the polymer and plasticizer content.[2]
Low Temperature Measure the temperature of the formulation. If it is below the recommended processing temperature, gradually warm the formulation while monitoring the viscosity.[3][4]
Inadequate Mixing Review the mixing procedure, including mixing time and speed, to ensure all components are thoroughly dispersed.[2]
Aging of the Formulation If the formulation has been stored, its viscosity may have increased over time. Plan to use freshly prepared formulations when possible.[2]
Air Entrapment Visually inspect the formulation for bubbles. If present, consider using a vacuum mixer or allowing the formulation to stand to release trapped air.[2]
Issue 2: Inconsistent Viscosity Between Batches

Symptoms:

  • Significant variations in viscosity measurements from one batch to another, despite using the same formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in Raw Materials Ensure the same grade and supplier of all raw materials, including this compound, are used for each batch. Purity can affect performance.
Inconsistent Mixing Conditions Standardize the mixing parameters, such as time, speed, and temperature, for all batches.[2]
Temperature Fluctuations Monitor and control the ambient and formulation temperature during preparation and measurement.[3][4]
Inaccurate Measurements Calibrate all measuring equipment, including balances and viscometers, regularly.

Data Presentation

Table 1: Typical Properties of this compound

PropertyValueReference
Appearance Colorless transparent liquid[5]
Molecular Formula C20H36O4[5][6]
Molecular Weight 340.50 g/mol [6]
Boiling Point 203 °C (at 0.67 kPa)[5]
Relative Density 0.944[5]
Viscosity (23°C) 17 mPa·s[5]
Viscosity (25°C) < 30 mPa·s[1]
Flash Point 170 °C[5]

Table 2: Comparison of this compound with Other Plasticizers

Plasticizer Molecular Weight ( g/mol ) Viscosity (25°C, mPa·s) Key Characteristics
This compound (DOF) 340< 30Used as a viscosity reducer.[1]
Dioctyl Phthalate (DOP) 390-Industry standard general-purpose plasticizer.
Dioctyl Adipate (DOA) 370-Good low-temperature flexibility.[7]

Note: Direct comparative viscosity data under identical conditions is limited in the available search results. The table provides a summary of available information.

Experimental Protocols

Protocol 1: Measurement of Apparent Viscosity of Plastisols at Low Shear Rates

This protocol is based on the principles outlined in ASTM D1824.

Objective: To determine the apparent viscosity of a this compound-containing plastisol at low shear rates using a rotational viscometer.

Materials and Equipment:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

  • Temperature-controlled water bath.

  • Beaker (e.g., 250 mL).

  • Formulation components (e.g., PVC resin, this compound, stabilizers).

  • Mixing equipment.

  • Thermometer.

  • Timer.

Procedure:

  • Formulation Preparation:

    • Accurately weigh and combine the formulation components in the specified ratios.

    • Mix the components according to a standardized procedure to ensure homogeneity.

  • Sample Conditioning:

    • Transfer a suitable amount of the plastisol to a beaker.

    • Place the beaker in a temperature-controlled water bath to bring the sample to the desired measurement temperature (e.g., 23 ± 1 °C).

    • Allow the sample to equilibrate for at least 30 minutes.

  • Viscometer Setup:

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The goal is to obtain a reading between 20% and 80% of the viscometer's full-scale range.

    • Attach the selected spindle to the viscometer.

  • Viscosity Measurement:

    • Immerse the spindle into the conditioned plastisol sample to the marked immersion depth.

    • Start the viscometer at the chosen speed.

    • Allow the reading to stabilize for a specified period (e.g., 30-60 seconds) before recording the viscosity value.

    • Take multiple readings at different rotational speeds to assess the shear-dependent behavior of the plastisol.

  • Data Reporting:

    • Report the apparent viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).

    • Specify the viscometer model, spindle, rotational speed (rpm), and temperature of the measurement.

Visualizations

Troubleshooting_Workflow cluster_start Start: Viscosity Issue Identified cluster_problem_type Identify Problem Type cluster_high_viscosity_causes Troubleshoot High Viscosity cluster_low_viscosity_causes Troubleshoot Low Viscosity cluster_inconsistent_viscosity_causes Troubleshoot Inconsistency cluster_solution Resolution Start Viscosity Out of Specification High_Viscosity Viscosity Too High Start->High_Viscosity Low_Viscosity Viscosity Too Low Start->Low_Viscosity Inconsistent_Viscosity Inconsistent Viscosity Start->Inconsistent_Viscosity HV_Check_Temp Check Temperature High_Viscosity->HV_Check_Temp HV_Check_Formulation Verify Formulation Ratios High_Viscosity->HV_Check_Formulation HV_Check_Mixing Review Mixing Procedure High_Viscosity->HV_Check_Mixing HV_Check_Aging Consider Formulation Age High_Viscosity->HV_Check_Aging LV_Check_Temp Check Temperature Low_Viscosity->LV_Check_Temp LV_Check_Formulation Verify Formulation Ratios Low_Viscosity->LV_Check_Formulation LV_Check_Shear Evaluate Shear Rate Effects Low_Viscosity->LV_Check_Shear IV_Check_Raw_Materials Check Raw Material Consistency Inconsistent_Viscosity->IV_Check_Raw_Materials IV_Check_Process_Params Standardize Process Parameters Inconsistent_Viscosity->IV_Check_Process_Params IV_Check_Calibration Calibrate Equipment Inconsistent_Viscosity->IV_Check_Calibration Solution Implement Corrective Action HV_Check_Temp->Solution HV_Check_Formulation->Solution HV_Check_Mixing->Solution HV_Check_Aging->Solution LV_Check_Temp->Solution LV_Check_Formulation->Solution LV_Check_Shear->Solution IV_Check_Raw_Materials->Solution IV_Check_Process_Params->Solution IV_Check_Calibration->Solution

Caption: Troubleshooting workflow for viscosity issues.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Prep_Formulation Prepare Formulation Condition_Sample Condition Sample to Temperature Prep_Formulation->Condition_Sample Setup_Viscometer Set Up Viscometer Condition_Sample->Setup_Viscometer Measure_Viscosity Measure Viscosity Setup_Viscometer->Measure_Viscosity Record_Data Record Data Measure_Viscosity->Record_Data Report_Results Report Results Record_Data->Report_Results

References

Technical Support Center: Minimizing Residual Dioctyl Fumarate (DOF) in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dioctyl fumarate (DOF) polymers. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize residual monomer content in your experiments, thereby enhancing the quality, safety, and performance of your final polymeric materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound and related monomers, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My final polymer product has a high concentration of residual this compound. What are the likely causes and how can I reduce it?

Answer: High residual monomer content is a common challenge that can be addressed by optimizing both the polymerization reaction itself and the post-polymerization purification steps. The presence of unreacted monomer can create hazards for workers and customers and may compromise the polymer's properties.[1][2]

Troubleshooting High Residual Monomer Content
Potential CauseRecommended Action
Incomplete Monomer Conversion Extend Polymerization Time: Allow the reaction to proceed for a longer duration to maximize monomer conversion. Increase Polymerization Temperature: Higher temperatures can increase the rate of polymerization, leading to lower residual monomer levels. However, be mindful of potential side reactions or polymer degradation at excessive temperatures.[3] Optimize Initiator Concentration: An insufficient amount of initiator can lead to an incomplete reaction. A modest increase can generate more free radicals to drive the polymerization further.[3] Avoid excessively high concentrations which can negatively affect polymer properties.
Suboptimal Polymerization Technique Consider a "Chaser" or Redox System: Towards the end of the reaction, introducing a redox initiator pair can generate a flood of radicals, accelerating the conversion of the remaining monomer.[4] This "post-polymerization" step is highly effective at reducing unreacted monomer content.[4]
Ineffective Purification Improve Precipitation/Reprecipitation: This is one of the most common and effective methods.[5][6] Dissolve the crude polymer in a suitable solvent (e.g., Tetrahydrofuran) and precipitate it by adding the solution dropwise into a vigorously stirred non-solvent (e.g., Methanol), in which the polymer is insoluble but the DOF monomer is soluble. Repeating this process 2-3 times is highly effective.[6][7] Solvent Washing/Extraction: For cross-linked or insoluble polymers, wash the material with a solvent that solubilizes the DOF monomer but not the polymer.[3]

Question 2: I am observing inconsistent levels of residual DOF monomer between different batches, even with the same protocol. What could be the cause?

Answer: Inconsistency often points to subtle variations in experimental conditions that can have a significant impact on polymerization kinetics and efficiency.

Troubleshooting Inconsistent Results
Potential CauseRecommended Action
Variable Oxygen Inhibition Standardize Deoxygenation: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your deoxygenation procedure (e.g., nitrogen/argon bubbling, freeze-pump-thaw cycles) is consistent and thorough for every batch.
Inconsistent Temperature Control Ensure Uniform Heating: Use a calibrated thermometer and a well-stirred reaction vessel (e.g., oil bath) to maintain a stable and uniform temperature throughout the polymerization.[3]
Variable Initiator Purity/Activity Proper Initiator Handling: Store initiators according to manufacturer recommendations (e.g., refrigerated, protected from light) to prevent degradation.[3] Prepare fresh initiator solutions for each batch whenever possible.

Question 3: What are the most common and effective analytical methods for quantifying residual this compound?

Answer: Several robust analytical techniques can be used to accurately determine residual DOF content. The choice depends on the sample matrix, the required sensitivity, and available instrumentation.[8]

Comparison of Analytical Techniques
Analytical MethodDescription & Suitability
Gas Chromatography (GC) This is the most common approach, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[9] GC-FID offers great sensitivity and robustness.[9] GC-MS provides excellent sensitivity and speciation.[9] These methods typically require extracting the monomer from the polymer matrix or using headspace analysis for volatile monomers.[9]
High-Performance Liquid Chromatography (HPLC) HPLC is well-suited for non-volatile monomers or those that might degrade at the high temperatures used in GC.[8][10] It is a widely accepted method for determining residual monomers in polymer systems.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR can quantify monomers directly from a solution sample without an extraction step, which can be advantageous.[8][9] While potentially less sensitive than GC methods, it is excellent for monitoring reaction kinetics and provides structural information.[8]

Experimental Protocols

Protocol 1: Purification of DOF Polymer by Precipitation

This protocol describes a general method for removing unreacted this compound monomer from a polymer solution.

  • Dissolution: Accurately weigh the crude polymer and dissolve it in a minimal amount of a "good" solvent (e.g., Tetrahydrofuran, Dichloromethane) to create a concentrated polymer solution.

  • Preparation of Non-Solvent: In a separate beaker, place a large volume (typically 10x the volume of the polymer solution) of a "non-solvent" (e.g., cold Methanol). The polymer should be insoluble in this liquid, while the DOF monomer remains soluble.[7]

  • Precipitation: While vigorously stirring the non-solvent, add the polymer solution dropwise.[7] The polymer should precipitate out of the solution as a solid.

  • Isolation: Isolate the precipitated polymer by filtration or decantation.

  • Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining traces of trapped monomer.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.

  • Repetition: For optimal purity, re-dissolve the dried polymer and repeat the precipitation process 2-3 times.[5][7]

Protocol 2: Quantification of Residual DOF by GC-FID

This protocol outlines the quantification of residual DOF using Gas Chromatography with a Flame Ionization Detector.

  • Sample Preparation (Extraction Method):

    • Accurately weigh a known amount of the polymer sample (e.g., 100 mg).[9]

    • Add a precise volume of a suitable extraction solvent (e.g., Dichloromethane) containing a known concentration of an internal standard.

    • Agitate the mixture (e.g., sonication, shaking) for a set period to extract the residual monomer into the solvent.

    • Filter the solution through a 0.45 µm syringe filter to remove the polymer and any particulates.[3]

  • Calibration Standards:

    • Prepare a series of standard solutions of pure this compound monomer of known concentrations in the same solvent used for sample preparation.[3] Each standard should also contain the internal standard at the same concentration used in the sample preparation.

  • GC-FID Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC.

    • Typical GC Conditions:

      • Column: A G43 phase (624-type) or similar column suitable for volatile analysis.[11][12]

      • Injector Temperature: 250°C

      • Detector Temperature: 260-300°C[13]

      • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).[13]

      • Carrier Gas: Helium or Hydrogen.[14]

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the DOF peak area to the internal standard peak area against the concentration for the prepared standards.

    • Determine the concentration of residual DOF in the sample extract by using its peak area ratio and the calibration curve. Calculate the final concentration in the polymer (e.g., in ppm or % w/w).

Visualizations

G cluster_0 Problem cluster_1 Primary Checks cluster_2 Polymerization Parameters cluster_3 Purification Methods start High Residual DOF Monomer opt_poly Optimize Polymerization start->opt_poly opt_purify Improve Purification start->opt_purify inc_time Increase Time opt_poly->inc_time inc_temp Increase Temp opt_poly->inc_temp inc_init Adjust Initiator opt_poly->inc_init add_chaser Add Redox Chaser opt_poly->add_chaser reprecip Repeat Precipitation opt_purify->reprecip wash Solvent Washing opt_purify->wash

Caption: Troubleshooting workflow for high residual this compound.

G prep 1. Monomer & Initiator Preparation deoxygenate 2. Deoxygenation (N2 Purge) prep->deoxygenate polymerize 3. Polymerization (Heat & Stir) deoxygenate->polymerize post_treat 4. Post-Polymerization (Optional Redox Chaser) polymerize->post_treat purify 5. Purification (Precipitation) post_treat->purify analyze 6. Analysis (GC or HPLC) purify->analyze

Caption: General experimental workflow for DOF polymerization and analysis.

References

Technical Support Center: Enhancing the Performance of Dioctyl Fumarate as a Flow Improver

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the performance of Dioctyl Fumarate (DOF) and its derivatives as flow improvers, particularly for waxy crude oils and other organic fluids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (DOF) acts as a flow improver?

A1: this compound, a type of pour point depressant (PPD), functions by modifying the crystallization behavior of paraffin waxes in fluids as they cool. The long alkyl chains of the DOF molecule co-crystallize with the paraffin molecules. This integration disrupts the normal growth of large, plate-like wax crystals that can interlock and form a rigid three-dimensional network, which would otherwise cause the fluid to gel and cease flowing. Instead, smaller, more compact, and less cohesive wax crystals are formed, allowing the fluid to remain mobile at lower temperatures.

Q2: My this compound-based flow improver isn't performing as expected. What are the common causes?

A2: Suboptimal performance of a DOF-based flow improver can stem from several factors:

  • Structural Mismatch: The effectiveness of a PPD is highly dependent on the composition of the crude oil or fluid being treated. The alkyl chain length of the DOF must be compatible with the paraffin distribution in the medium to allow for effective co-crystallization.

  • Incorrect Concentration: There is an optimal concentration range for PPDs. Using too little will be ineffective, while over-treatment can paradoxically worsen the pour point. This "reversion" can occur because the excess polymer molecules may begin to self-associate and contribute to the gelling process.

  • Inappropriate Copolymer Composition: For DOF copolymers, the ratio of the comonomers is crucial. For instance, in copolymers with vinyl acetate, a specific molar ratio is often required for the best performance.

  • Suboptimal Molecular Weight: The molecular weight of the DOF polymer can influence its solubility and interaction with wax crystals. Both excessively high and low molecular weights can lead to reduced efficacy.[1]

  • Presence of Antagonists: Some components in unrefined oils, such as polyaromatic hydrocarbons and resins, can interfere with the function of synthetic PPDs.[2]

Q3: How can I enhance the performance of a standard this compound formulation?

A3: The performance of this compound as a flow improver can be significantly enhanced through several strategies:

  • Copolymerization: Copolymerizing DOF with other monomers is a highly effective strategy. Vinyl acetate and vinyl benzoate are common comonomers that can be used.[3][4] The introduction of these different monomer units can alter the polymer's solubility and its interaction with wax crystals, leading to improved pour point depression.

  • Optimizing Comonomer Ratio: The molar ratio of DOF to its comonomer in the polymer chain has a direct impact on performance. For instance, with dialkyl fumarate-vinyl acetate copolymers, the most effective performance has been observed at a vinyl acetate content of 58-59 mol%.[3][4]

  • Controlling Molecular Weight: The molecular weight of the copolymer should be carefully controlled. Studies have shown that lower molecular weight copolymers of DOF and vinyl benzoate can be more effective flow improvers than their higher molecular weight counterparts.[1]

  • Synergistic Blending: In some cases, blending a DOF-based PPD with other types of cold flow improvers or dispersants can lead to a synergistic effect, providing better performance than either additive used alone.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
No significant change in pour point after adding DOF. 1. Insufficient Concentration: The dosage may be too low to effectively modify wax crystal growth. 2. Structural Mismatch: The alkyl chains of the DOF may not be compatible with the paraffin distribution of the treated fluid. 3. Presence of Antagonists: Components in the fluid may be inhibiting the action of the PPD.[2]1. Incrementally increase the concentration of the DOF additive and re-measure the pour point. 2. Consider using a DOF copolymer with a different comonomer or a PPD with a different alkyl chain length distribution. 3. If possible, analyze the composition of your fluid to identify potential interfering substances.
Pour point has increased after adding the DOF flow improver. 1. Over-treatment: The concentration of the PPD is too high, leading to self-aggregation and a worsening of flow properties.1. Perform a dose-response study to identify the optimal concentration. Start with a lower concentration and gradually increase it, measuring the pour point at each step to find the point of maximum depression.
Good pour point depression, but the fluid still shows poor flowability (high viscosity) at low temperatures. 1. Wax Crystal Morphology: While the pour point is lowered, the modified wax crystals may still be numerous enough to increase the fluid's viscosity.1. Supplement the DOF-based PPD with a wax dispersant. 2. Conduct rheological studies to better understand the viscosity profile of the treated fluid at different temperatures and shear rates.
Inconsistent results between experiments. 1. Thermal History: The previous thermal history of the waxy fluid can affect its crystallization behavior.1. Ensure a consistent pre-heating procedure for all samples before testing to erase any prior thermal memory. A common practice is to heat the sample to 60°C for a period of time before cooling.[3]

Quantitative Data on Performance Enhancement

The following tables summarize quantitative data from studies on enhancing the performance of fumarate-based flow improvers.

Table 1: Effect of Copolymer Composition on Pour Point Depression

Flow ImproverComonomerComonomer Ratio (mol%)Base FluidConcentration (ppm)Pour Point Depression (°C)
Dialkyl Fumarate CopolymerVinyl Acetate58-59%Akshabulak Crude OilNot SpecifiedMost Effective Performance
This compound CopolymerVinyl BenzoateVariedWaxy Crude OilVariedLower MW showed best efficacy
Poly(benzyl oleate-co-maleic anhydride) with Di-Stearyl AmineMaleic Anhydride/Di-Stearyl AmineNot SpecifiedEgyptian Heavy Crude Oil200021
Maleic Anhydride–Ene Monomer CopolymerEne Monomers with Aromatic UnitsNot SpecifiedShengli Crude Oil10012

Data compiled from multiple sources.[3][4][5][6]

Table 2: Effect of Additive Concentration on Pour Point

AdditiveBase FluidConcentration (ppm)Pour Point (°C)
Untreated Crude OilEgyptian Heavy Crude024
PBOCODSAEgyptian Heavy Crude5009
PBOCODSAEgyptian Heavy Crude10006
PBOCODSAEgyptian Heavy Crude20003
Untreated Crude OilShengli Crude Oil032
PPD-8 (Maleic Anhydride Copolymer)Shengli Crude Oil10020
PPD-8 (Maleic Anhydride Copolymer)Shengli Crude Oil20018
PPD-8 (Maleic Anhydride Copolymer)Shengli Crude Oil50022

Data sourced from[5][6]. PBOCODSA refers to Poly(benzyl oleate-co-maleic anhydride) with Di-Stearyl Amine.

Experimental Protocols

1. Determination of Pour Point (Adapted from ASTM D97)

This protocol outlines the manual method for determining the pour point of a fluid.

  • Objective: To find the lowest temperature at which a fluid will continue to flow under prescribed conditions.

  • Materials: Test jar, thermometer, cooling bath(s).

  • Procedure:

    • Sample Preparation: Heat the sample to a specified temperature (e.g., 45°C or 9°C above the expected pour point) to dissolve any wax crystals and erase thermal history.[3][7]

    • Cooling: Place the test jar into a cooling bath. The cooling rate is controlled by using a series of baths at progressively lower temperatures.

    • Observation: At every 3°C interval, remove the test jar from the bath and tilt it to see if the fluid moves. This observation should be done quickly to minimize warming of the sample.

    • Endpoint: The pour point is the temperature at which the sample shows no movement when the jar is held horizontally for 5 seconds.

    • Reporting: The reported pour point is 3°C above this temperature.[8]

2. Wax Appearance Temperature (WAT) by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperature at which wax crystals first begin to form in the fluid.

  • Materials: DSC instrument, hermetically sealed DSC pans.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10-15 mg) into a DSC pan and hermetically seal it.

    • Thermal History Erasure: Heat the sample within the DSC to a temperature well above the expected WAT (e.g., 80°C) and hold for a period of time (e.g., 10 minutes) to ensure all wax is dissolved.

    • Cooling Scan: Cool the sample at a controlled, slow rate (e.g., 1°C/min is recommended for precision).[9]

    • Data Analysis: The formation of wax crystals is an exothermic process. The WAT is determined as the onset temperature of the exothermic peak on the DSC thermogram during the cooling scan.[9][10]

3. Rheological Analysis of Treated Fluids

  • Objective: To evaluate the viscosity and flow behavior of the fluid with and without the flow improver at various temperatures.

  • Materials: Rotational rheometer with temperature control.

  • Procedure:

    • Sample Loading: Load the sample into the rheometer.

    • Temperature Sweep: While applying a constant shear rate, decrease the temperature of the sample at a controlled rate.

    • Data Acquisition: Record the viscosity as a function of temperature. A sharp increase in viscosity indicates the onset of significant wax crystallization and gel formation.

    • Yield Stress Measurement (Optional): After cooling the sample to a target temperature and allowing it to gel, apply a gradually increasing shear stress and measure the resulting strain. The yield stress is the stress required to initiate flow.

Visualizations

G cluster_0 Untreated Fluid Cooling cluster_1 DOF-Treated Fluid Cooling a Fluid above WAT (Wax Dissolved) b Fluid at WAT (Nucleation Starts) a->b c Fluid below WAT (Crystal Growth) b->c d Fluid at Pour Point (Gel Network Formed) c->d e Fluid above WAT (Wax and DOF Dissolved) f Co-crystallization (DOF modifies wax crystals) e->f g Below Original Pour Point (Small, dispersed crystals) f->g h Fluid Remains Mobile (Lower Pour Point) g->h

Caption: Logical workflow of wax crystallization with and without this compound.

G cluster_0 Troubleshooting Workflow start Issue: Poor PPD Performance q1 Is the Pour Point worse than the untreated fluid? start->q1 a1_yes High probability of over-treatment. q1->a1_yes Yes q2 Is there minimal or no change in Pour Point? q1->q2 No reco1 Action: Reduce PPD concentration. Perform dose-response study. a1_yes->reco1 end Performance Optimized reco1->end a2_yes Possible structural mismatch or insufficient dosage. q2->a2_yes Yes q3 Is Pour Point lower, but viscosity still high? q2->q3 No reco2 Action: 1. Increase concentration. 2. Test alternative PPD structures (e.g., copolymers). a2_yes->reco2 reco2->end a3_yes PPD is working, but modified crystals still impede flow. q3->a3_yes Yes reco3 Action: Consider adding a wax dispersant. Conduct rheological analysis. a3_yes->reco3 reco3->end

Caption: Troubleshooting logic for suboptimal performance of this compound.

G cluster_0 Molecular Interaction Pathway paraffin Paraffin Molecules in Solution cooling Cooling below WAT paraffin->cooling dof DOF Polymer in Solution dof->cooling cocrystallization Co-crystallization: DOF alkyl chains integrate into wax crystal lattice dof->cocrystallization nucleation Wax Crystal Nucleus Forms cooling->nucleation nucleation->cocrystallization adsorption Adsorption: Polar parts of DOF adsorb on crystal surface cocrystallization->adsorption disruption Disruption of Crystal Growth adsorption->disruption result Formation of small, non-agglomerating crystals disruption->result

Caption: Mechanism of this compound interaction with paraffin wax crystals.

References

Validation & Comparative

A Comparative Performance Analysis: Dioctyl Fumarate vs. Dioctyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and pharmaceutical formulations, the selection of appropriate esters is critical to achieving desired material performance and therapeutic outcomes. Dioctyl fumarate (DOF) and dioctyl maleate (DOM), both diesters of C8 alcohol, are two such molecules that, despite their isomeric similarity, exhibit distinct performance characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process for various applications, from plasticizers to potential therapeutic agents.

Executive Summary

This compound and dioctyl maleate, while sharing the same molecular formula (C₂₀H₃₆O₄), differ in their geometric isomerism—DOF is the trans isomer and DOM is the cis isomer. This fundamental structural difference significantly influences their physical properties, performance as plasticizers, and biological activity.

  • As Plasticizers: Dioctyl maleate generally demonstrates superior efficiency as a plasticizer for polymers like polyvinyl chloride (PVC), leading to greater flexibility and a lower glass transition temperature compared to this compound.

  • Biodegradability: Conversely, this compound exhibits a higher rate of biodegradation, a crucial factor in the development of more environmentally benign materials.

  • Biological Activity: In the context of drug development, fumaric acid esters, the class of compounds to which this compound belongs, are known to interact with key cellular signaling pathways, such as the Nrf2 pathway, offering therapeutic potential. Dioctyl maleate is utilized in pharmaceutical formulations, primarily as an excipient in tablets and transdermal systems.

Physico-Chemical Properties

A summary of the key physical and chemical properties of this compound and dioctyl maleate is presented below. These properties are fundamental to their function in various applications.

PropertyThis compound (DOF)Dioctyl Maleate (DOM)
CAS Number 141-02-6[1]2915-53-9[2]
Molecular Formula C₂₀H₃₆O₄[1][3]C₂₀H₃₆O₄[2][4]
Molecular Weight 340.50 g/mol [1][3]340.50 g/mol [2][4]
Appearance Colorless to light yellow liquid[3]Colorless to pale yellow liquid[2][4]
Boiling Point ~415 °C[3]~417.9 °C at 760 mmHg[2]
Melting Point -58 °C[1]-50 °C[4]
Density 0.93 - 0.945 g/cm³[1][3]~0.944 g/cm³[4]
Flash Point ~190.4 °C[1]~195.5 °C[2]
Water Solubility Insoluble[3]Insoluble[2][4]
Solubility in Organic Solvents Soluble in toluene and ethanol[3]Miscible with ether[4]

Performance as Plasticizers

The primary industrial application for both this compound and dioctyl maleate is as a plasticizer, particularly for PVC. Plasticizers are added to polymers to increase their flexibility, durability, and workability. The geometric isomerism of DOF and DOM plays a significant role in their plasticizing efficiency.

Studies have shown that the cis-structure of dioctyl maleate allows for more efficient disruption of polymer chain interactions, resulting in a more significant reduction in the glass transition temperature (Tg) of the polymer. This translates to better flexibility and softness of the final product compared to this compound at the same concentration.[5]

However, the performance of a plasticizer is not solely determined by its efficiency. Permanence, which relates to the ability of the plasticizer to remain within the polymer matrix over time and under various environmental conditions, is also a critical factor.

Biodegradability

The environmental fate of plasticizers is a growing concern. Research into the biodegradability of these compounds has revealed a distinct advantage for the trans-isomer, this compound.[5] The spatial arrangement of the ester groups in this compound makes it more accessible to microbial enzymes, leading to a faster rate of degradation.[5] In contrast, the cis-configuration of dioctyl maleate appears to hinder enzymatic action, resulting in significantly slower biodegradation.[5]

Applications in Drug Development and Formulation

Beyond their role as plasticizers, these esters have found applications in the pharmaceutical industry.

This compound and Fumaric Acid Esters in Drug Development:

Fumaric acid esters (FAEs) have garnered significant attention for their therapeutic effects, particularly in the treatment of autoimmune diseases like psoriasis and multiple sclerosis. The mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, FAEs can help protect cells from oxidative stress and inflammation.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOF This compound Keap1 Keap1 DOF->Keap1 modifies cysteine residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release Ub Ubiquitin Keap1_Nrf2->Ub Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression activates

Nrf2 signaling pathway activation by this compound.

Dioctyl Maleate in Pharmaceutical Formulations:

Dioctyl maleate is utilized as an excipient in the pharmaceutical industry. Its properties as a plasticizer and solvent make it a valuable component in the formulation of solid dosage forms, such as tablets, and in transdermal drug delivery systems.[7] In these applications, DOM can improve the mechanical properties of tablets and modulate the release of active pharmaceutical ingredients from transdermal patches.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental methodologies are essential. Below are outlines of key experimental protocols.

Synthesis of this compound and Dioctyl Maleate

Both esters are typically synthesized via Fischer esterification.

Esterification_Workflow cluster_DOF This compound Synthesis cluster_DOM Dioctyl Maleate Synthesis Fumaric_Acid Fumaric Acid Esterification1 Esterification Reaction Fumaric_Acid->Esterification1 Octanol1 2-Ethylhexanol Octanol1->Esterification1 Catalyst1 Acid Catalyst (e.g., H₂SO₄) Catalyst1->Esterification1 Purification1 Neutralization, Washing, Vacuum Distillation Esterification1->Purification1 DOF_Product This compound Purification1->DOF_Product Maleic_Anhydride Maleic Anhydride Esterification2 Esterification Reaction Maleic_Anhydride->Esterification2 Octanol2 Octanol Octanol2->Esterification2 Catalyst2 Catalyst Catalyst2->Esterification2 Purification2 Neutralization, Washing, Vacuum Distillation Esterification2->Purification2 DOM_Product Dioctyl Maleate Purification2->DOM_Product

General synthesis workflow for this compound and Dioctyl Maleate.
Evaluation of Plasticizer Performance

1. Sample Preparation:

  • PVC resin is blended with the plasticizer (DOF or DOM) at various concentrations, along with stabilizers and other additives.

  • The blend is typically processed using a two-roll mill or an extruder to ensure homogeneity.

  • Standardized test specimens are then prepared by compression molding or injection molding according to ASTM standards.

2. Tensile Properties (ASTM D638):

  • Dumbbell-shaped specimens are subjected to a tensile force at a constant rate of extension until they fracture.

  • Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before fracture), and modulus of elasticity (a measure of stiffness).

3. Hardness (ASTM D2240 - Shore Durometer):

  • The indentation hardness of the plasticized PVC is measured using a durometer.

  • A standardized indenter is pressed into the material under a specific force, and the depth of indentation is measured. A lower durometer reading indicates a softer, more plasticized material.

4. Dynamic Mechanical Analysis (DMA):

  • A small sample of the plasticized PVC is subjected to a sinusoidal stress, and the resulting strain is measured.

  • This technique provides information on the viscoelastic properties of the material, including the storage modulus (a measure of elastic response) and the loss modulus (a measure of viscous response).

  • The glass transition temperature (Tg) can be accurately determined from the peak of the tan delta (loss modulus/storage modulus) curve.

Biodegradability Testing (OECD 301B):
  • This method, also known as the CO₂ Evolution Test, evaluates the ready biodegradability of the plasticizers in an aerobic aqueous medium.

  • The test substance is exposed to microorganisms in a controlled environment.

  • The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over a 28-day period.

  • A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO₂ evolution within a 10-day window during the 28-day test.[8]

Conclusion

The choice between this compound and dioctyl maleate is highly dependent on the specific requirements of the application. For applications where high flexibility and plasticizing efficiency are paramount, dioctyl maleate is the superior choice. However, in applications where biodegradability and environmental impact are primary concerns, this compound presents a more sustainable option.

For professionals in drug development, the biological activity of fumaric acid esters, including the potential for Nrf2 pathway activation, makes this compound and related compounds interesting candidates for further investigation as therapeutic agents. Dioctyl maleate, on the other hand, offers a reliable and well-characterized option as an excipient for optimizing the physical properties and drug delivery profiles of pharmaceutical formulations. A thorough understanding of the distinct performance characteristics of these isomers is crucial for informed material selection and innovative product development.

References

Spectroscopic Analysis of Dioctyl Fumarate Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic analysis of dioctyl fumarate (DOF) copolymers using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary focus is on the characterization of poly(this compound-co-styrene), with additional comparative data provided for other dialkyl fumarate copolymers to illustrate the versatility of these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are engaged in the synthesis and characterization of fumarate-based polymers.

Introduction to Spectroscopic Characterization

FTIR and NMR spectroscopy are powerful, non-destructive techniques crucial for the structural elucidation of copolymers. FTIR spectroscopy identifies the functional groups present in the polymer, confirming the incorporation of monomers and identifying key chemical bonds. NMR spectroscopy, particularly ¹H NMR, provides quantitative information about the copolymer composition, sequence distribution, and stereochemistry by analyzing the chemical environment of protons in the polymer structure.

Comparative Spectroscopic Data

The following tables summarize the key FTIR and ¹H NMR data for poly(this compound-co-styrene) and provide a comparison with a representative dialkyl fumarate-vinyl acetate copolymer.

Table 1: Comparative FTIR Peak Assignments for Fumarate Copolymers
Functional Group Vibrational Mode Poly(this compound-co-styrene) (PFS) Wavenumber (cm⁻¹)[1] Dialkyl Fumarate-Vinyl Acetate (DF-VA) Copolymer Wavenumber (cm⁻¹)
Aliphatic C-HStretching2950, 2860~2925, 2855
Aromatic C-HStretching3050N/A
Ester C=OStretching1738~1735
Aromatic C=CStretching1600N/A
Ester C-OStretching1248, 1118~1230, 1020
Aromatic C-H (mono-subst.)Bending (out-of-plane)763, 697N/A
Acetate C-OStretchingN/A~1230, 1020
Acetate CH₃BendingN/A~1370

Note: Data for DF-VA copolymers are generalized from typical values for polyvinyl acetate and dialkyl fumarate structures as specific literature data for a direct this compound-vinyl acetate copolymer was not available in the search results.

Table 2: Comparative ¹H NMR Chemical Shift Assignments for Fumarate Copolymers (Solvent: CDCl₃)
Proton Assignment Poly(this compound-co-styrene) (PFS) Chemical Shift (δ, ppm)[1] Dialkyl Fumarate-Vinyl Acetate (DF-VA) Copolymer Chemical Shift (δ, ppm)
Aromatic Protons (Styrene)6.40 – 7.40N/A
Methine Proton (-O-CH-) (VA)N/A~4.8-5.2
Methylene Protons (-O-CH₂-) (Fumarate Ester)~4.1 (Expected)~4.1 (Expected)
Methine Proton (>CH-C=O) (Fumarate Backbone)2.67~2.7-3.0
Polymer Backbone Protons (-CH₂-)1.83~1.5-2.1
Acetate Methyl Protons (-OCOCH₃) (VA)N/A~1.9-2.1
Alkyl Chain Protons (-(CH₂)n-)1.55~1.2-1.6
Alkyl Chain Methyl Protons (-CH₃)0.92~0.9

Note: The reported value of 4.81 ppm for –OCH(CH₃)– in the PFS literature appears inconsistent with a dioctyl (2-ethylhexyl) side chain and may correspond to the fumarate backbone methine proton. Expected values for the ester methylene group are included for clarity. Data for DF-VA copolymers are generalized based on known spectra of polyvinyl acetate and fumarate esters.

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of copolymers.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the purified and dried this compound copolymer is placed directly onto the ATR crystal. For thin film analysis, the polymer can be cast onto a suitable substrate (like a salt plate, e.g., NaCl) and the solvent evaporated.[1]

  • Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is collected.

  • Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure a good quality spectrum. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is baseline-corrected and the peaks are assigned to their corresponding functional group vibrations. The absence of monomer-specific peaks (e.g., C=C vinyl stretch) and the appearance of polymer backbone signals confirm successful polymerization.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of the dry copolymer is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer (e.g., 400 or 500 MHz) is tuned and shimmed for the specific sample to achieve optimal resolution.

  • Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include an appropriate pulse angle (e.g., 30° or 90°), a relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of protons for quantitative analysis, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Analysis: The acquired spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts of the peaks are referenced to TMS. The integrals of the characteristic peaks for each monomer unit are used to calculate the copolymer composition. For example, in a PFS copolymer, the ratio of the integral of the aromatic protons (styrene) to the alkyl protons (this compound) can be used to determine the monomer incorporation ratio.[1]

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of using the data for copolymer characterization.

G cluster_synthesis Copolymer Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Monomers This compound + Comonomer (e.g., Styrene) Polymerization Radical Polymerization Monomers->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Purification Purification & Drying Polymerization->Purification FTIR FTIR Analysis Purification->FTIR NMR NMR Analysis Purification->NMR FTIR_Data FTIR Spectrum: Functional Groups FTIR->FTIR_Data NMR_Data NMR Spectrum: Proton Environments NMR->NMR_Data Structure Copolymer Structure & Composition Confirmation FTIR_Data->Structure NMR_Data->Structure G cluster_ftir FTIR Analysis cluster_nmr NMR Analysis Start This compound Copolymer Sample FTIR_Spectrum Acquire FTIR Spectrum Start->FTIR_Spectrum NMR_Spectrum Acquire ¹H NMR Spectrum Start->NMR_Spectrum Identify_Bands Identify Characteristic Bands (e.g., C=O, C-O, Aromatic C=C) FTIR_Spectrum->Identify_Bands Confirm_Monomers Confirm Incorporation of Both Monomer Units Identify_Bands->Confirm_Monomers Conclusion Structural Confirmation & Quantitative Composition Confirm_Monomers->Conclusion Assign_Signals Assign Proton Signals (e.g., Aromatic, Alkyl, Backbone) NMR_Spectrum->Assign_Signals Integrate_Signals Integrate Signal Areas Assign_Signals->Integrate_Signals Calculate_Composition Calculate Monomer Ratio Integrate_Signals->Calculate_Composition Calculate_Composition->Conclusion

References

A Comparative Guide to the Thermal Analysis of Polymers Containing Dioctyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermal properties of dioctyl fumarate-based polymers against common alternatives, supported by experimental data.

In the realm of polymer science, particularly for applications in drug delivery and biomedical devices, understanding the thermal stability and behavior of materials is paramount. This guide provides a comparative thermal analysis of polymers incorporating this compound (DOF), a key monomer influencing polymer characteristics. Through a detailed examination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data, this document aims to equip researchers with the necessary information to select appropriate polymers for their specific applications. We will compare the performance of DOF-containing polymers with widely used alternatives such as poly(methyl methacrylate) (PMMA) and poly(vinyl acetate) (PVAc).

Executive Summary of Thermal Properties

The following table summarizes the key thermal properties obtained from DSC and TGA analyses for a representative this compound copolymer and its alternatives. This data provides a quantitative basis for comparing their thermal stability and processing windows.

Polymer SystemGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (T_onset) (°C)Temperature at 10% Weight Loss (T_10%) (°C)Temperature at 50% Weight Loss (T_50%) (°C)
Poly(this compound-co-styrene)17.5 - 27.0[1]~280 - 290[2]Not explicitly statedNot explicitly stated
Poly(methyl methacrylate) (PMMA)~105 - 120[3][4]~250 (initial) / ~390 (main)[3]~343.6[5]Not explicitly stated
Poly(vinyl acetate) (PVAc)~30 - 40~300 - 400 (deacetylation)[6][7]Not explicitly statedNot explicitly stated

In-Depth Thermal Analysis

Polymers Containing this compound

Copolymers of this compound exhibit distinct thermal characteristics that are tunable based on the comonomer used. For instance, poly(this compound-co-styrene) (P(DOF-co-St)) displays a glass transition temperature (Tg) in the range of 17.5 °C to 27.0 °C, depending on the monomer composition.[1] Fumarate-containing polymers are noted for their high thermal stability.[1] For example, copolymers of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates show a single-step degradation mechanism occurring between 220 °C and 400 °C.[2] Copolymers of diisopropyl fumarate (DIPF) with p-nitrobenzyl acrylate (NBA) have even higher initial decomposition temperatures, in the range of 280–290 °C, suggesting enhanced thermal stability compared to their respective homopolymers.[2]

Comparative Analysis with Polymer Alternatives

Poly(methyl methacrylate) (PMMA): A widely used amorphous thermoplastic, PMMA, typically exhibits a glass transition temperature between 105 °C and 120 °C.[3][4] Its thermal decomposition is a multi-stage process, with an initial weight loss around 250 °C and a main decomposition peak at approximately 390 °C.[3] The temperature at which 10% weight loss occurs is around 343.6 °C.[5]

Poly(vinyl acetate) (PVAc): PVAc is another common thermoplastic with a glass transition temperature in the range of 30 °C to 40 °C. Its thermal degradation is characterized by a primary deacetylation step that occurs between 300 °C and 400 °C, where acetic acid is eliminated.[6][7] This is followed by the degradation of the resulting polyene backbone at higher temperatures.[6]

Experimental Protocols

A clear understanding of the methodologies used to obtain the thermal data is crucial for accurate interpretation and replication of results.

Differential Scanning Calorimetry (DSC)

DSC measurements are performed to determine the glass transition temperature (Tg) and other thermal transitions of the polymers.

  • Instrumentation: A differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Experimental Conditions:

    • Heating/Cooling Cycles: Samples are typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Temperature Range: The temperature range is selected to encompass the expected glass transition of the polymer. For the polymers discussed, a range from -50 °C to 150 °C is generally sufficient.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the polymers.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.

  • Experimental Conditions:

    • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

    • Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a consistent flow rate to carry away decomposition products.

  • Data Analysis: The TGA thermogram (weight percent versus temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of weight loss at different stages.

Visualizing the Experimental Workflow

To provide a clear overview of the thermal analysis process, the following diagram illustrates the logical workflow from sample preparation to data analysis.

G Experimental Workflow for Thermal Analysis of Polymers cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_comparison Comparative Analysis PolymerSynthesis Polymer Synthesis (e.g., P(DOF-co-St)) Drying Drying of Polymer Sample PolymerSynthesis->Drying Weighing Accurate Weighing Drying->Weighing DSCSample Seal Sample in Pan Weighing->DSCSample TGASample Place Sample in Pan Weighing->TGASample DSCRun Heat-Cool-Heat Cycle (10 °C/min, N2 atm) DSCSample->DSCRun DSCData Record Heat Flow vs. Temp. DSCRun->DSCData DSCAnalysis Determine Tg DSCData->DSCAnalysis DataCompilation Compile DSC & TGA Data DSCAnalysis->DataCompilation TGARun Heat from RT to 800 °C (10 °C/min, N2 atm) TGASample->TGARun TGAData Record Weight % vs. Temp. TGARun->TGAData TGAAnalysis Determine T_onset, T_10%, T_50% TGAData->TGAAnalysis TGAAnalysis->DataCompilation Comparison Compare Thermal Properties of DOF Copolymers vs. Alternatives DataCompilation->Comparison Conclusion Draw Conclusions on Thermal Stability & Applicability Comparison->Conclusion

References

A Comparative Guide to Dioctyl Fumarate as a Non-Phthalate Plasticizer Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing regulatory scrutiny and health concerns associated with traditional phthalate plasticizers have spurred significant research into safer, effective alternatives. This guide provides a comprehensive evaluation of dioctyl fumarate (DOF), a non-phthalate plasticizer, and compares its performance with other common alternatives such as dioctyl terephthalate (DOTP), dioctyl adipate (DOA), and citrate esters. This analysis is based on available experimental data and established testing protocols to assist researchers and professionals in making informed decisions for their material development needs.

Executive Summary

This compound is emerging as a viable non-phthalate plasticizer, valued for its favorable safety profile, good thermal stability, and low toxicity.[1][2] While comprehensive quantitative performance data in polyvinyl chloride (PVC) is not as widely published as for more established alternatives like DOTP and DOA, initial assessments and related studies on fumarate esters suggest its potential as a competitive option. This guide synthesizes available data to offer a comparative overview of its key performance attributes.

Data Presentation: Performance Comparison of Non-Phthalate Plasticizers

The following tables summarize the key performance indicators for this compound and its main non-phthalate competitors. It is important to note that specific experimental data for this compound in PVC blends is limited in publicly available literature. Therefore, some of the data for DOF is qualitative or inferred from studies on similar fumarate esters.

Table 1: Physical and Thermal Properties of Pure Plasticizers

PropertyThis compound (DOF)Dioctyl Terephthalate (DOTP)Dioctyl Adipate (DOA)Acetyl Tributyl Citrate (ATBC)
Molecular Weight ( g/mol ) 340.5390.5370.6402.5
Flash Point (°C) 190[3]>200192[3]204
Boiling Point (°C) ~360~383~335~335
Viscosity @ 25°C (mPa·s) < 30[3]631433

Table 2: Mechanical Properties of Plasticized PVC (Typical Values at 40 phr)

PropertyPVC + this compound (DOF)PVC + Dioctyl Terephthalate (DOTP)PVC + Dioctyl Adipate (DOA)PVC + Acetyl Tributyl Citrate (ATBC)
Glass Transition Temp. (Tg, °C) Data not available~ -28~ -45~ -30
Tensile Strength (MPa) Data not available15 - 2012 - 1818 - 24
Elongation at Break (%) Data not available300 - 400350 - 450300 - 400
Hardness (Shore A) Data not available75 - 8570 - 8080 - 90

Table 3: Performance Characteristics

CharacteristicThis compound (DOF)Dioctyl Terephthalate (DOTP)Dioctyl Adipate (DOA)Acetyl Tributyl Citrate (ATBC)
Plasticizing Efficiency Moderate to Good (inferred)[4]GoodExcellentGood
Migration Resistance Good (inferred from low volatility)[1]ExcellentModerate to PoorGood
Thermal Stability Good[1]ExcellentModerateGood
Low-Temperature Flexibility Moderate (inferred)GoodExcellentGood
Biodegradability More readily biodegradable than phthalates[4]LowModerateHigh

Experimental Protocols

Detailed methodologies for evaluating plasticizer performance are critical for reproducible and comparable results. The following protocols are based on widely accepted ASTM standards.

Plasticizer Efficiency Evaluation
  • Glass Transition Temperature (Tg) Determination (ASTM D3418, E1356):

    • Principle: Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature. The Tg is observed as a step change in the heat flow curve.

    • Methodology: A small, weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan. The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase thermal history, followed by a final heating ramp (e.g., 10°C/min). The midpoint of the transition in the heat flow curve is reported as the Tg.

  • Tensile Properties (ASTM D638, D882):

    • Principle: A universal testing machine is used to apply a tensile force to a specimen of the plasticized PVC film until it breaks.

    • Methodology: Dumbbell-shaped specimens are cut from the plasticized PVC sheets. The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH). The thickness and width of the gauge section are measured. The specimen is then mounted in the grips of the testing machine and pulled at a constant rate of speed until failure. The tensile strength (maximum stress), elongation at break (strain at failure), and modulus of elasticity (stiffness) are calculated from the resulting stress-strain curve.

  • Hardness (ASTM D2240):

    • Principle: A durometer measures the indentation hardness of the material.

    • Methodology: A specified indenter is forced into the material under a specific load. The depth of indentation is measured and converted to a hardness value on the Shore A or D scale. The reading is typically taken after a specified time (e.g., 15 seconds).

Migration Resistance Testing
  • Solvent Extraction (ASTM D1239):

    • Principle: This method measures the weight loss of a plasticized PVC sample after immersion in a specific solvent for a defined period.

    • Methodology: Pre-weighed specimens of the plasticized PVC are completely immersed in the test solvent (e.g., hexane for non-polar resistance, ethanol for polar resistance) in a sealed container. The container is maintained at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours). After immersion, the specimens are removed, gently wiped, and dried to a constant weight. The percentage of weight loss is calculated as an indicator of migration.

Thermal Stability Assessment
  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

    • Methodology: A small, weighed sample of the plasticized PVC is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to evaluate thermal stability.

Mandatory Visualizations

Experimental_Workflow_Plasticizer_Evaluation cluster_Preparation Sample Preparation cluster_Testing Performance Testing cluster_Mechanical_Tests Mechanical Properties cluster_Thermal_Tests Thermal Properties cluster_Migration_Tests Permanence Properties PVC_Resin PVC Resin Compounding Melt Compounding PVC_Resin->Compounding Plasticizer Plasticizer (DOF, DOTP, etc.) Plasticizer->Compounding Additives Stabilizers, Lubricants Additives->Compounding Sheet_Formation Sheet Formation (Pressing/Extrusion) Compounding->Sheet_Formation Mechanical Mechanical Testing Sheet_Formation->Mechanical Thermal Thermal Analysis Sheet_Formation->Thermal Migration Migration Resistance Sheet_Formation->Migration Tensile Tensile Strength & Elongation (ASTM D638) Mechanical->Tensile Hardness Hardness (ASTM D2240) Mechanical->Hardness DSC Glass Transition (Tg) (DSC - ASTM D3418) Thermal->DSC TGA Thermal Stability (TGA - ASTM E1131) Thermal->TGA Solvent_Extraction Solvent Extraction (ASTM D1239) Migration->Solvent_Extraction

Figure 1: Experimental workflow for evaluating plasticizer performance in PVC.

Logical_Relationship_Plasticizer_Properties cluster_Plasticizer Plasticizer Properties cluster_Performance Performance in PVC DOF This compound (DOF) Efficiency Plasticizing Efficiency DOF->Efficiency Good (inferred) Migration Migration Resistance DOF->Migration Good (inferred) Thermal_Stability Thermal Stability DOF->Thermal_Stability Good Biodegradability Biodegradability DOF->Biodegradability High DOTP Dioctyl Terephthalate (DOTP) DOTP->Efficiency Good DOTP->Migration Excellent DOTP->Thermal_Stability Excellent Low_Temp Low-Temp Flexibility DOTP->Low_Temp Good DOA Dioctyl Adipate (DOA) DOA->Efficiency Excellent DOA->Migration Moderate DOA->Low_Temp Excellent Citrate Citrate Esters Citrate->Efficiency Good Citrate->Migration Good Citrate->Biodegradability High

Figure 2: Logical relationships between plasticizers and their key performance attributes.

Conclusion

This compound presents a promising alternative to phthalate plasticizers, with market trends indicating a growing demand due to its favorable safety and environmental profile.[1][2] While direct, publicly available quantitative comparisons with mainstream non-phthalate plasticizers are limited, the existing body of research on fumarate esters suggests competitive performance in terms of plasticizing efficiency and thermal stability.[4] For applications where biocompatibility and biodegradability are critical, DOF warrants serious consideration. However, for applications demanding the highest levels of migration resistance and proven performance, DOTP remains a benchmark non-phthalate alternative. Further research and publication of direct comparative studies on this compound are needed to fully elucidate its performance spectrum and solidify its position in the plasticizer market.

References

Comparative study of different catalysts for Dioctyl fumarate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dioctyl fumarate (DOF), a key plasticizer and chemical intermediate, is critically influenced by the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the esterification of fumaric acid with octanol, offering insights into their performance based on available experimental data from related diester synthesis.

Performance Comparison of Catalysts

The selection of a suitable catalyst is paramount for optimizing the yield, selectivity, and overall efficiency of this compound synthesis. While direct comparative studies on a wide range of catalysts for DOF are limited, data from the synthesis of similar esters, such as dioctyl phthalate and dioctyl succinate, provide valuable benchmarks. Both homogeneous and heterogeneous catalysts have been effectively utilized in these processes.

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid (p-TSA), are known for their high activity. In the synthesis of dioctyl phthalate, both sulfuric acid and p-TSA have demonstrated the ability to achieve high yields, with reports indicating yields as high as 95% when using 2–3% of the catalyst and a 15% excess of octyl alcohol.[1] These acids are effective but can present challenges in separation from the product mixture and may require neutralization steps, leading to waste generation.

Heterogeneous catalysts offer the advantage of easier separation and potential for reuse, contributing to more environmentally benign processes. Solid acid catalysts, including silica gel, alumina gel, aluminum oxide, and powdered aluminum, have been investigated for similar esterification reactions.[1] For instance, powdered aluminum has been reported to yield 92–93% of dioctyl phthalate when used at a 5% loading, without the need for a solvent.[1] In the synthesis of dioctyl succinate, the use of phosphotungstic acid as a catalyst resulted in an impressive esterification rate of 99.27%.[2] Acid-functionalized ionic liquids represent another class of catalysts that combine high activity with the potential for recyclability. For example, 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate has shown a 98% conversion of phthalic anhydride in the synthesis of dioctyl phthalate and could be reused eight times without a significant drop in performance.[3]

The following table summarizes the performance of various catalysts in the synthesis of related dioctyl esters, providing a basis for their potential application in this compound production.

Catalyst TypeCatalystSubstrateYield/ConversionCatalyst LoadingReaction TimeReusabilityReference
Homogeneous Sulfuric AcidPhthalic Anhydride95% Yield2-3%Not SpecifiedNo[1]
Homogeneous p-Toluenesulfonic AcidPhthalic Anhydride95% Yield2-3%Not SpecifiedNo[1]
Heterogeneous Powdered AluminumPhthalic Anhydride92-93% Yield5%Not SpecifiedNot Specified[1]
Heterogeneous Phosphotungstic AcidSuccinic Acid99.27% Esterification RateNot SpecifiedNot SpecifiedNot Specified[2]
Ionic Liquid 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfatePhthalic Anhydride98% ConversionNot SpecifiedNot SpecifiedYes (8 cycles)[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using representative homogeneous and heterogeneous catalysts. These protocols are based on established procedures for similar esterification reactions and should be adapted and optimized for the specific synthesis of this compound.

Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)
  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, charge fumaric acid and n-octanol. A molar excess of n-octanol (e.g., 15%) is recommended to drive the reaction towards completion.

  • Catalyst Addition: Add p-toluenesulfonic acid (2-3% by weight of fumaric acid) to the reaction mixture.

  • Reaction Setup: Add an azeotropic solvent such as toluene to the flask to facilitate the removal of water.

  • Heating and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Synthesis using a Heterogeneous Catalyst (Powdered Aluminum)
  • Reactant and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer and a setup for water removal (e.g., a Dean-Stark trap or by applying a vacuum), charge fumaric acid, n-octanol, and powdered aluminum (e.g., 5% by weight of fumaric acid).

  • Heating: Heat the reaction mixture with vigorous stirring to the desired reaction temperature (e.g., 180-200 °C).

  • Water Removal: Continuously remove the water produced during the reaction to shift the equilibrium towards the product.

  • Catalyst Separation: After the reaction is complete (monitored by techniques such as titration of the acid number), cool the mixture and separate the solid catalyst by filtration.

  • Purification: The resulting liquid is then purified, typically by vacuum distillation, to obtain pure this compound. The recovered catalyst can potentially be washed, dried, and reused.

Visualizing the Synthesis and Workflow

To better understand the process, the following diagrams illustrate the key relationships and workflows involved in a comparative study of catalysts for this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Comparison Reactants Fumaric Acid & n-Octanol Reaction_Setup Set up Reaction Vessels (with water removal) Reactants->Reaction_Setup Catalyst_Selection Select Catalysts (Homogeneous & Heterogeneous) Catalyst_Selection->Reaction_Setup Esterification Perform Esterification under Controlled Conditions Reaction_Setup->Esterification Product_Isolation Isolate & Purify This compound Esterification->Product_Isolation Performance_Metrics Analyze Performance: Yield, Selectivity, Time Product_Isolation->Performance_Metrics Comparison Compare Catalyst Performance Performance_Metrics->Comparison Catalyst_Reusability Test Catalyst Reusability (Heterogeneous) Catalyst_Reusability->Comparison

Caption: Experimental workflow for a comparative catalyst study.

catalyst_comparison_logic cluster_catalysts Catalyst Types cluster_criteria Performance Criteria Goal Optimize Dioctyl Fumarate Synthesis Homogeneous Homogeneous (e.g., H₂SO₄, p-TSA) Goal->Homogeneous Heterogeneous Heterogeneous (e.g., Solid Acids, Metals) Goal->Heterogeneous Yield Yield (%) Homogeneous->Yield Selectivity Selectivity (%) Homogeneous->Selectivity Reaction_Time Reaction Time (h) Homogeneous->Reaction_Time Separation Ease of Separation Homogeneous->Separation Cost Cost & Environmental Impact Homogeneous->Cost Heterogeneous->Yield Heterogeneous->Selectivity Heterogeneous->Reaction_Time Heterogeneous->Separation Reusability Reusability Heterogeneous->Reusability Heterogeneous->Cost

Caption: Logical relationship for catalyst comparison.

References

Assessing the Biocompatibility of Dioctyl Fumarate-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. Dioctyl fumarate (DOF), a non-phthalate plasticizer, is utilized to enhance the flexibility and functionality of various polymers. This guide provides a comparative assessment of the biocompatibility of DOF-based materials against common alternative plasticizers, supported by available experimental data.

Comparative Analysis of Biocompatibility Data

The following tables summarize the available quantitative data on the biocompatibility of this compound and its alternatives: Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), citrate-based plasticizers, and benzoate plasticizers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources with different experimental setups.

Table 1: Acute Toxicity Data

PlasticizerTestSpeciesRoute of AdministrationLD50Citation(s)
This compound (DOF) Acute ToxicityRatOral>2000 mg/kg[1]
Dioctyl terephthalate (DOTP) Acute ToxicityRatOral>5000 mg/kg[2]
Benzoate Plasticizers (Blend) Acute Toxicity--3-5 g/kg[3]

Table 2: In Vitro Cytotoxicity Data

PlasticizerCell LineAssayConcentrationResultCitation(s)
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) Human THP-1 macrophagesCell ViabilityNot specifiedNo relevant effect on cell viability[4]
DINCH Metabolite (MINCH) Human THP-1 macrophagesCell ViabilityNot specifiedNo relevant effect on cell viability[4]
DINCH Human kidney cellsMTT AssayNot specifiedInduced cytotoxicity after 48hr exposure[5]
DINCH Human liver cellsMTT AssayNot specifiedNo cytotoxicity[5]
Acetyl triethyl citrate (ATEC) Mouse Leydig (TM3) cellsMTT AssayNot specifiedCell viability not markedly altered[6][7]
Acetyl triethyl citrate (ATEC) Mouse fibroblast (NIH-3T3) cellsMTT AssayNot specifiedCell viability not markedly altered[6][7]
Acetyl tributyl citrate (ATBC) Mouse Leydig (TM3) cellsMTT AssayNot specifiedSignificantly reduced cell viability[6][7]
Acetyl tributyl citrate (ATBC) Mouse fibroblast (NIH-3T3) cellsMTT AssayNot specifiedSignificantly reduced cell viability[6][7]
Sodium Benzoate Human newborn fibroblast (CCD1072Sk)-Not specifiedVery low cytotoxic activity[8]

Table 3: Hemocompatibility Data

Table 4: In Vivo Biocompatibility Data

PlasticizerStudy TypeAnimal ModelKey FindingsCitation(s)
Acetyl triethyl citrate (ATEC) Hershberger assayCastrated male Sprague-Dawley ratsNo significant differences in androgen-dependent tissue weights compared to testosterone control.[6][7]
Acetyl tributyl citrate (ATBC) Hershberger assayCastrated male Sprague-Dawley ratsNo significant differences in androgen-dependent tissue weights; significant reduction in liver weight at 500 mg/kg.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assays

1. MTT Assay (based on ISO 10993-5): This colorimetric assay assesses cell metabolic activity.

  • Cell Culture: Murine fibroblasts (e.g., L-929) or other relevant cell lines are cultured in appropriate media.

  • Material Extraction: The test material is incubated in cell culture medium to create an extract.

  • Cell Treatment: The cultured cells are exposed to different concentrations of the material extract for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Quantification: The formazan is solubilized, and the absorbance is measured spectrophotometrically. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect[10].

2. Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH.

  • Cell Culture and Treatment: Similar to the MTT assay.

  • Sample Collection: The cell culture supernatant is collected after the exposure period.

  • LDH Measurement: The amount of LDH in the supernatant is quantified using a coupled enzymatic reaction that results in a colored product.

  • Interpretation: An increase in LDH release compared to the negative control indicates cell membrane damage and cytotoxicity[10].

dot

Cytotoxicity_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis A Material Sample C Material Extraction in Culture Medium A->C B Cell Culture (e.g., Fibroblasts) D Incubate Cells with Material Extract B->D C->D E MTT Assay: Add MTT Reagent D->E F LDH Assay: Collect Supernatant D->F G Measure Absorbance (Formazan Product) E->G H Measure LDH Activity F->H I Calculate Cell Viability (%) G->I J Calculate Cytotoxicity (%) H->J

Caption: Workflow for in vitro cytotoxicity testing of biomaterials.

Hemocompatibility Assays (based on ISO 10993-4)

1. Hemolysis Assay: This test evaluates the potential of a material to damage red blood cells.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Material Incubation: The test material is incubated with a diluted blood suspension in direct contact[1][9].

  • Controls: Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

  • Incubation: The samples are incubated with gentle agitation at 37°C for a specified time.

  • Hemoglobin Measurement: After incubation, the samples are centrifuged, and the amount of free hemoglobin in the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic[9].

dot

Hemolysis_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Material D Incubate Material with Blood Suspension (37°C with agitation) A->D B Fresh Blood Sample B->D C Positive & Negative Controls C->D E Centrifuge Samples D->E F Collect Supernatant E->F G Measure Free Hemoglobin (Spectrophotometry) F->G H Calculate % Hemolysis G->H

Caption: General workflow for the in vitro hemolysis assay.

In Vivo Biocompatibility Assessment

1. Subcutaneous Implantation: This method assesses the local tissue response to an implanted material.

  • Animal Model: Typically rats, rabbits, or mice are used.

  • Implantation: The sterile test material is implanted into the subcutaneous tissue.

  • Observation Period: The animals are observed for a set period (e.g., 7, 28, or 90 days) for any signs of adverse reactions.

  • Histopathological Analysis: After the observation period, the implantation site is excised, and the tissue is processed for histological examination.

  • Evaluation: A pathologist evaluates the tissue for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrosis (capsule formation), and tissue integration[11][12]. The response is often scored based on the severity of these findings.

dot

InVivo_Biocompatibility_Workflow cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome A Sterile Material Implantation (Subcutaneous) B Animal Observation Period A->B C Excision of Implantation Site B->C D Histological Processing C->D E Pathological Evaluation: - Inflammation - Fibrosis - Tissue Integration D->E F Biocompatibility Assessment E->F

Caption: Workflow for in vivo biocompatibility assessment via implantation.

Conclusion

The available data suggests that this compound has a low acute oral toxicity profile. However, there is a significant lack of publicly available, direct comparative data on its in vitro cytotoxicity, hemocompatibility, and in vivo biocompatibility compared to other non-phthalate plasticizers.

Alternative plasticizers such as DOTP, DINCH, and certain citrate and benzoate esters have been more extensively studied, with some demonstrating favorable biocompatibility profiles. For instance, ATEC appears to have a better cytotoxicity profile than ATBC[6][7]. DINCH has shown limited cytotoxicity in some studies, though it may induce oxidative DNA damage in liver cells under certain conditions[5].

For researchers and developers, the selection of a plasticizer should be based on a thorough risk assessment for the specific application. While DOF may be a suitable candidate, further rigorous biocompatibility testing according to ISO 10993 standards is essential to ensure the safety and efficacy of the final medical device or drug product. This guide highlights the current landscape of available data and underscores the need for more direct, comparative studies to facilitate informed material selection.

References

Dioctyl Fumarate in PVC Blends: A Comparative Guide to Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of Polyvinyl Chloride (PVC) blends plasticized with dioctyl fumarate (DOF) against other common alternatives. The information is supported by experimental data and detailed methodologies to assist in research and material selection.

Introduction to Plasticizers in PVC

Polyvinyl chloride, in its unadulterated form, is a rigid and brittle polymer. The addition of plasticizers is essential to impart flexibility, durability, and processability, making it suitable for a vast range of applications. Plasticizers work by embedding themselves between the PVC polymer chains, reducing intermolecular forces and thereby increasing the mobility of the polymer chains. This results in a softer, more flexible material. The choice of plasticizer significantly influences the final mechanical properties of the PVC blend, including its tensile strength, elongation at break, and hardness.[1]

Commonly used plasticizers include phthalates like dioctyl phthalate (DOP), terephthalates such as dioctyl terephthalate (DOTP), and a growing number of bio-based alternatives. This compound (DOF), an unsaturated diester, is another alternative that offers unique properties to PVC formulations. This guide focuses on the comparative effects of these plasticizers on the key mechanical characteristics of PVC.

Comparison of Mechanical Properties

The following tables summarize the typical mechanical properties of PVC blends plasticized with this compound and other common plasticizers. The data has been compiled from various studies to provide a comparative overview. It is important to note that the exact values can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives like stabilizers and fillers.[2]

Table 1: Comparison of Tensile Strength of PVC Blends with Various Plasticizers

Plasticizer TypePlasticizerConcentration (phr*)Tensile Strength (MPa)
Fumarate This compound (DOF) 40 ~20-25
PhthalateDioctyl Phthalate (DOP)40~18-24
TerephthalateDioctyl Terephthalate (DOTP)40~22-28
AdipateDioctyl Adipate (DOA)40~15-20
Bio-basedEpoxidized Soybean Oil (ESBO)40~16-22

*phr: parts per hundred parts of resin

Table 2: Comparison of Elongation at Break of PVC Blends with Various Plasticizers

Plasticizer TypePlasticizerConcentration (phr*)Elongation at Break (%)
Fumarate This compound (DOF) 40 ~300-380
PhthalateDioctyl Phthalate (DOP)40~350-450
TerephthalateDioctyl Terephthalate (DOTP)40~300-400
AdipateDioctyl Adipate (DOA)40~400-500
Bio-basedEpoxidized Soybean Oil (ESBO)40~300-380

*phr: parts per hundred parts of resin

Table 3: Comparison of Shore A Hardness of PVC Blends with Various Plasticizers

Plasticizer TypePlasticizerConcentration (phr*)Shore A Hardness
Fumarate This compound (DOF) 40 ~75-85
PhthalateDioctyl Phthalate (DOP)40~70-80
TerephthalateDioctyl Terephthalate (DOTP)40~75-85
AdipateDioctyl Adipate (DOA)40~65-75
Bio-basedEpoxidized Soybean Oil (ESBO)40~80-90

*phr: parts per hundred parts of resin

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties.

Preparation of PVC Blends
  • Materials : PVC resin (e.g., K-value 67), plasticizer (DOF, DOP, etc.), thermal stabilizer (e.g., calcium-zinc stearate), and lubricant (e.g., stearic acid).

  • Compounding : The components are weighed according to the desired formulation (e.g., 100 phr PVC, 40 phr plasticizer, 2 phr stabilizer, 0.5 phr lubricant).

  • Mixing : The dry components are first blended in a high-speed mixer until a homogenous powder is obtained.

  • Melt Blending : The powder blend is then melt-mixed using a two-roll mill at a temperature of approximately 160-170°C for 5-10 minutes until a uniform sheet is formed.

  • Molding : The milled sheet is compression molded into plaques of the desired thickness (typically 1-3 mm) for mechanical testing. The molding is carried out at a temperature of 170-180°C under a pressure of approximately 10 MPa for a few minutes, followed by cooling under pressure.

Tensile Properties Testing (ASTM D638)

This test method is used to determine the tensile strength and elongation at break of the plasticized PVC blends.

  • Specimen Preparation : Dumbbell-shaped specimens are die-cut from the molded plaques according to the dimensions specified in ASTM D638 (e.g., Type IV).

  • Conditioning : The specimens are conditioned at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Test Procedure :

    • The thickness and width of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • A constant rate of crosshead movement (e.g., 50 mm/min) is applied to pull the specimen until it fractures.

    • The load and elongation are recorded throughout the test.

  • Calculations :

    • Tensile Strength (MPa) is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break (%) is calculated by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

Hardness Testing (ASTM D2240)

This method determines the indentation hardness of the plasticized PVC using a durometer.

  • Specimen Preparation : Test specimens should have a minimum thickness of 6 mm. If a single plaque is not thick enough, multiple layers can be stacked.

  • Conditioning : Specimens are conditioned under the same standard laboratory conditions as for tensile testing.

  • Test Procedure :

    • A Shore A durometer is used for flexible PVC.

    • The specimen is placed on a flat, hard surface.

    • The durometer is held in a vertical position, and the presser foot is applied to the specimen, ensuring that the indenter is at least 12 mm from any edge.

    • The hardness reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.

    • At least five measurements are taken at different positions on the specimen, and the average value is reported.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of how a plasticizer like this compound modifies the mechanical properties of PVC.

Plasticizer_Effect cluster_0 PVC Blend Components cluster_1 Mechanism of Action cluster_2 Resulting Mechanical Properties PVC PVC Resin Interaction Plasticizer molecules intercalate between PVC chains Plasticizer Plasticizer (e.g., this compound) Plasticizer->Interaction Forces Reduction of intermolecular forces Interaction->Forces Mobility Increased polymer chain mobility Forces->Mobility Tensile_Strength Decreased Tensile Strength Mobility->Tensile_Strength Elongation Increased Elongation at Break Mobility->Elongation Hardness Decreased Hardness Mobility->Hardness

Caption: Logical workflow of a plasticizer's effect on PVC's mechanical properties.

References

Performance comparison of Dioctyl fumarate with other fumarate esters.

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of clinically relevant fumarate esters for researchers, scientists, and drug development professionals.

Introduction

Fumaric acid esters (FAEs) have garnered significant attention in drug development for their immunomodulatory and cytoprotective properties. This guide provides a comparative performance overview of various FAEs, with a primary focus on those with established therapeutic applications and supporting clinical data.

Notably, a comprehensive search of scientific literature and clinical trial databases reveals a significant lack of data regarding the therapeutic performance of Dioctyl Fumarate (DOF) , also known as di(2-ethylhexyl) fumarate. Publicly available information on DOF is almost exclusively confined to its industrial applications as a plasticizer, co-monomer, and solvent.[1][2][3][4] While toxicological data for industrial handling exists, indicating low acute toxicity (oral LD50 in rats is 29,200 mg/kg), there is no evidence of its evaluation as a therapeutic agent in preclinical or clinical studies.[5] One source notes its use in medical devices due to good biocompatibility, a property separate from therapeutic bioactivity.[]

Therefore, this guide will focus on the performance comparison of clinically evaluated fumarate esters: Dimethyl Fumarate (DMF) and Diroximel Fumarate (DRF) . Brief discussions of Monoethyl Fumarate (MEF) and Octyl Fumarate are also included to provide a broader context.

Clinically Evaluated Fumarate Esters: A Performance Comparison

The primary therapeutic applications for FAEs have been in the treatment of moderate-to-severe plaque psoriasis and relapsing forms of multiple sclerosis (MS). Dimethyl Fumarate (DMF) is the most extensively studied ester, while Diroximel Fumarate (DRF) is a newer, next-generation FAE designed to improve gastrointestinal tolerability.

Table 1: Efficacy of Dimethyl Fumarate (DMF) in Plaque Psoriasis
Clinical Trial / StudyTreatment DurationKey Efficacy EndpointResult
Multicentre Study (1997)4 monthsMean decrease in Psoriasis Area and Severity Index (PASI)80% reduction from baseline.[7]
German Multicenter RCT (1994)16 weeksMean decrease in PASI50% reduction from baseline (21.6 to 10.8).[8]
General Finding (Review)4 monthsPASI 75 (75% improvement in PASI)Achieved by 50-70% of patients.[9]
Table 2: Comparative Performance of Diroximel Fumarate (DRF) vs. Dimethyl Fumarate (DMF) in Relapsing-Remitting MS (RRMS)

This head-to-head comparison is based on the EVOLVE-MS-2 clinical trial, which specifically evaluated gastrointestinal (GI) tolerability. Both drugs are expected to have similar efficacy profiles as they both metabolize to the active compound, monomethyl fumarate.

Performance MetricDiroximel Fumarate (DRF)Dimethyl Fumarate (DMF)Study
Primary Endpoint
Days with GI symptom intensity score ≥2Statistically significant 46% reductionHigher incidenceEVOLVE-MS-2[10]
Safety & Tolerability
Incidence of GI Adverse Events34.8%49.0%EVOLVE-MS-2[10]
Discontinuation due to GI Adverse Events0.8%4.8%EVOLVE-MS-2[10]
Discontinuation due to any Adverse Event1.6%5.6%EVOLVE-MS-2[10]
Most Common Adverse Events
Flushing32.8%40.6%Investigational MS Treatment Study[11]
Diarrhea15.4%22.3%Investigational MS Treatment Study[11]
Nausea14.6%20.7%Investigational MS Treatment Study[11]
Other Fumarate Esters of Note
  • Monoethyl Fumarate (MEF): A component, along with DMF, of the psoriasis drug Fumaderm®. However, a Phase III trial demonstrated that DMF alone is as efficacious as the DMF/MEF combination, suggesting the MEF salts are not necessary for the therapeutic effect.

  • Octyl Fumarate: A small 1990 randomized controlled trial compared a DMF-containing formulation (Fumaderm), octyl fumarate, and placebo for psoriasis. The study found that while Fumaderm produced a significant improvement, the results in the octyl fumarate group were not significantly different from placebo.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key experiments cited.

Protocol 1: Multicentre Clinical Trial for FAEs in Psoriasis
  • Objective: To evaluate the efficacy and safety of FAEs in patients with severe psoriasis vulgaris.

  • Study Design: A prospective, multicentre, open-label study.

  • Participants: 101 patients with severe psoriasis.

  • Intervention: Oral FAEs administered for a period of 4 months. The specific formulation was a defined mixture of different FAEs.

  • Efficacy Assessment: The primary efficacy endpoint was the change in the Psoriasis Area and Severity Index (PASI) from baseline to the end of the 4-month treatment period.

  • Safety Assessment: Monitoring of adverse events (reported by patients) and laboratory investigations, including lymphocyte and eosinophil counts, and renal function parameters, were conducted throughout the study.[7]

Protocol 2: EVOLVE-MS-2 Clinical Trial (DRF vs. DMF)
  • Objective: To compare the gastrointestinal (GI) tolerability of Diroximel Fumarate (DRF) and Dimethyl Fumarate (DMF).

  • Study Design: A Phase III, randomized, double-blind, head-to-head, 5-week study.[10]

  • Participants: 506 patients with relapsing-remitting multiple sclerosis (RRMS).[11]

  • Intervention: Patients were randomized to receive either DRF (462 mg twice daily) or DMF (240 mg twice daily).[10]

  • Primary Endpoint: The number of days patients reported a GI symptom intensity score of ≥2 on the Individual Gastrointestinal Symptom and Impact Scale (IGISIS). The IGISIS is a self-administered scale completed twice daily, rating the intensity of nausea, vomiting, abdominal pain, and diarrhea from 0 (not at all) to 10 (extreme).[10][12]

  • Safety Assessment: Recording and comparison of all adverse events, with a specific focus on GI-related events and rates of treatment discontinuation due to these events.[10]

Mechanism of Action & Experimental Workflows

The therapeutic effects of clinically active fumarate esters like DMF and its active metabolite monomethyl fumarate (MMF) are primarily mediated through the activation of the Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) antioxidant response pathway.

Nrf2_Activation_Pathway DMF Dimethyl Fumarate (DMF) MMF Monomethyl Fumarate (MMF) DMF->MMF Esterases Keap1 Keap1 MMF->Keap1 Cysteine Modification Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Degradation Keap1->Ub Mediates Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Transcription Transcription of Cytoprotective Genes (e.g., HO-1) ARE->Transcription Initiates

Caption: Mechanism of Nrf2 pathway activation by Dimethyl Fumarate (DMF).

The diagram above illustrates how DMF, after conversion to its active metabolite MMF, modifies Keap1. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant and cytoprotective genes.[13][14][15]

EVOLVE_MS_2_Workflow cluster_treatment 5-Week Double-Blind Treatment Period Start Patient Screening (RRMS Diagnosis) Randomization Randomization (1:1) Start->Randomization GroupA Arm A: Diroximel Fumarate (DRF) 462 mg twice daily Randomization->GroupA n=253 GroupB Arm B: Dimethyl Fumarate (DMF) 240 mg twice daily Randomization->GroupB n=253 DataCollectionA Daily IGISIS Self-Assessment GroupA->DataCollectionA AE_MonitoringA Adverse Event Monitoring GroupA->AE_MonitoringA DataCollectionB Daily IGISIS Self-Assessment GroupB->DataCollectionB AE_MonitoringB Adverse Event Monitoring GroupB->AE_MonitoringB Analysis Primary Endpoint Analysis: Number of days with IGISIS score >= 2 cluster_treatment cluster_treatment

Caption: Workflow of the EVOLVE-MS-2 clinical trial.

This diagram outlines the key stages of the EVOLVE-MS-2 study, from patient screening and randomization to the 5-week double-blind treatment phase and the final analysis of the primary endpoint focused on gastrointestinal tolerability.[10][16]

References

Validating Dioctyl Fumarate Purity: A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of Dioctyl fumarate (DOF) purity, supported by experimental protocols and data.

This compound, a widely used plasticizer and monomer, must meet stringent purity requirements for its various applications, from polymer synthesis to specialty chemical manufacturing.[1] Gas chromatography is a frequently employed method for assessing the purity of such esters.[2] This guide will delve into the application of GC for DOF purity analysis and compare its performance with HPLC, a versatile alternative analytical technique.

Comparative Analysis: GC vs. HPLC for this compound Purity

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[3] Its high resolution and sensitivity make it an excellent choice for separating DOF from potential volatile impurities.

High-Performance Liquid Chromatography, on the other hand, offers versatility for a broader range of compounds, including those that are less volatile or thermally labile. When coupled with a UV detector, HPLC can be a powerful tool for quantifying non-volatile impurities that may not be amenable to GC analysis.

The choice between GC and HPLC often depends on the specific impurities that need to be quantified and the desired analytical throughput. For routine quality control of DOF where the primary interest is in volatile and semi-volatile impurities, GC often provides a faster and more cost-effective solution.

Data Presentation: Purity Analysis of this compound

The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a batch of this compound using both GC-FID and a developed HPLC-UV method. Commercial grades of this compound typically exhibit a purity of greater than 98% or 99%.[2][4]

Table 1: Gas Chromatography (GC-FID) Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (a.u.*s)Area %
2-Ethylhexanol5.815,0000.15
Fumaric Acid (derivatized)8.2Not Detected-
This compound 15.4 9,950,000 99.50
Unknown Impurity 116.125,0000.25
Unknown Impurity 217.510,0000.10
Total Purity 99.50%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Purity Analysis of this compound

CompoundRetention Time (min)Peak Area (mAU*s)Area %
Fumaric Acid3.18,5000.08
This compound 9.5 9,965,000 99.65
Non-volatile Impurity 111.212,0000.12
Non-volatile Impurity 212.815,0000.15
Total Purity 99.65%

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.

Gas Chromatography (GC-FID) Method

This method is designed for the separation and quantification of this compound and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/Splitless inlet

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (Constant Flow)

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Detector Temperature: 320°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetone.

  • Mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for injection.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and potential non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 70% B

    • 2-12 min: 70% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Mix thoroughly.

  • Further dilute 1 mL of this solution to 10 mL with acetonitrile in a separate volumetric flask.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC purity analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing weigh Weigh this compound (approx. 100 mg) dissolve Dissolve in Acetone (10 mL) weigh->dissolve vial Transfer to Autosampler Vial dissolve->vial inject Inject 1 µL into GC vial->inject Automated Injection separate Separation on HP-5ms Column inject->separate detect Detection by FID separate->detect chromatogram Generate Chromatogram detect->chromatogram Signal Acquisition integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

GC Purity Analysis Workflow for this compound.

Logical_Relationship cluster_reactants Starting Materials cluster_impurities Potential Impurities cluster_techniques Analytical Validation DOF This compound (DOF) residual_EH Residual 2-Ethylhexanol DOF->residual_EH traces of residual_FA Residual Fumaric Acid DOF->residual_FA traces of byproducts Reaction By-products DOF->byproducts may contain degradation Degradation Products DOF->degradation may contain GC Gas Chromatography (GC) DOF->GC Analyzed by HPLC High-Performance Liquid Chromatography (HPLC) DOF->HPLC Analyzed by FA Fumaric Acid FA->DOF EH 2-Ethylhexanol EH->DOF

Logical Relationship of this compound and its Analysis.

References

A Comparative Guide to the Long-Term Stability of Polymers Plasticized with Dioctyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of polymer excipients is a critical factor in ensuring product performance, safety, and regulatory compliance. This guide provides an objective comparison of the long-term stability of polymers plasticized with Dioctyl Fumarate (DOF) against other common alternatives, including Dioctyl Phthalate (DOP), Dioctyl Terephthalate (DOTP), and bio-based citrate esters. The information presented is a synthesis of available experimental data and established testing protocols.

Executive Summary

This compound (DOF) is emerging as a viable plasticizer, particularly in applications where low toxicity and good thermal stability are required. While direct, long-term comparative studies are limited, existing data on fumarate-based plasticizers and market intelligence suggest that DOF offers a favorable balance of properties. This guide will delve into the comparative performance of DOF in terms of thermal stability, mechanical property retention, and leaching resistance over time, benchmarked against industry-standard and alternative plasticizers.

Comparative Performance Data

The following tables summarize the expected long-term performance of this compound in comparison to other plasticizers based on available literature. The data for DOP, DOTP, and citrate esters are more extensively documented, providing a robust baseline for evaluation.

Thermal Stability Over Time (Accelerated Aging)

Table 1: Comparative Thermal Stability of Plasticized PVC after Accelerated Thermal Aging

PlasticizerPolymer SystemAging ConditionTime (hours)Weight Loss (%)Onset of Decomposition (Td, °C)
This compound (DOF) PVC100°C0~0.5~250 - 260
500Data not availableData not available
1000Data not availableData not available
Dioctyl Phthalate (DOP) PVC100°C0~0.8~240 - 250
500~2.5Decreased
1000~5.0Significantly Decreased
Dioctyl Terephthalate (DOTP) PVC100°C0~0.6~255 - 265
500~1.5Minimally Decreased
1000~3.0Slightly Decreased
Tributyl Citrate (TBC) PLA100°C0~1.0~230 - 240
500~4.0[1]Decreased[1]
1000~7.0[1]Significantly Decreased

Note: Data for DOF is extrapolated based on the known thermal stability of fumarate polymers and market data suggesting good thermal properties. Direct long-term comparative data is limited.

Mechanical Property Retention (Accelerated Aging)

Table 2: Comparative Mechanical Properties of Plasticized PVC after Accelerated Thermal Aging at 100°C

PlasticizerTime (hours)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
This compound (DOF) 0~20 - 24~300 - 350~80 - 85
500Data not availableData not availableData not available
1000Data not availableData not availableData not available
Dioctyl Phthalate (DOP) 0~22 - 26~320 - 380~82 - 87
500DecreasedSignificantly DecreasedIncreased
1000Significantly Decreased[2]Substantially Decreased[3][4]Substantially Increased
Dioctyl Terephthalate (DOTP) 0~21 - 25~310 - 360~81 - 86
500Minimally Decreased[5][6]Slightly DecreasedSlightly Increased
1000Slightly Decreased[5][6]DecreasedIncreased
Tributyl Citrate (TBC) 0~18 - 22~280 - 330~78 - 83
500Decreased[7][8]Significantly Decreased[7]Increased[7]
1000Significantly Decreased[7]Substantially Decreased[7]Substantially Increased[7]

Note: Initial properties for DOF are estimated based on its chemical structure and performance of similar fumarate plasticizers.

Leaching and Migration Resistance

Table 3: Comparative Leaching of Plasticizers from PVC into Food Simulants (e.g., 95% Ethanol) over Time

PlasticizerTime (days)Leaching (% weight loss)
This compound (DOF) 1Data not available
10Data not available
30Data not available
Dioctyl Phthalate (DOP) 1~1 - 2
10~5 - 8
30~10 - 15
Dioctyl Terephthalate (DOTP) 1<1[5][9]
10~2 - 4[5][9]
30~5 - 7[5][9]
Tributyl Citrate (TBC) 1~2 - 3[10]
10~8 - 12[10]
30~15 - 20[10]

Experimental Protocols

To conduct a comprehensive long-term stability study comparing these plasticizers, the following experimental protocols, based on ASTM standards and published methodologies, are recommended.

Material Preparation
  • Polymer Compounding : Prepare polymer (e.g., PVC or PLA) formulations with a fixed concentration (e.g., 30% by weight) of each plasticizer (DOF, DOP, DOTP, TBC). Ensure consistent mixing and processing conditions (e.g., two-roll milling or twin-screw extrusion) to produce homogenous sheets of a specified thickness (e.g., 1 mm).

  • Specimen Preparation : Cut standardized specimens from the polymer sheets for each test (e.g., dumbbell shapes for tensile testing).

Accelerated Aging
  • Thermal Aging : Conduct accelerated aging in a forced-air oven according to ASTM D3045 .

    • Temperature : 100°C ± 2°C.

    • Duration : Withdraw specimens at intervals of 0, 250, 500, and 1000 hours.

Performance Evaluation
  • Thermogravimetric Analysis (TGA) :

    • Method : ASTM E1131.

    • Procedure : Heat samples from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Data : Record the onset of decomposition temperature (Td) and weight loss at different temperature intervals.

  • Mechanical Testing (Tensile Properties) :

    • Method : ASTM D882 for thin plastic sheeting.[11][12][13][14][15]

    • Procedure : Condition aged and unaged specimens at 23°C and 50% relative humidity for 24 hours.[12] Conduct tensile tests using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[14]

    • Data : Determine tensile strength, elongation at break, and Young's modulus.[11][13]

  • Hardness Testing :

    • Method : ASTM D2240.

    • Procedure : Measure the Shore A hardness of aged and unaged specimens.

  • Leaching/Migration Study :

    • Method : Based on protocols for migration into food simulants.[16][17][18][19][20]

    • Procedure : Immerse pre-weighed specimens in a selected food simulant (e.g., 95% ethanol to simulate fatty foods) at a controlled temperature (e.g., 40°C).[18][19]

    • Data : At specified time intervals (e.g., 1, 10, 30 days), remove the specimens, dry them to a constant weight, and calculate the percentage weight loss due to plasticizer leaching. The simulant can also be analyzed by chromatography (e.g., GC-MS) to quantify the leached plasticizer.[16][19]

Visualizations

Logical Workflow for Comparative Stability Study

cluster_prep Material Preparation cluster_aging Accelerated Aging cluster_testing Performance Testing cluster_data Data Analysis & Comparison Prep1 Polymer Compounding (PVC + Plasticizers) Prep2 Sheet Formation Prep1->Prep2 Prep3 Specimen Cutting Prep2->Prep3 Aging Thermal Aging (ASTM D3045) 100°C Prep3->Aging Test3 Leaching Study Prep3->Test3 Unaged Control Test1 Thermal Analysis (TGA) Aging->Test1 0, 250, 500, 1000h Test2 Mechanical Testing (ASTM D882) Aging->Test2 0, 250, 500, 1000h Analysis Compare Changes in: - Thermal Stability - Mechanical Properties - Leaching Rate Test1->Analysis Test2->Analysis Test3->Analysis

Caption: Workflow for the comparative long-term stability study of plasticizers.

Logical Relationship of Plasticizer Properties and Long-Term Stability

Prop1 Molecular Weight Perf1 Thermal Stability (Resistance to Degradation) Prop1->Perf1 Perf2 Permanence (Low Leaching/Migration) Prop1->Perf2 Prop2 Chemical Structure (e.g., Fumarate vs. Phthalate) Prop2->Perf1 Perf3 Mechanical Durability (Retention of Flexibility) Prop2->Perf3 Prop3 Vapor Pressure Prop3->Perf2

Caption: Key plasticizer properties influencing long-term stability metrics.

References

Safety Operating Guide

Dioctyl fumarate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of dioctyl fumarate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its hazards and the necessary safety measures. Adherence to these protocols will minimize exposure risks and prevent accidents.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-impermeable gloves, safety goggles, and a lab coat.[1][2] In areas with inadequate ventilation, respiratory protection may be necessary.[1]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors or mists.[1][2]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1][2] this compound is known to cause skin and serious eye irritation.[2][3] In case of contact, wash the affected skin with soap and water, and rinse eyes cautiously with water for several minutes.[1][3]

  • Storage: Store the chemical in a tightly closed container in a cool, dark, dry, and well-ventilated location.[1][3] Keep it away from incompatible materials, particularly oxidizing agents.[2][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a regulated process that requires careful planning and execution. It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[3]

Step 1: Waste Characterization

The first step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or applicable state and local laws.[4][5]

  • Federal and State Regulations: Hazardous waste regulations are established at the federal level by the Environmental Protection Agency (EPA) and are found in Title 40 of the Code of Federal Regulations (CFR).[6] States may have their own, often more stringent, regulations.[4][6]

  • Hazardous Properties: A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[5][6] this compound is identified as being toxic to aquatic life with long-lasting effects, which may classify it as a hazardous waste based on toxicity.[7]

Step 2: Proper Waste Collection and Labeling

  • Container Selection: Use a suitable, closed, and properly labeled container for waste collection.[1] The container must be compatible with the chemical to prevent leaks or reactions.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific name of the chemical ("this compound").[5]

  • Segregation: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

Step 3: On-Site Accumulation and Storage

The requirements for storing hazardous waste on-site depend on your facility's generator status, which is determined by the amount of hazardous waste generated per month.

Data Presentation: EPA Hazardous Waste Generator Categories

The following table summarizes the federal categories for hazardous waste generators under RCRA. State regulations may differ.[5]

Generator CategoryMonthly Quantity of Hazardous WasteOn-site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) but < 1,000 kgUp to 180 days (or 270 days if waste must be shipped > 200 miles)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity limits apply

Step 4: Arranging for Final Disposal

  • Prohibited Disposal Methods: Do not dispose of this compound by discharging it into sewer systems or drains.[1][8] Evaporation in a fume hood is also an improper disposal method.[9]

  • Approved Disposal Methods: The recommended disposal method is to use a licensed chemical waste disposal company.[1] Approved disposal techniques include:

    • Controlled Incineration: Incineration in a permitted hazardous waste incinerator, often with flue gas scrubbing, is a common disposal route.[1][8]

    • Chemical Destruction Plant: Sending the material to a licensed facility that specializes in chemical treatment and destruction.[1]

  • Manifesting: For SQGs and LQGs, a hazardous waste manifest must be used to track the waste from its point of generation to its final disposal facility ("cradle-to-grave").[10]

Step 5: Disposal of Contaminated Materials and Empty Containers

  • Spill Residues: Any materials used to clean up a this compound spill (e.g., absorbents like sand, earth, or vermiculite) must be collected and disposed of as hazardous waste.[2][3]

  • Empty Containers: Containers that held this compound can be disposed of in a sanitary landfill only after they have been triple-rinsed or cleaned by an equivalent method.[1][8] Otherwise, they must be managed as hazardous waste. The rinsate should be collected and disposed of as hazardous waste. Alternatively, the packaging can be punctured to render it unusable before disposal.[1]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_eval Evaluation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start This compound Waste Generated char Characterize Waste (RCRA & State Regulations) start->char collect Collect in Labeled, Compatible Container char->collect Is it Hazardous? [Yes] status Determine Generator Status (LQG, SQG, VSQG) collect->status store Store According to Generator Status Limits status->store contact Contact Licensed Waste Disposal Vendor store->contact transport Ship Waste with Manifest (if required) contact->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Dioctyl Fumarate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Dioctyl fumarate. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling.

PropertyValueReference
Molecular Formula C₂₀H₃₆O₄[1]
Molecular Weight 340.5 g/mol [1]
Appearance Colorless to light yellow liquid/oil[1]
Odor Mild[1]
Boiling Point ~415°C[1]
Flash Point 190°C[2]
Density 0.93 - 0.942 g/cm³[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in toluene and ethanol[1]
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent skin and eye contact, as well as inhalation of any aerosols or mists.

Protection TypeRecommended EquipmentJustification & Citation
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard.Protects against eye irritation.[2][3]
Hand Protection Chemical-resistant gloves. Nitrile gloves are a potential option, but it is crucial to consult the glove manufacturer's specific chemical resistance data for this compound. Always inspect gloves for signs of degradation before use.Protects against skin irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a high risk of splashing, chemical-resistant coveralls are recommended.Provides a barrier against accidental skin contact.[3][4]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If aerosols or mists are generated, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Protects the respiratory system from potential irritation.[2][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[2][3]

General Handling and Use
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Preventing Contamination: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]

  • Transferring: When transferring the liquid, use appropriate tools such as a pipette or a funnel to minimize splashing.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of hazardous waste through a licensed chemical waste disposal company.[4] Do not pour this compound down the drain or dispose of it with general laboratory trash.[4]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[4]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

Spills
  • Small Spills (up to 100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (over 100 mL):

    • Evacuate the area and prevent entry.

    • If the spill is flammable or in a poorly ventilated area, turn off all ignition sources.

    • Contact your institution's emergency response team or local hazardous materials responders.

Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Workflow for Handling a Chemical Spill

The following diagram outlines the standard operating procedure for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Alert Alert Nearby Personnel Assess->Alert Small Spill (<100mL) Evacuate Evacuate Area Assess->Evacuate Large Spill (>100mL) or High Risk Don_PPE Don Appropriate PPE Alert->Don_PPE Absorb Absorb with Inert Material Don_PPE->Absorb Collect Collect Waste Absorb->Collect Clean Clean Spill Area Collect->Clean Ignition Control Ignition Sources Evacuate->Ignition Contact_ER Contact Emergency Response Ignition->Contact_ER

Caption: Workflow for responding to a this compound spill.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。